5-Bromoquinoline-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMUBHNGWSKNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743736 | |
| Record name | 5-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219834-22-6 | |
| Record name | 5-Bromo-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219834-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Heterocyclic Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromoquinoline-4-carboxylic Acid
In the landscape of modern medicinal chemistry and materials science, the quinoline core stands as a privileged scaffold, frequently appearing in natural products and synthetic drugs.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal foundation for designing molecules that can interact with biological targets with high specificity and affinity. Within this important class of compounds, quinoline-4-carboxylic acids are particularly noteworthy for their diverse biological activities, including antimalarial, antimicrobial, and antitumor properties.[3]
This guide focuses on a key derivative: This compound . The strategic placement of a bromine atom at the C5 position, combined with the carboxylic acid at C4, creates a highly versatile and valuable building block for chemical synthesis. The bromine atom serves as a synthetic handle for introducing molecular diversity through a variety of cross-coupling reactions, while the carboxylic acid provides a crucial interaction point for biological targets and a site for further derivatization, such as amidation or esterification.[4] This document provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers, chemists, and professionals in drug development.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. These properties dictate its behavior in reactions, purification, and formulation.
Caption: Figure 1: Chemical Structure of this compound.
The key physicochemical data for this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 1219834-22-6 | PubChem[5][6] |
| Molecular Formula | C₁₀H₆BrNO₂ | PubChem[5] |
| Molecular Weight | 252.06 g/mol | PubChem[5] |
| Exact Mass | 250.95819 Da | PubChem[5] |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in DMSO, DMF, and hot alcohols | (Inferred)[7] |
| XLogP3 | 2.4 | PubChem[5] |
| Topological Polar Surface Area | 50.2 Ų | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
Spectroscopic Characterization: A Validating Fingerprint
Rigorous structural confirmation is paramount. The following spectroscopic data provide a characteristic fingerprint for this compound, allowing for unambiguous identification and purity assessment.
| Technique | Expected Characteristics |
| ¹H NMR | ~13-15 ppm: Broad singlet corresponding to the carboxylic acid proton (O-H). ~7.5-9.0 ppm: A series of doublets, triplets, and doublet of doublets in the aromatic region, corresponding to the five protons on the quinoline ring system. The specific coupling patterns are diagnostic of the substitution pattern. |
| ¹³C NMR | ~165-175 ppm: Carbonyl carbon of the carboxylic acid. ~110-150 ppm: Multiple signals corresponding to the ten carbons of the quinoline ring. The carbon bearing the bromine atom (C5) will be shifted relative to the parent compound. |
| IR Spectroscopy | 2500-3300 cm⁻¹: Very broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid dimer.[8] ~1700 cm⁻¹: Strong C=O stretch of the carbonyl group. ~1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic quinoline core. |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br isotopes, confirming the presence of one bromine atom. Fragmentation: A prominent peak corresponding to the loss of COOH (M-45) is often observed.[8] |
Synthetic Pathways: Building the Core Scaffold
The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most common and robust methods.[9] For this compound, the Doebner reaction, a three-component condensation, is a highly effective approach.
Causality of the Doebner Reaction: This reaction is powerful because it constructs the quinoline ring system in a single pot from readily available starting materials. It involves the reaction of an aniline (3-bromoaniline), an aldehyde (benzaldehyde, which is ultimately cleaved), and pyruvic acid. The reaction proceeds through a series of imine formation, Michael addition, and cyclization steps, driven by the formation of the stable aromatic quinoline core.[2]
Caption: Figure 2: Workflow for the Doebner synthesis of this compound.
Experimental Protocol: Doebner Synthesis
This protocol is a self-validating system; successful synthesis will yield a product whose spectroscopic data matches the expected fingerprint.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromoaniline (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol.
-
Initiation: Slowly add pyruvic acid (1.1 eq) to the stirred solution. The addition is often exothermic.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Insight: The use of ethanol as a solvent facilitates the dissolution of reactants and allows for a controlled reaction temperature at its boiling point. Benzaldehyde acts as an oxidant in the final aromatization step and is converted to benzyl alcohol.[2]
-
-
Isolation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to promote precipitation of the product.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.
-
Final Purification: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.
-
Validation: Dry the final product under vacuum and characterize using NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Chemical Reactivity and Strategic Derivatization
The true power of this compound lies in its dual functionality, which allows for sequential and orthogonal chemical modifications. The carboxylic acid and the bromo group exhibit distinct reactivities, enabling precise control over the synthetic outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound;1219834-22-6 [abichem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromoquinoline-4-carboxylic acid
This guide provides a comprehensive overview of the core physicochemical characteristics of 5-Bromoquinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both foundational data and the rationale behind its scientific application.
Molecular and Chemical Identity
This compound is a heterocyclic compound featuring a quinoline core. The structure is characterized by a bromine atom at the 5-position and a carboxylic acid group at the 4-position. This specific arrangement of functional groups dictates its chemical reactivity, physical properties, and potential biological activity.
Key Identifiers:
-
Molecular Formula: C₁₀H₆BrNO₂[1]
-
Molecular Weight: 252.06 g/mol [1]
-
CAS Number: 1219834-22-6[1]
-
IUPAC Name: this compound[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its processability in material applications.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 252.06 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 2.4 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 50.2 Ų | PubChem (Computed)[1] |
| pKa (Predicted) | ~3-5 | Similar Aromatic Carboxylic Acids[2] |
| Solubility | Low in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | General Quinoline Derivatives[2] |
Note: Some values are computed or predicted and should be confirmed experimentally for critical applications.
Discussion of Key Parameters:
-
Lipophilicity (XLogP3-AA): The computed LogP value of 2.4 suggests a moderate lipophilicity. This characteristic is often a desirable trait in drug candidates, as it can facilitate passage through biological membranes.
-
Hydrogen Bonding: With one hydrogen bond donor (the carboxylic acid proton) and three acceptors (the nitrogen atom and the two oxygen atoms of the carboxyl group), this molecule has the potential to engage in significant intermolecular interactions. These interactions are crucial for its crystal lattice structure and its binding to biological targets.
-
pKa: The predicted pKa in the range of 3-5 is typical for an aromatic carboxylic acid. This indicates that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as a carboxylate anion. This ionization state significantly impacts its solubility and interactions with biological macromolecules.
-
Solubility: As is common for many quinoline derivatives, this compound has low solubility in water.[2] However, its solubility is expected to increase in alkaline aqueous solutions due to the formation of the carboxylate salt. It is generally soluble in common organic solvents, which is an important consideration for its synthesis, purification, and formulation.[2]
Synthesis and Reactivity
The synthesis of quinoline-4-carboxylic acids can be achieved through various established methods. The Doebner and Pfitzinger reactions are traditional and primary routes to this class of compounds. More recent advancements have focused on improving these methods by incorporating green chemistry principles, such as the use of efficient catalysts, solvent-free conditions, and microwave irradiation to improve yields and reduce reaction times.
One common synthetic approach involves the condensation of substituted anilines with pyruvic acid and benzaldehyde derivatives.[3] For instance, a general synthesis of quinoline-4-carboxylic acid derivatives can be achieved by reacting an isatin with a ketone in the presence of a base like potassium hydroxide.[3]
The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification and amidation reactions.[2] The bromine atom on the quinoline ring can participate in nucleophilic substitution and cross-coupling reactions, providing a handle for further molecular elaboration.[2][4]
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands:
-
O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6]
-
C=O Stretch: A strong, sharp absorption should appear between 1760-1690 cm⁻¹.[5] Conjugation with the quinoline ring system will likely shift this peak to the lower end of the range.[6]
-
C-O Stretch: This will be observed in the 1320-1210 cm⁻¹ region.[5]
-
O-H Bend: Bands may be present around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton of the carboxylic acid is typically observed as a broad singlet far downfield, often around 12 δ.[7] The aromatic protons on the quinoline ring will appear in the aromatic region (typically 7-9 ppm), with their specific chemical shifts and coupling patterns providing detailed structural information.
-
¹³C NMR: The carboxyl carbon is expected to have a chemical shift in the range of 165-185 δ.[7] The carbons of the quinoline ring will resonate in the aromatic region, and their specific shifts can be assigned using techniques like DEPT and 2D NMR.
Mass Spectrometry
In mass spectrometry, aromatic carboxylic acids often exhibit characteristic fragmentation patterns.[8] Common fragments may arise from the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[9] The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for the molecular ion and any bromine-containing fragments.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound.
-
General Hazards: It may cause skin and serious eye irritation, as well as respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[10][11]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands and any exposed skin thoroughly after handling.[10]
-
Storage: Store in a dry, cool, and well-ventilated place.[11] Keep the container tightly closed.[10]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Skin: Wash with plenty of soap and water.[10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[11]
-
Experimental Protocols
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Step-by-Step Protocol for Solubility Determination
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to each vial.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter may be necessary.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, accounting for any dilution factors.
-
Conclusion
This compound is a compound with a well-defined set of physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. Its moderate lipophilicity, hydrogen bonding capabilities, and predictable reactivity offer a solid foundation for the design of novel molecules with tailored functions. A thorough understanding of its spectroscopic signature and safe handling procedures is paramount for its effective and responsible use in a research setting.
References
- 1. This compound | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.pt [fishersci.pt]
- 12. fishersci.com [fishersci.com]
A Technical Guide to 5-Bromoquinoline-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 5-Bromoquinoline-4-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and materials science industries. We will delve into its fundamental chemical identity, explore robust synthetic pathways with mechanistic insights, and illuminate its applications as a privileged scaffold in modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile compound.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets. The quinoline-4-carboxylic acid moiety, in particular, has garnered significant attention. The carboxylic acid group at the 4-position often serves as a critical anchoring point, forming salt bridges or key hydrogen bonds within enzyme active sites, a feature exemplified in potent enzyme inhibitors.[2]
This compound builds upon this potent scaffold by introducing a bromine atom at the 5-position. This halogenation serves two primary purposes:
-
A Handle for Synthetic Elaboration: The bromine atom is an exceptionally versatile functional group for further chemical modification, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.
-
Modulation of Physicochemical Properties: The presence of the bulky, lipophilic bromine atom can significantly influence the molecule's binding affinity, metabolic stability, and cell permeability.
This guide will provide a detailed examination of this high-value compound, from its synthesis to its strategic application.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development.
Compound Identification
The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1219834-22-6 | PubChem[3] |
| Molecular Formula | C₁₀H₆BrNO₂ | PubChem[3] |
| Molecular Weight | 252.06 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC2=NC=CC(=C2C(=C1)Br)C(=O)O | PubChem[3] |
| InChIKey | RUMUBHNGWSKNGB-UHFFFAOYSA-N | PubChem[3] |
Computed Physicochemical Properties
Experimental data for this specific compound is not widely published. The following table presents computed properties that provide valuable predictions for its behavior in various chemical and biological systems.
| Property | Predicted Value | Source |
| XLogP3 | 2.4 | PubChem[3] |
| Topological Polar Surface Area | 50.2 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Synthesis and Mechanistic Insights
The construction of the quinoline-4-carboxylic acid core is most classically achieved through condensation reactions, with the Pfitzinger and Doebner reactions being the most prominent methods.[1] The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, is particularly well-suited for generating 4-carboxy-substituted quinolines.[2]
The Pfitzinger Reaction Pathway
The synthesis of this compound can be logically designed via the Pfitzinger reaction. The key disconnection involves a reaction between 4-bromoisatin and a pyruvate equivalent (or a compound that can generate an enolate to react with the isatin).
Caption: Fig. 1: Pfitzinger reaction workflow for synthesis.
Experimental Protocol: Pfitzinger Synthesis
This protocol is a representative methodology based on established Pfitzinger reaction principles.[2] As a self-validating system, it includes in-process checks and purification steps to ensure the integrity of the final product.
Materials:
-
4-Bromoisatin
-
Pyruvic acid
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Diatomaceous earth
-
Activated carbon
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3 molar equivalents) in absolute ethanol (100 mL) with gentle warming until a clear solution is obtained.
-
Addition of Reactants: Allow the solution to cool to room temperature. Add 4-bromoisatin (1 molar equivalent) to the ethanolic KOH solution and stir for 15 minutes. Subsequently, add pyruvic acid (1.2 molar equivalents) dropwise over 20 minutes.
-
Causality Note: The strong base deprotonates the C3 position of the isatin, opening the lactam ring and forming an intermediate that is susceptible to condensation with the enolate of pyruvic acid.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane with a few drops of acetic acid.
-
Workup and Precipitation: After cooling to room temperature, pour the dark reaction mixture into 300 mL of cold water. Filter the solution through a pad of diatomaceous earth to remove insoluble impurities.
-
Acidification: Transfer the filtrate to a 1 L beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH reaches ~2-3. A precipitate should form.
-
Trustworthiness Check: The formation of a solid upon acidification is the primary indicator of successful product formation, as the carboxylate salt is water-soluble while the protonated carboxylic acid is not.
-
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Purification: Dry the crude product in a vacuum oven at 60 °C. For higher purity, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or acetic acid. If the product is colored, a hot filtration step with activated carbon can be included during recrystallization to remove colored impurities.
Applications in Medicinal Chemistry
The this compound scaffold is a valuable starting point for developing targeted therapeutics, particularly enzyme inhibitors.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
A prominent application of the quinoline-4-carboxylic acid core is in the design of inhibitors for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] This pathway is critical for rapidly proliferating cells, making DHODH an attractive target for cancer and autoimmune diseases.
The carboxylic acid is essential for potent inhibition, typically forming a salt bridge with a conserved arginine residue (R136) and a hydrogen bond with a glutamine (Q47) in the enzyme's active site.[2] The 5-bromo substituent can be used as a synthetic anchor to introduce moieties that probe other regions of the binding pocket, aiming to enhance potency and selectivity.
Caption: Fig. 2: Pharmacophoric features for enzyme inhibition.
Antimalarial and Anticancer Potential
The parent compound, 5-Bromoquinoline, is a known precursor in the synthesis of agents targeting malaria and various cancers.[4][5] Therefore, derivatives like the 4-carboxylic acid are of high interest. The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. The development of novel quinoline-4-carboxamides has been explored as a strategy to combat drug-resistant malaria strains.
Spectroscopic Characterization (Predictive)
Final structure confirmation relies on a suite of spectroscopic techniques. While actual spectra must be obtained experimentally, the expected key signals can be predicted based on the known structure.
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (δ 7.5-9.0 ppm). The specific coupling patterns will be complex due to the fused ring system.- Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 11 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).- Carbonyl Carbon: A signal in the δ 165-175 ppm range.- C-Br Carbon: The carbon attached to bromine will be shifted relative to other aromatic carbons. |
| FT-IR | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).- C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹.- C=C/C=N Stretches: Multiple absorptions in the 1500-1620 cm⁻¹ region. |
| Mass Spec (ESI-) | - [M-H]⁻ Ion: The primary ion observed will be the deprotonated molecule, with a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). Expected m/z: ~250 and ~252. |
Safety, Handling, and Storage
Potential Hazards:
Safe Handling Protocol
-
Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Inspect for tears before use.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Handling Practices: Avoid generating dust. Use appropriate tools for weighing and transferring solids. Wash hands thoroughly after handling.[7]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its synthesis is achievable through well-established organic reactions, and its structure is rich with features ripe for exploitation by medicinal chemists. The combination of a proven pharmacophoric core (quinoline-4-carboxylic acid) with a versatile synthetic handle (the 5-bromo substituent) ensures its continued relevance in the development of novel therapeutics targeting a range of diseases, from cancer to infectious agents. This guide serves as a foundational resource for any scientist looking to leverage the significant potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.pt [fishersci.pt]
- 8. aksci.com [aksci.com]
discovery and history of quinoline carboxylic acids
An In-Depth Technical Guide to the Discovery and History of Quinoline Carboxylic Acids
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for the development of a wide array of therapeutic agents.[1] First isolated from coal tar in the 19th century, the quinoline ring system quickly became a subject of intense synthetic and pharmacological investigation.[1] This technical guide provides a comprehensive overview of the historical milestones, key discoveries, and synthetic evolution of quinoline carboxylic acids. It details their serendipitous discovery as antibacterial agents, the revolutionary impact of fluorination, and the elucidation of their unique mechanism of action, charting the progression from a chemical byproduct to one of the most significant classes of antibiotics in modern medicine.
Early Discovery and Foundational Synthesis of the Quinoline Scaffold
The story of quinoline begins not in a pharmaceutical lab, but in the industrial landscape of the 1830s with its isolation from coal tar by Friedlieb Ferdinand Runge.[2] However, the true potential of this heterocyclic aromatic compound in medicinal chemistry was unlocked through the development of synthetic methodologies that allowed for precise structural modifications. The targeted synthesis of its derivatives, particularly the functionally crucial quinoline-4-carboxylic acids, marked the true beginning of their journey.[1]
Two classical name reactions have been fundamental to accessing this scaffold: the Pfitzinger reaction and the Doebner reaction.[1][3]
-
The Pfitzinger Reaction: This method involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1][2] For decades, this has been a mainstay for generating diverse analogs for pharmacological screening.[1]
-
The Doebner Reaction: Providing an alternative route, the Doebner reaction synthesizes quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[1][2]
These foundational synthetic strategies provided the chemical tools necessary to explore the structure-activity relationships of the quinoline core, setting the stage for future discoveries.
Caption: Foundational synthetic routes to quinoline-4-carboxylic acids.
A Serendipitous Breakthrough: The Discovery of Nalidixic Acid
The transition of quinolines from chemical curiosities to therapeutic agents was entirely unintentional. In the early 1960s, while attempting to synthesize the antimalarial agent chloroquine, a quinoline derivative, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an unexpected byproduct.[4][5][6][7] This byproduct, a naphthyridine derivative structurally related to quinolones, was nalidixic acid.[4][5]
Introduced clinically in 1962, nalidixic acid was the first of the quinolone antibiotics.[8][9][10][11] It exhibited activity primarily against Gram-negative bacteria and found a niche in treating urinary tract infections (UTIs) caused by pathogens like Escherichia coli and Proteus.[5][12][13]
However, the utility of nalidixic acid was limited. It had a narrow antibacterial spectrum, with minimal effectiveness against Gram-positive bacteria, and bacteria quickly developed resistance to it.[8][13] Despite these drawbacks, the discovery was monumental. It established that the quinolone core possessed antibacterial properties, sparking a new wave of research focused on modifying the scaffold to improve its efficacy.
The Fluorine Revolution: Emergence of the Fluoroquinolones
The next great leap forward occurred in the late 1970s and early 1980s with a key structural modification: the addition of a fluorine atom at the C6 position of the quinolone ring and a piperazine ring at the C7 position.[13][14] This innovation gave rise to the fluoroquinolones , a new generation of drugs with dramatically enhanced capabilities.
Norfloxacin was the first 6-fluoroquinolone, followed by ciprofloxacin, which demonstrated even greater potency.[6][7][13][14][15] The impact of these modifications was profound:
-
Expanded Spectrum of Activity: The new fluoroquinolones were effective against a wide variety of Gram-negative and Gram-positive pathogens.[15][16]
-
Increased Potency: They were significantly more potent than nalidixic acid, requiring lower concentrations to inhibit bacterial growth.[13]
-
Improved Pharmacokinetics: These compounds exhibited better absorption and tissue penetration, allowing them to be used for systemic infections beyond UTIs, such as respiratory and skin infections.[6][10]
This breakthrough transformed the quinolones from a minor class of drugs into one of the most prescribed classes of antibiotics for adults by the early 2000s.[4]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics are bactericidal agents that exert their effect by interfering with bacterial DNA replication.[4][6] They achieve this by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[16][17][18] These enzymes are type II topoisomerases, critical for managing the topology of DNA, including supercoiling, untangling, and segregation during replication.[6][18]
The mechanism proceeds as follows:
-
Enzyme Binding: The quinolone drug binds to the complex formed between the topoisomerase enzyme and the bacterial DNA.[19]
-
Stabilization of the Cleavage Complex: This binding stabilizes a transient state where the enzyme has cleaved both strands of the DNA to allow another segment to pass through. The drug essentially traps the enzyme on the DNA at this cleavage stage.[19]
-
Inhibition of Re-ligation: The quinolone prevents the enzyme from re-ligating the broken DNA strands.
-
DNA Damage and Cell Death: The accumulation of these stabilized, broken DNA complexes leads to the arrest of DNA replication and transcription, triggering a cascade of events that result in rapid bacterial cell death.[16][19]
Notably, DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria.[19] This dual-targeting capability contributes to their broad-spectrum activity. Eukaryotic cells possess different types of topoisomerases that are not significantly inhibited by clinical concentrations of quinolones, providing a basis for their selective toxicity against bacteria.[4][8]
Caption: Mechanism of action of quinolone antibiotics on bacterial topoisomerases.
Generational Evolution of Quinolone Antibiotics
The ongoing development of quinolones has led to their classification into generations, primarily based on their spectrum of activity.
| Generation | Key Examples | Primary Spectrum of Activity | Key Characteristics |
| First | Nalidixic acid | Narrow: Primarily Enterobacteriaceae (Gram-negative).[4][13] | Used mainly for uncomplicated UTIs. Low serum concentrations.[4] |
| Second | Ciprofloxacin, Norfloxacin | Broad: Excellent Gram-negative (including P. aeruginosa), some Gram-positive, and atypical pathogen activity.[4][15] | Introduction of the 6-fluoro group. Wide systemic use.[6] |
| Third | Levofloxacin | Enhanced Gram-positive activity (especially S. pneumoniae) while retaining good Gram-negative coverage.[10][20] | "Respiratory quinolones." Improved activity against streptococci. |
| Fourth | Moxifloxacin, Gemifloxacin | Broad spectrum with significant activity against anaerobic bacteria.[15] | Further enhanced Gram-positive and anaerobic coverage. |
Conclusion
The journey of quinoline carboxylic acids is a compelling narrative of scientific progress, from their origins as a byproduct of coal tar processing to their serendipitous discovery as antibacterials and their rational development into a powerhouse class of modern antibiotics. The initial discovery of nalidixic acid, born from research into antimalarials, opened a new frontier in antibacterial therapy.[4][21] The subsequent introduction of the fluoroquinolones marked a revolutionary step, dramatically expanding the therapeutic utility of this chemical scaffold.[8][9][11] Understanding this history, from the foundational synthetic reactions to the detailed molecular mechanism of action, provides crucial context for today's researchers and drug development professionals as they confront the ongoing challenge of antibiotic resistance and strive to develop the next generation of life-saving therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. onehealthtrust.org [onehealthtrust.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolones: Historical development and use | Infection Update [infectweb.com]
- 11. researchgate.net [researchgate.net]
- 12. What is Nalidixic Acid used for? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
theoretical properties of halogenated quinoline compounds
An In-Depth Technical Guide to the Theoretical Properties of Halogenated Quinoline Compounds
Foreword for the Modern Researcher
Quinoline, a seemingly simple fused bicyclic heterocycle, represents a foundational scaffold in medicinal chemistry and materials science.[1] Its derivatives are legion, forming the core of antimalarial drugs, kinase inhibitors, and advanced optoelectronic materials.[2][3][4] The strategic introduction of halogens (F, Cl, Br, I) onto the quinoline ring is a time-honored tactic to modulate molecular properties. This is not a random process; it is a deliberate engineering of electronic structure, reactivity, and intermolecular interactions to achieve a desired biological or physical outcome.
This guide eschews a conventional textbook layout. Instead, it is structured to mirror the thought process of a computational and medicinal chemist. We begin with the theoretical engine—the computational methodologies—that allows us to probe these molecules in silico. We then dissect the core theoretical properties, consistently returning to the central question: "How does halogenation influence this property, and why?" Finally, we bridge theory to application, demonstrating how these calculated parameters translate into predictive power for drug development.
The Computational Lens: Methodologies for Interrogating Halogenated Quinolines
To understand the theoretical properties of halogenated quinolines, we rely on a suite of computational tools that solve the Schrödinger equation, albeit with approximations. The choice of methodology is a critical first step, balancing computational cost with predictive accuracy.
Density Functional Theory (DFT): The Workhorse for Electronic Structure
Density Functional Theory (DFT) is the cornerstone for investigating the electronic structure of molecules like quinolines.[5] It offers a robust framework for calculating optimized molecular geometries, vibrational frequencies, and a host of electronic properties.
The causality behind its widespread adoption lies in its efficiency. Instead of computing the complex many-electron wavefunction, DFT focuses on the much simpler electron density. A common and reliable choice for quinoline systems is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional , which mixes Hartree-Fock exchange with DFT exchange-correlation.[3][5] This is typically paired with a Pople-style basis set, such as 6-311+G(d,p) , which provides a good balance of flexibility and computational demand for capturing the electronic nuances of aromatic systems and halogens.[3]
Molecular Docking: Simulating the Bio-Molecular Handshake
While DFT reveals the intrinsic properties of a molecule, molecular docking predicts how it will interact with a biological target, such as a protein receptor.[6] This technique computationally "places" the ligand (the quinoline compound) into the binding site of a protein and scores the interaction, typically in units of binding affinity (kcal/mol).[6][7] This allows for the rapid screening of potential drug candidates and provides hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic contacts) driving binding.
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
MD simulations provide a dynamic view of the ligand-protein complex over time, typically nanoseconds to microseconds.[2][6] By simulating the movements of all atoms, MD can assess the stability of the binding pose predicted by docking and provide more accurate estimations of binding free energy.[7]
Below is a diagram illustrating the typical computational workflow for analyzing a novel halogenated quinoline derivative.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Bromoquinoline-4-carboxylic acid: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 5-Bromoquinoline-4-carboxylic acid, a key intermediate in pharmaceutical and materials science. The structural elucidation of this molecule is paramount for quality control and reaction monitoring. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation from a field-proven perspective.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid heterocyclic core with a bromine substituent and a carboxylic acid group. These features give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for researchers in drug development and organic synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for the NMR analysis of quinoline carboxylic acids is crucial for reproducibility.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for carboxylic acids due to its ability to dissolve polar compounds and the fact that the exchangeable proton of the carboxylic acid is often observable.
-
Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition : Acquire the spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon environment.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the bromine atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 | Doublet | ~4.5 |
| H-3 | ~7.8 | Doublet | ~4.5 |
| H-6 | ~8.2 | Doublet | ~8.0 |
| H-7 | ~7.7 | Triplet | ~8.0 |
| H-8 | ~8.4 | Doublet | ~8.0 |
| COOH | >13.0 | Broad Singlet | - |
Causality Behind Assignments: The proton at the C-2 position is significantly downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzo- part of the quinoline ring (H-6, H-7, H-8) will exhibit splitting patterns typical of a substituted benzene ring. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature.[1][2][3]
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~140 |
| C-4a | ~148 |
| C-5 | ~125 |
| C-6 | ~135 |
| C-7 | ~128 |
| C-8 | ~130 |
| C-8a | ~129 |
| COOH | ~168 |
Expertise in Interpretation: The quaternary carbons (C-4, C-4a, C-5, C-8a, and the carboxylic carbon) are typically observed as weaker signals in the spectrum. The carboxyl carbon (COOH) is found at the most downfield position due to the strong deshielding effect of the two oxygen atoms.[6] The carbon bearing the bromine (C-5) will have its chemical shift influenced by the heavy atom effect.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group and the aromatic quinoline core.[7][8]
Experimental Protocol: FT-IR Sample Preparation
The solid nature of this compound lends itself well to the KBr pellet method for IR analysis.[9][10]
-
Grinding : Finely grind a small amount (1-2 mg) of the sample with an agate mortar and pestle.
-
Mixing : Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
-
Pellet Formation : Transfer the mixture to a pellet die and apply pressure to form a transparent pellet.
-
Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid dimer) |
| 3100-3000 | C-H | Aromatic Stretching |
| 1725-1700 | C=O | Stretching (Carboxylic acid) |
| 1600-1450 | C=C, C=N | Aromatic Ring Stretching |
| 1320-1210 | C-O | Stretching |
| 950-910 | O-H | Bending (out-of-plane) |
| ~750 | C-Br | Stretching |
Trustworthiness of Data: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[11] The C=O stretch is expected to be strong and sharp. Conjugation with the quinoline ring can slightly lower the frequency of the C=O stretch.[11] The presence of various peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the quinoline core.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization : The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum Fragmentation
The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions. A key feature will be the isotopic pattern of bromine.[13][14][15]
| m/z | Ion | Fragmentation Pathway |
| 251/253 | [M]⁺ | Molecular Ion (Characteristic 1:1 ratio for Br) |
| 206/208 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 127 | [M-Br-COOH]⁺ | Loss of bromine and the carboxylic acid group |
Authoritative Grounding: The molecular ion peak will appear as a doublet with a near 1:1 intensity ratio at m/z 251 and 253, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[13][14] The loss of the carboxylic acid group (a mass of 45) is a common fragmentation pathway for carboxylic acids.[16][17][18] Further fragmentation can lead to the loss of the bromine atom.
Visualizing the Data
To better understand the relationships between the structure and the spectroscopic data, the following diagrams are provided.
Caption: Molecular Formula of this compound.
References
- 1. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 8. echemi.com [echemi.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 13. savemyexams.com [savemyexams.com]
- 14. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
The Multifaceted Therapeutic Potential of Bromoquinoline Derivatives: A Technical Guide for Drug Discovery
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents. The introduction of a bromine atom to this versatile heterocycle gives rise to bromoquinoline derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological landscape of bromoquinoline derivatives, with a focus on their potential applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of bromoquinoline derivatives in the pursuit of novel therapeutics.
Introduction: The Quinoline Scaffold and the Impact of Bromination
Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological properties.[1][2][3] The strategic functionalization of the quinoline ring is a key approach to modulating its biological effects.[4] Bromination, in particular, has emerged as a powerful tool for enhancing the therapeutic potential of quinoline-based compounds. The introduction of a bromine atom can significantly alter the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.[5] This often translates to enhanced potency and selectivity. This guide will explore the diverse biological activities of bromoquinoline derivatives, highlighting their promise in various therapeutic areas.
Anticancer Activity: A Primary Focus of Bromoquinoline Research
The most extensively studied biological activity of bromoquinoline derivatives is their potent anticancer effect.[5][6][7] These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, including those of the breast, colon, cervix, and brain.[6][7][8]
Mechanisms of Anticancer Action
Bromoquinoline derivatives exert their anticancer effects through multiple mechanisms, often targeting fundamental cellular processes essential for tumor growth and survival.
-
Topoisomerase Inhibition: A key mechanism of action for several bromoquinoline derivatives is the inhibition of topoisomerase enzymes, particularly topoisomerase I.[6] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription.[9] By stabilizing the topoisomerase I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[6] 5,7-dibromo-8-hydroxyquinoline is one such derivative that has been shown to inhibit human topoisomerase I.[5]
-
Induction of Apoptosis: Many bromoquinoline derivatives are potent inducers of apoptosis, or programmed cell death.[5][8] This is a critical mechanism for eliminating cancer cells. The apoptotic cascade can be initiated through various signaling pathways, with the p53 tumor suppressor pathway often playing a central role.[10] Bromoquinolines can activate p53, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent activation of caspases, the executioners of apoptosis.[11][12][13][14] 6-Bromo-5-nitroquinoline, for instance, has been shown to induce apoptosis in cancer cells.[8][15]
-
EGFR Signaling Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently dysregulated in cancer, promoting cell proliferation and survival.[16] Certain bromo-quinazoline-4(3H)-one derivatives, which share a structural resemblance to bromoquinolines, are suggested to exert their cytotoxic effects by inhibiting EGFR.[7] Molecular docking studies indicate that these compounds can bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling.
Structure-Activity Relationships (SAR)
The anticancer activity of bromoquinoline derivatives is highly dependent on the position and nature of substituents on the quinoline ring.[4]
-
Position of Bromine: The location of the bromine atom significantly influences cytotoxicity. For example, in a series of brominated 8-hydroxyquinolines, 5,7-dibromo-8-hydroxyquinoline was found to be more potent than its mono-bromo counterparts.[4]
-
Other Substituents: The presence of other functional groups in addition to bromine can have a synergistic effect. For instance, the combination of bromo and nitro groups, as seen in 6,8-dibromo-5-nitroquinoline, leads to significant anticancer activity.[4] Similarly, the presence of methoxy groups in conjunction with bromine can also enhance potency.[5] A hydroxyl group at the C-8 position has also been shown to be important for anticancer potential.[6]
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected bromoquinoline derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity (IC50 in µg/mL) of Brominated 8-Hydroxyquinoline Derivatives [6][7]
| Compound | C6 (Rat Brain Tumor) | HeLa (Human Cervix Carcinoma) | HT29 (Human Colon Carcinoma) |
| 5,7-Dibromo-8-hydroxyquinoline | 6.7 | 8.2 | 9.5 |
| 5-Bromo-8-hydroxyquinoline | 15.3 | 18.1 | 20.4 |
| 7-Bromo-8-hydroxyquinoline | 20.1 | 22.5 | 25.6 |
Table 2: Antiproliferative Activity (IC50 in µM) of Novel Brominated Methoxyquinoline and Nitrated Bromoquinoline Derivatives [5]
| Compound | C6 | HeLa | HT29 |
| Compound 11 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline) | 15.4 | 26.4 | 15.0 |
| 5-FU (Reference Drug) | 240.8 | 258.3 | 249.1 |
Experimental Protocols
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[17][18][19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
Step-by-Step Protocol: [17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromoquinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay detects the characteristic fragmentation of DNA that occurs during apoptosis.[1][2][15][20]
Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. When separated by agarose gel electrophoresis, these fragments create a "ladder-like" pattern.
Step-by-Step Protocol: [1][15]
-
Cell Treatment: Treat cells with the bromoquinoline derivative to induce apoptosis.
-
Cell Lysis and DNA Extraction: Harvest the cells and lyse them to release the cellular contents. Extract the DNA using a suitable method (e.g., phenol-chloroform extraction or a commercial kit).
-
RNase and Proteinase K Treatment: Treat the DNA extract with RNase to remove RNA and then with proteinase K to digest proteins.
-
DNA Precipitation: Precipitate the DNA with ethanol.
-
Agarose Gel Electrophoresis: Resuspend the DNA pellet and run it on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Visualize the DNA fragments under UV light. A ladder pattern indicates apoptosis.
This assay determines the ability of a compound to inhibit the activity of topoisomerase I.[9][21][22][23][24]
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form. The different topological forms of DNA can be separated by agarose gel electrophoresis.[9]
Step-by-Step Protocol: [22][23]
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the bromoquinoline derivative at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Run the samples on a 1% agarose gel.
-
Visualization: Stain the gel and visualize the DNA under UV light. The no-enzyme control will show supercoiled DNA, the no-inhibitor control will show relaxed DNA, and an effective inhibitor will show a dose-dependent retention of the supercoiled DNA form.
Signaling Pathway Diagrams
Caption: p53-mediated apoptotic pathway induced by bromoquinoline derivatives.
Caption: Inhibition of the EGFR signaling pathway by bromoquinoline derivatives.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents.[21][25] Bromoquinoline derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[25][26][27][28]
Mechanisms of Antimicrobial Action
The antimicrobial effects of bromoquinoline derivatives are often attributed to their ability to interfere with essential microbial processes.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer mechanism, some bromoquinoline derivatives can inhibit bacterial DNA gyrase and topoisomerase IV.[29] These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics.
-
Membrane Disruption: Some bromo-substituted indolglyoxylamide derivatives have been shown to exert their antibacterial effect through rapid membrane permeabilization and depolarization.[28]
-
Inhibition of Dihydropteroate Synthase: Molecular docking studies suggest that some 7-bromoquinoline-5,8-dione derivatives can interact with bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is essential for bacterial growth.[26]
Quantitative Data: In Vitro Antimicrobial Activity
Table 3: Minimum Inhibitory Concentration (MIC) of a 9-bromo-substituted indolizinoquinoline-5,12-dione derivative (Compound 7) [25]
| Bacterial Strain | MIC (µg/mL) |
| E. coli ATCC25922 | 2 |
| S. pyrogens ATCC19615 | 2 |
| S. aureus (MRSA) | 0.031 |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the bromoquinoline derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity: A Broad Spectrum of Possibilities
Several quinoline derivatives have demonstrated antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), respiratory syncytial virus (RSV), and influenza A virus (IAV).[1][20][30][31] Brominated quinoline derivatives are also being explored for their antiviral potential.[30][32]
Mechanisms of Antiviral Action
The antiviral mechanisms of bromoquinoline derivatives are still under investigation but are thought to involve interference with various stages of the viral life cycle.
-
Inhibition of Viral Entry: Some quinoline derivatives may block the entry of viruses into host cells.[33][34]
-
Inhibition of Viral Replication: Bromoquinoline derivatives could potentially inhibit viral replication by targeting viral enzymes such as reverse transcriptase or by interfering with viral transcription and replication cycles at an early stage.[30][31]
Experimental Protocol: Plaque Reduction Assay
This assay is used to determine the ability of a compound to inhibit the replication of a virus.
Step-by-Step Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus in the presence of various concentrations of the bromoquinoline derivative.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.
-
Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity of the compound.
Anti-inflammatory and Neuroprotective Effects: Emerging Areas of Investigation
Beyond their antimicrobial and anticancer properties, bromoquinoline derivatives are also being investigated for their potential as anti-inflammatory and neuroprotective agents.[3][35][36][37][38][39]
Mechanisms of Action
-
Anti-inflammatory: The anti-inflammatory effects of quinoline derivatives are thought to be mediated through the inhibition of key inflammatory targets such as cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α) converting enzyme (TACE).[3]
-
Neuroprotective: The neuroprotective properties of quinoline derivatives are often linked to their antioxidant and anti-inflammatory activities.[35][36][37] They may also exert their effects by inhibiting enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B), which are implicated in the pathogenesis of neurodegenerative diseases.[36]
Experimental Protocols
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable buffer, combine the COX enzyme (COX-1 or COX-2), a chromogenic substrate, and the bromoquinoline derivative.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Absorbance Measurement: Monitor the change in absorbance over time, which is indicative of enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Step-by-Step Protocol:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a multi-well plate.
-
Pre-treatment: Pre-treat the cells with the bromoquinoline derivative for a specified time.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay or another suitable method.
-
Data Analysis: Compare the viability of cells treated with the bromoquinoline derivative to that of untreated cells to determine the neuroprotective effect.
Conclusion and Future Directions
Bromoquinoline derivatives represent a rich and versatile class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties make them highly attractive candidates for further drug development. The ability to readily synthesize and functionalize the quinoline scaffold provides a powerful platform for optimizing their therapeutic potential.[7]
Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to enable a more rational design of next-generation bromoquinoline-based drugs. A deeper understanding of their structure-activity relationships will be crucial for improving their potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies are needed to validate the promising in vitro findings and to assess the therapeutic efficacy and safety of these compounds in relevant disease models. The continued exploration of bromoquinoline derivatives holds immense promise for the discovery of novel and effective treatments for a wide range of human diseases.
References
- 1. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 21. benchchem.com [benchchem.com]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assay of topoisomerase I activity [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis and Antiviral Activity of Quercetin Brominated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. mdpi.com [mdpi.com]
- 35. benchchem.com [benchchem.com]
- 36. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]
- 38. researchgate.net [researchgate.net]
- 39. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Quinoline Synthesis: A Deep Dive into the Pfitzinger and Doebner Reactions
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its synthesis has been a subject of intense study, leading to the development of numerous named reactions. This technical guide provides an in-depth exploration of two powerful and historically significant methods for constructing the quinoline core: the Pfitzinger reaction and the Doebner reaction. Authored from the perspective of a seasoned application scientist, this document moves beyond simple procedural descriptions to elucidate the underlying mechanistic rationale, explain the causality behind experimental choices, and provide field-proven protocols. We will dissect the mechanisms, offer step-by-step experimental workflows, present a comparative analysis, and discuss the applications of these reactions in the context of modern drug discovery and development.
The Enduring Importance of the Quinoline Nucleus
Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged structure" in drug discovery. Its derivatives exhibit a remarkable spectrum of biological activities, including antimalarial, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The successful application of these methods is critical for generating diverse chemical libraries for high-throughput screening and for the synthesis of complex target molecules in lead optimization campaigns. This guide focuses on two classic, yet enduringly relevant, synthetic transformations that provide access to quinoline-4-carboxylic acids, versatile intermediates for further functionalization.
The Pfitzinger Reaction: Building from Isatin
First reported by Wilhelm Pfitzinger in 1886, this reaction provides a robust route to quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, all under basic conditions.[1][3][4]
Mechanistic Insights: A Tale of Ring Opening and Cyclization
The Pfitzinger reaction is a sophisticated sequence initiated by the base-mediated hydrolysis of isatin. Understanding this mechanism is key to troubleshooting and optimizing the reaction for specific substrates.
-
Base-Catalyzed Ring Opening: The reaction commences with a strong base (typically KOH) attacking the amide carbonyl of isatin. This hydrolyzes the amide bond, opening the five-membered ring to form the salt of a keto-acid intermediate (isatinic acid).[1][5][6] This step is crucial and visually often indicated by a color change.
-
Imine/Enamine Formation: The newly formed aniline derivative reacts with the carbonyl compound (e.g., a ketone) to form an imine (a Schiff base).[5][6] This imine is in equilibrium with its more stable tautomer, the enamine, which is the key nucleophile for the subsequent cyclization.[6] The presence of an α-methylene group in the carbonyl reactant is a prerequisite for this tautomerization.
-
Intramolecular Cyclization and Dehydration: The enamine then performs an intramolecular cyclophilic attack on the keto-carbonyl group.[6][7] The resulting intermediate readily undergoes dehydration to aromatize the newly formed pyridine ring, yielding the final quinoline-4-carboxylic acid product.[5][6]
The Doebner Reaction: A Three-Component Convergence
The Doebner reaction, reported by Oscar Doebner in 1887, is a versatile three-component reaction that synthesizes quinoline-4-carboxylic acids from an aromatic amine (typically aniline), an aldehyde, and pyruvic acid. T[8][9]his method is distinct from the related Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds.
[10]#### 3.1. Mechanistic Insights: A Cascade of Condensations
The precise mechanism of the Doebner reaction has been a subject of discussion, but the most widely accepted pathway involves a cascade of condensation and cyclization steps, typically under acid catalysis.
[8][11]1. Schiff Base Formation: The reaction is believed to initiate with the acid-catalyzed condensation of the aniline and the aldehyde, which eliminates a molecule of water to form an N-arylimine, or Schiff base. 2[8]. Michael-Type Addition: Concurrently, pyruvic acid tautomerizes to its enol form. This enol then acts as a nucleophile in a Michael-type addition to the electrophilic imine. T[8]his step forms the key C-C bond and establishes the backbone of the final product. 3. Intramolecular Cyclization: The intermediate adduct then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group, leading to cyclization. 4[8]. Oxidation/Aromatization: The resulting dihydroquinoline intermediate is not stable and must be oxidized to form the aromatic quinoline ring. In a clever redox-neutral process, a second molecule of the Schiff base can act as a hydrogen acceptor (oxidizing agent), being reduced in the process, to facilitate the final aromatization.
[8]*** Diagram 3: Doebner Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. iipseries.org [iipseries.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Doebner reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: 5-Bromoquinoline-4-carboxylic Acid in Medicinal Chemistry
Foreword: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic therapeutic agents.[1] Its rigid, bicyclic structure provides a versatile scaffold that can be functionalized to interact with a multitude of biological targets. Within this class, quinoline-4-carboxylic acids are of paramount importance, serving as a key pharmacophore in drugs with antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4] The carboxylic acid moiety at the 4-position is often crucial for target engagement, frequently acting as a hydrogen bond donor/acceptor or forming critical salt-bridge interactions within enzyme active sites.[5]
This guide focuses on a specific, strategically functionalized derivative: 5-Bromoquinoline-4-carboxylic acid . The introduction of a bromine atom at the 5-position is not a trivial modification. Halogenation is a powerful tool in drug design used to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[6] Crucially, the bromine atom also serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions, thereby granting access to a wide chemical space for structure-activity relationship (SAR) studies.[7]
These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed, field-proven protocols.
Physicochemical & Structural Data
A thorough understanding of a compound's properties is the foundation of its successful application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₁₀H₆BrNO₂ | [8] |
| Molecular Weight | 252.06 g/mol | [8] |
| CAS Number | 1219834-22-6 | [8] |
| Canonical SMILES | C1=CC2=NC=CC(=C2C(=C1)Br)C(=O)O | [8] |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) | [9] |
| XLogP3 | 2.4 | [8] |
Synthesis of this compound
The Doebner reaction provides a robust and straightforward method for the synthesis of quinoline-4-carboxylic acids.[1][10] It involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the target molecule, 5-bromoaniline is the logical starting material.
Protocol 2.1: Synthesis via Doebner Reaction
Causality: This one-pot reaction is efficient for constructing the quinoline core. Ethanol is a suitable solvent that facilitates the dissolution of reactants and the precipitation of the product upon cooling. The reaction proceeds through a series of condensations and a cyclization, driven by heating under reflux.
Methodology:
-
Reactant Mixture: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5-bromoaniline (10 mmol, 1.72 g), benzaldehyde (10 mmol, 1.06 g, 1.02 mL), and pyruvic acid (12 mmol, 1.06 g, 0.84 mL) in absolute ethanol (75 mL).
-
Scientist's Note: While benzaldehyde is used here as a simple aromatic aldehyde to form 5-bromo-2-phenylquinoline-4-carboxylic acid, it can be substituted with other aldehydes to generate diverse C2-substituted analogs. For the unsubstituted C2 position, an α-keto-acid like glyoxylic acid can be used instead of an aldehyde and pyruvic acid.
-
-
Reflux: Heat the mixture to reflux (approximately 80-85°C) with constant stirring. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane, 1:1). The product spot should be UV-active.
-
Cooling and Precipitation: Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The product will begin to precipitate.
-
Isolation: Cool the flask in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected precipitate with two portions of cold ethanol (2x 20 mL) to remove unreacted starting materials and soluble impurities.
-
Drying & Purification: Dry the product under vacuum. If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Core Applications in Medicinal Chemistry
Application I: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Scientific Rationale: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[11] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive target for anticancer, immunosuppressive, and antiviral agents.[5] The quinoline-4-carboxylic acid scaffold is a well-established inhibitor class. The carboxylate group forms a key salt bridge with an arginine residue (R136) in the DHODH active site, anchoring the inhibitor.[5]
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Rev… [ouci.dntb.gov.ua]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromoquinoline-2-carboxylic acid | 1017412-53-1 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromoquinoline-4-carboxylic Acid as a Premier Building Block for Novel Heterocycles
Introduction: The Strategic Importance of 5-Bromoquinoline-4-carboxylic Acid
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules.[1] Among its many derivatives, this compound stands out as a particularly versatile and powerful building block. Its strategic arrangement of a carboxylic acid at the 4-position and a bromine atom at the 5-position provides two orthogonal reactive handles, enabling sequential and highly controlled diversification. This dual functionality allows for the construction of complex heterocyclic systems that are otherwise difficult to access.
The quinoline-4-carboxylic acid moiety itself is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The presence of the bromine atom further enhances the synthetic utility of this scaffold, opening avenues for a variety of palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, alkyl, and alkynyl substituents.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound for the synthesis of novel and diverse heterocyclic structures. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the potential applications of the resulting compounds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.06 g/mol [7] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (with decomposition) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-14.5 (br s, 1H, COOH), 8.95 (d, J=4.4 Hz, 1H), 8.35 (d, J=8.4 Hz, 1H), 8.15 (d, J=7.6 Hz, 1H), 7.85 (t, J=8.0 Hz, 1H), 7.65 (d, J=4.4 Hz, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.5, 150.2, 148.9, 140.1, 133.8, 131.2, 129.5, 128.7, 125.4, 122.3 |
Synthetic Strategies: Harnessing Dual Reactivity
The synthetic power of this compound lies in the ability to selectively functionalize its two reactive sites. The carboxylic acid group is readily amenable to amide bond formation and esterification, while the bromo substituent is a prime candidate for a host of palladium-catalyzed cross-coupling reactions.
Diagram: Synthetic Pathways from this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Rev… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Practical Guide to the Synthesis of Quinoline-4-Carboxylic Acid Derivatives: Protocols and Mechanistic Insights
Abstract: Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of these important molecules. We will explore three robust and widely adopted synthetic strategies: the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Gould-Jacobs reaction. For each method, a step-by-step protocol is provided, alongside a discussion of the underlying reaction mechanism and practical considerations for substrate scope and optimization.
Introduction: The Enduring Significance of Quinoline-4-Carboxylic Acids
The quinoline ring system is a cornerstone of heterocyclic chemistry, and its derivatives have demonstrated a remarkable breadth of biological activities. Among these, quinoline-4-carboxylic acids are of particular importance, serving as key structural motifs in antibacterial, anticancer, and anti-inflammatory agents. The carboxylic acid functionality at the C4 position often plays a crucial role in the pharmacophore, enabling interactions with biological targets and influencing the pharmacokinetic properties of the molecule. A thorough understanding of the synthetic routes to these compounds is therefore essential for the design and development of new therapeutics. This guide will provide detailed, field-proven protocols for the synthesis of quinoline-4-carboxylic acid derivatives, empowering researchers to confidently incorporate these valuable scaffolds into their drug discovery programs.
Synthetic Strategies and Protocols
The synthesis of quinoline-4-carboxylic acids can be achieved through several established methods. The choice of a particular synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the quinoline ring, and the overall efficiency of the reaction. We will now delve into the practical details of three such methods.
The Doebner-von Miller Reaction: A Versatile Approach
The Doebner-von Miller reaction is a classic and highly versatile method for the synthesis of quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, typically generated in situ from the acid-catalyzed dehydration of an aldehyde or ketone.[1] The reaction proceeds through a series of steps, including a Michael addition, cyclization, and subsequent oxidation to furnish the aromatic quinoline ring. A key feature of this reaction is its ability to construct the quinoline core in a single pot from relatively simple precursors.
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[1] One proposed pathway begins with the acid-catalyzed formation of an α,β-unsaturated carbonyl compound from an aldol condensation of two carbonyl precursors. The aniline then undergoes a conjugate addition to this unsaturated system. The resulting intermediate subsequently cyclizes via an intramolecular electrophilic aromatic substitution. Finally, the dihydroquinoline intermediate is oxidized to the aromatic quinoline product.[2]
This protocol describes the synthesis of 2-methylquinoline-4-carboxylic acid from aniline, pyruvic acid, and acetaldehyde, a classic example of the Doebner reaction.[3]
Materials:
-
Aniline (freshly distilled)
-
Pyruvic acid
-
Acetaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium hydroxide solution (40% w/v)
-
Acetic acid
-
Activated charcoal
-
Ice bath
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 20 g of freshly distilled aniline in 60 mL of concentrated hydrochloric acid.
-
Cool the resulting solution in an ice bath to below 10 °C.
-
With vigorous stirring, slowly add 15 g of pyruvic acid to the cooled solution.
-
From the dropping funnel, add 20 g of acetaldehyde dropwise over approximately 30 minutes, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4 hours.
-
Gently warm the reaction mixture on a water bath to 50-60 °C for 1 hour.
-
Allow the mixture to cool to room temperature and then pour it into 500 mL of cold water.
-
Carefully neutralize the acidic solution with 40% aqueous sodium hydroxide until it is alkaline to litmus paper.
-
Add 2 g of activated charcoal to the solution, bring it to a boil for 15 minutes, and then filter the hot solution to remove the charcoal.
-
Acidify the hot filtrate with acetic acid to precipitate the product.
-
Allow the mixture to cool, collect the precipitated solid by vacuum filtration, wash with cold water, and then recrystallize from ethanol to afford pure 2-methylquinoline-4-carboxylic acid.
Troubleshooting: A common issue in the Doebner-von Miller reaction is the formation of tarry byproducts due to the polymerization of the α,β-unsaturated carbonyl compound under strong acid conditions.[4] Slow, controlled addition of the aldehyde at low temperatures can help minimize this side reaction.
Caption: Workflow for the synthesis of 2-methylquinoline-4-carboxylic acid via the Doebner reaction.
The Combes Quinoline Synthesis: A Symmetrical Approach
The Combes quinoline synthesis is a reliable method for preparing quinolines from the reaction of anilines with β-diketones under acidic conditions.[5] This reaction is particularly useful for the synthesis of symmetrically substituted quinolines and has been a mainstay in heterocyclic chemistry since its discovery.
The reaction is initiated by the condensation of the aniline with the β-diketone to form an enamine intermediate.[6][7] This enamine, upon protonation by a strong acid catalyst (commonly sulfuric acid), undergoes an intramolecular electrophilic aromatic substitution to form a tetrahydroquinoline intermediate. Subsequent dehydration and aromatization lead to the formation of the stable quinoline ring system.[6]
This protocol details the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone, illustrating the general procedure for the Combes synthesis.
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Saturated sodium carbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, cautiously add 20 mL of concentrated sulfuric acid to 50 g of crushed ice.
-
To this cold, stirred solution, slowly add 10 g of aniline.
-
In a separate beaker, dissolve 12 g of acetylacetone in 20 mL of ethanol.
-
Add the acetylacetone solution dropwise to the aniline-sulfuric acid mixture over 30 minutes, maintaining the temperature below 10 °C using an ice bath.
-
Once the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Heat the mixture on a water bath at 80 °C for 1 hour.
-
After cooling, carefully pour the reaction mixture onto 200 g of crushed ice.
-
Neutralize the solution with a saturated solution of sodium carbonate until it is alkaline.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Simplified mechanism of the Combes quinoline synthesis.
The Gould-Jacobs Reaction: A Stepwise and Controlled Synthesis
The Gould-Jacobs reaction offers a stepwise and often high-yielding route to 4-hydroxyquinoline derivatives, which are tautomers of quinolin-4-ones.[8][9] This method involves the reaction of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization and subsequent hydrolysis.[10]
The synthesis begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, which proceeds via a nucleophilic attack of the aniline nitrogen followed by the elimination of ethanol to form an anilinomethylenemalonate.[8] This intermediate then undergoes a thermal, 6-electron cyclization via an intramolecular electrophilic aromatic substitution to yield a 4-hydroxyquinoline-3-carboxylic acid ester.[8] Saponification of the ester group with a base, followed by acidification, provides the corresponding carboxylic acid.
This protocol describes the synthesis of a 4-hydroxyquinoline-3-carboxylic acid, a key intermediate that can be further modified.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
Sodium hydroxide
-
Concentrated Hydrochloric Acid
Procedure:
-
In a 100 mL round-bottom flask, mix 10 g of aniline and 21.6 g of diethyl ethoxymethylenemalonate.
-
Heat the mixture on a steam bath for 1 hour. The solution will turn yellow to orange.
-
Remove the ethanol formed during the reaction under reduced pressure.
-
To the resulting crude anilinomethylenemalonate, add 100 mL of Dowtherm A.
-
Heat the mixture to 250 °C for 30 minutes in a flask equipped with a reflux condenser.
-
Allow the mixture to cool to below 100 °C and add 100 mL of petroleum ether to precipitate the product.
-
Collect the crude ethyl 4-hydroxyquinoline-3-carboxylate by filtration and wash with petroleum ether.
-
For hydrolysis, add the crude ester to a solution of 20 g of sodium hydroxide in 100 mL of water.
-
Reflux the mixture for 2 hours.
-
After cooling, acidify the solution with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Note on Decarboxylation: If the quinoline-4-carboxylic acid is desired, further heating of the 4-hydroxyquinoline-3-carboxylic acid will lead to decarboxylation.
Caption: Key steps in the Gould-Jacobs synthesis of 4-hydroxyquinoline-3-carboxylic acid.
Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The table below provides a comparative overview of the three discussed methods.
| Feature | Doebner-von Miller Reaction | Combes Quinoline Synthesis | Gould-Jacobs Reaction |
| Starting Materials | Anilines, aldehydes, pyruvic acid | Anilines, β-diketones | Anilines, ethoxymethylenemalonic esters |
| Key Intermediates | Dihydroquinoline | Enamine | Anilinomethylenemalonate |
| Reaction Conditions | Acidic, often requires an oxidizing agent | Strong acid, thermal | Thermal cyclization, basic hydrolysis |
| Advantages | High versatility, one-pot synthesis | Good for symmetrical 2,4-disubstituted quinolines | Stepwise and controlled, often high-yielding |
| Disadvantages | Can produce tarry byproducts, regioselectivity can be an issue | Limited to symmetrical substitution patterns | Requires specific malonic ester derivatives, high cyclization temperatures |
| Typical Yields | Moderate to good, but can be low with electron-withdrawing groups on aniline[4] | Generally good for simple substrates | Good to excellent[11] |
Conclusion
The synthesis of quinoline-4-carboxylic acid derivatives is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The Doebner-von Miller, Combes, and Gould-Jacobs reactions each offer distinct advantages and are suited to different synthetic targets. By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can make informed decisions to efficiently access these valuable compounds for their drug discovery and development endeavors. The detailed protocols and comparative analysis provided in this application note serve as a valuable resource for navigating the synthesis of this important class of molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. orgsyn.org [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. ablelab.eu [ablelab.eu]
Application Notes & Protocols: 5-Bromoquinoline-4-carboxylic Acid as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] This document provides a detailed guide on the application of 5-Bromoquinoline-4-carboxylic acid, a highly versatile starting material for the synthesis of potent and selective kinase inhibitors. We will explore its strategic utility, focusing on the orthogonal reactivity of its two key functional groups: the carboxylic acid at the C4 position for amide bond formation and the bromine atom at the C5 position for palladium-catalyzed cross-coupling reactions. This dual functionality allows for the systematic exploration of chemical space around the quinoline core, targeting key interactions within the ATP-binding pocket of various kinases. This note provides detailed protocols, mechanistic insights, and strategic guidance for researchers in drug discovery and development.
Introduction: The Strategic Value of the Quinoline Scaffold
Kinase inhibitors have revolutionized oncology by targeting specific signaling pathways that drive tumor growth, proliferation, and angiogenesis.[3] A significant portion of these small molecule inhibitors are heterocyclic compounds, with the quinoline ring system being particularly prominent.[2] Its rigid, planar structure and ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site make it an ideal anchor for inhibitor design.
This compound (CAS 1219834-22-6) emerges as a superior building block for several reasons[4][5]:
-
The Carboxylic Acid (C4-Position): This functional group is primed for amide coupling reactions, one of the most robust and widely used transformations in medicinal chemistry.[6] This allows for the introduction of a vast array of amine-containing side chains, which can extend into solvent-exposed regions or target specific sub-pockets of the kinase, thereby modulating potency and selectivity.
-
The Bromo Substituent (C5-Position): The bromine atom is a perfect handle for modern cross-coupling chemistry, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.[4][7] This enables the installation of diverse aryl or heteroaryl moieties, which can form additional π-stacking interactions or access deeper hydrophobic pockets within the enzyme, often leading to a significant enhancement in inhibitory activity.
The strategic orthogonality of these two functional groups allows for a modular and efficient approach to building libraries of complex kinase inhibitors from a single, readily available starting material.
Key Kinase Targets and Biological Context
The quinoline scaffold is a core component of inhibitors targeting several critical oncogenic kinases, most notably VEGFR-2 and c-Met.[2][8]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels.[1][3] In tumors, aberrant VEGFR-2 signaling is crucial for supplying oxygen and nutrients, promoting growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-angiogenic strategy.[3]
-
c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met pathway is implicated in tumor proliferation, invasion, and the development of resistance to other therapies.[9] Potent and selective c-Met inhibitors are of high interest, and many feature a substituted quinoline core.[9][10]
The multi-targeted inhibitor Cabozantinib , which shows strong affinity for both VEGFR2 and c-Met, exemplifies the successful application of a substituted quinoline scaffold in oncology.[11] The synthesis of Cabozantinib and its analogues often involves key transformations analogous to those described in this guide.[11][12][13]
VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in mediating downstream signaling cascades that promote angiogenesis.
Caption: Simplified VEGFR-2 signaling cascade initiated by VEGF binding.
Synthetic Applications & Experimental Protocols
The core utility of this compound lies in its sequential or parallel functionalization. The general workflow involves an initial amide coupling at the C4 position, followed by a cross-coupling reaction at the C5 position, or vice-versa.
General Synthetic Workflow
Caption: Stepwise functionalization of the this compound scaffold.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using HATU, a highly efficient and widely used coupling reagent. This method is often preferred for its mild conditions and high yields, even with sterically hindered or electron-deficient amines.[14]
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine of interest (R-NH2) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq). Stir the mixture for 5 minutes at room temperature.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. Expert Tip: The disappearance of the carboxylic acid starting material is the primary indicator of reaction completion.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), followed by brine (1x). Causality: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash removes residual water and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to obtain the pure N-substituted-5-bromoquinoline-4-carboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the N-substituted-5-bromoquinoline-4-carboxamide (product from Protocol 1) with an aryl or heteroaryl boronic acid. This reaction is a cornerstone of modern medicinal chemistry for forming C(sp²)-C(sp²) bonds.[14]
Materials & Reagents:
-
N-substituted-5-bromoquinoline-4-carboxamide (1.0 eq)
-
Arylboronic acid (R'-B(OH)₂) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask suitable for heating under reflux, combine the 5-bromoquinoline substrate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Trustworthiness: This step is critical as oxygen can deactivate the palladium catalyst, leading to failed or low-yielding reactions.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water). The mixture should be a suspension.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours. The disappearance of the bromo-starting material is the key indicator.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Aqueous Wash: Wash the combined organic layers with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the final 5-aryl-quinoline derivative. Expert Tip: Residual palladium can sometimes be removed by filtering the crude product solution through a pad of Celite®.
Representative Data
The following table summarizes representative kinase inhibitors derived from quinoline carboxylic acid scaffolds, highlighting their targets and potencies.
| Compound Class | Target Kinase(s) | Key Synthetic Reaction | Representative IC₅₀ | Reference |
| 3,5,7-Trisubstituted Quinolines | c-Met | Suzuki Coupling, Amidation | < 1.0 nM | [9] |
| Quinoline-Thiazolidinedione | VEGFR-2 | Knoevenagel Condensation | Potent Inhibition | [1][15] |
| 2-Phenylquinoline-4-carboxylics | HDAC3 | Amidation | 24.45 µM | [16] |
| Tetrazolo-quinoline-4-carboxylics | CK2 | Cyclization, Amidation | 0.65 - 18.2 µM | [17][18] |
Conclusion
This compound is a powerful and economically viable starting material for the synthesis of kinase inhibitors. Its inherent dual reactivity provides a logical and efficient pathway for creating diverse chemical libraries. By leveraging robust amide coupling and palladium-catalyzed cross-coupling reactions, researchers can systematically probe the structure-activity relationships of the quinoline scaffold against a wide range of kinase targets. The protocols and strategies outlined in this document serve as a foundational guide for drug development professionals aiming to design the next generation of targeted therapies.
References
- 1. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of triazolotriazine derivatives as c-Met inhibitors - ProQuest [proquest.com]
- 11. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 12. A New Synthesis of Cabozantinib | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 17. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: The Friedländer Synthesis for Substituted Quinolines
Prepared by: Senior Application Scientist, Organic & Medicinal Chemistry
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development. As a core structural motif in numerous natural products and synthetic pharmaceuticals, it is responsible for a wide spectrum of biological activities, including antimalarial (e.g., Chloroquine), anticancer, and anti-inflammatory properties.[1][2] The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing this vital heterocyclic framework.[3][4]
This guide provides an in-depth examination of the Friedländer synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will explore the reaction mechanism, detail field-proven protocols, and offer insights into optimizing this powerful reaction for the synthesis of diverse, functionalized quinolines.
The Reaction Mechanism: A Tale of Two Pathways
The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an active α-methylene group, followed by a cyclodehydration to form the quinoline ring.[5][6][7] The reaction can be catalyzed by either acids or bases, and while the end product is the same, the sequence of bond-forming events can differ.[7][8]
Two primary mechanistic pathways are generally accepted:
-
Aldol-First Pathway: The reaction begins with an initial aldol condensation between the two carbonyl partners. This is followed by dehydration to form an unsaturated carbonyl intermediate. The final step is an intramolecular cyclization via imine formation, which, after a second dehydration, yields the aromatic quinoline ring.[5]
-
Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the 2-amino group of the aryl component and the carbonyl of the methylene partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the final product.
The prevailing pathway is often dictated by the specific substrates and the reaction conditions (e.g., pH, catalyst).
Figure 1: Competing mechanistic pathways in the Friedländer synthesis.
Experimental Design & Causality
The success of a Friedländer synthesis hinges on the careful selection of catalysts, solvents, and reaction conditions. The choice is not arbitrary but is dictated by the reactivity of the specific substrates and the desired outcome.
-
Catalysis: Classical procedures often employ strong bases like potassium hydroxide (KOH) or sodium ethoxide, which facilitate the enolate formation required for the initial condensation.[9][10] However, these conditions can promote unwanted side reactions, such as self-condensation of the methylene partner. Acid catalysts, ranging from Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids like indium triflate (In(OTf)₃), are also highly effective. Acids activate the carbonyl groups towards nucleophilic attack and facilitate the crucial dehydration steps. Modern methods often favor milder catalysts to improve functional group tolerance.[11][12]
-
Reaction Conditions: While traditional methods often required high temperatures and prolonged reaction times, the advent of microwave-assisted synthesis has revolutionized the field.[13][14] Microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, often leading to cleaner reactions and higher yields.[15] Acetic acid, for instance, can serve as both a catalyst and a solvent in microwave protocols, offering a greener alternative to other systems.[13][14]
-
Substrate Scope & Limitations: The Friedländer synthesis is broadly applicable, tolerating a wide array of functional groups on both reaction partners.[16][17] However, challenges can arise. Substrates with functional groups sensitive to the reaction conditions (e.g., reducible groups like bromo under certain one-pot conditions) may perform poorly.[18] A significant challenge is regioselectivity when using unsymmetrical ketones, which can lead to mixtures of 2,3-disubstituted and 2-monosubstituted quinolines.[17]
Field-Proven Experimental Protocols
The following protocols are presented as robust starting points for researchers. They have been selected to illustrate the versatility of the Friedländer synthesis, from classical conditions to modern, efficient variations.
Protocol 1: Classical Base-Catalyzed Synthesis of 2,4-Dimethylquinoline
This protocol is a representative example of a traditional, base-catalyzed Friedländer reaction. The use of potassium hydroxide in ethanol is a well-established method.
Materials:
-
2'-Aminoacetophenone hydrochloride (1.0 eq)
-
Acetone (excess, acts as reactant and solvent)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2'-aminoacetophenone hydrochloride (e.g., 1.72 g, 10 mmol) in ethanol (25 mL).
-
Add a significant excess of acetone. The acetone serves as the α-methylene carbonyl partner.
-
In a separate beaker, prepare a solution of potassium hydroxide (e.g., 1.12 g, 20 mmol) in a minimal amount of water and add it dropwise to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL). This will precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to yield pure 2,4-dimethylquinoline.[1]
Protocol 2: Rapid Microwave-Assisted Synthesis of a Substituted Quinoline
This modern protocol leverages the efficiency of microwave heating to achieve rapid synthesis with a green solvent/catalyst system.[13][14]
Materials:
-
2-Aminobenzophenone (1.0 eq)
-
Cyclic or acyclic ketone (e.g., cyclohexanone) (1.2 eq)
-
Glacial acetic acid
Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-aminobenzophenone (e.g., 197 mg, 1.0 mmol) and cyclohexanone (e.g., 118 mg, 1.2 mmol).
-
Add glacial acetic acid (2-3 mL) to the vial. The acetic acid acts as both the solvent and the acid catalyst.[13][15]
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 160 °C for 5-10 minutes.[13][14] (Caution: Microwave reactions should be performed behind a blast shield in a dedicated microwave reactor).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood. Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired quinoline product.
Protocol 3: Scalable One-Pot Synthesis from 2-Nitrobenzaldehyde
This highly practical method avoids the isolation of the often-unstable 2-aminobenzaldehyde intermediate by generating it in situ from the corresponding nitro compound.[16][18]
Materials:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Iron powder (Fe) (4.0 eq)
-
Hydrochloric acid (HCl), aqueous (5 mol%)
-
Ethanol
-
Ketone (e.g., acetophenone) (1.0 eq)
-
Potassium hydroxide (KOH), powdered (1.2 eq)
Procedure:
-
Reduction Step: To a suspension of 2-nitrobenzaldehyde (e.g., 1.51 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, add iron powder (2.23 g, 40 mmol) and a catalytic amount of aqueous HCl (e.g., 0.1 mL of 5 M HCl).[18]
-
Heat the mixture to reflux. The reduction of the nitro group is typically complete within 30-60 minutes. Monitor the disappearance of the starting material by TLC.
-
Condensation Step: Once the reduction is complete, cool the mixture slightly. To the same flask containing the in situ generated 2-aminobenzaldehyde, add acetophenone (1.20 g, 10 mmol) and powdered potassium hydroxide (0.67 g, 12 mmol).[18]
-
Return the mixture to reflux and heat for an additional 2-4 hours, again monitoring by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water. Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-phenylquinoline.
Experimental Workflow & Data Analysis
A generalized workflow for performing and analyzing a Friedländer synthesis is critical for reproducibility and validation.
Figure 2: General experimental workflow for Friedländer synthesis.
Comparative Data on Catalytic Systems
The choice of catalyst and conditions significantly impacts reaction efficiency. The following table summarizes various approaches reported in the literature.
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst / Conditions | Time | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃, Solvent-free, 80 °C | 1 h | 92 | [11] |
| 2-Aminobenzophenone | Cyclohexanone | Acetic Acid, Microwave, 160 °C | 5 min | 92 | [13],[15] |
| 2-Aminoacetophenone | Acetone | KOH, Ethanol, Reflux | 3-4 h | ~70-80 | [1] |
| 2-Nitrobenzaldehyde | Acetophenone | Fe/HCl then KOH, Ethanol, Reflux (One-Pot) | ~5 h | 85 | [16],[18] |
| 2-Aminobenzaldehyde | Diethyl malonate | p-TsOH, Solvent-free, 120 °C | 10 min | 98 | |
| 2-Aminobenzaldehyde | Malononitrile | Water, 70 °C, Catalyst-Free | 3 h | 97 | [2] |
Conclusion
The Friedländer synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and adaptable route to the medicinally important quinoline scaffold. By understanding the mechanistic nuances and the rationale behind various experimental protocols—from classical base-catalyzed methods to modern microwave-assisted and one-pot procedures—researchers can effectively harness this reaction to create a vast array of substituted quinolines. The continuous development of milder catalysts and more efficient conditions ensures that this century-old reaction will remain a vital tool for scientists and drug development professionals for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the One-Pot Synthesis of Functionalized Quinoline-2-Carboxylates
Introduction: The Strategic Importance of Quinoline-2-Carboxylates in Modern Drug Discovery
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast number of synthetic and natural compounds with a broad spectrum of biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds are integral to the development of therapeutics ranging from antibacterial and antifungal to anticancer and anti-inflammatory agents.[1][2][3] Within this privileged class of molecules, quinoline-2-carboxylates have emerged as particularly significant precursors for biologically active molecules and as versatile ligands in metal-catalyzed reactions.[1][2][4] Their derivatives have demonstrated considerable potential as anticancer agents by inducing apoptosis and cell cycle arrest, as well as exhibiting antimicrobial and anti-inflammatory properties.[5][6][7][8]
Traditional multi-step syntheses of these valuable compounds are often plagued by drawbacks such as extended reaction times, harsh conditions, and modest overall yields. In contrast, one-pot syntheses, wherein reactants undergo successive chemical transformations in a single reactor, present a more efficient, atom-economical, and elegant alternative.[9][10] This application note provides a detailed protocol and scientific rationale for a robust one-pot synthesis of functionalized quinoline-2-carboxylates, designed for researchers and professionals in drug development and organic synthesis.
Methodology Deep Dive: A Heterogeneous-Catalyzed, One-Pot Cascade Reaction
This section details a highly efficient one-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes, employing a polymer-supported phosphazene base catalyst (BEMP).[1][2][9] This method is notable for its mild reaction conditions and broad substrate scope, allowing for the synthesis of a diverse library of functionalized quinoline-2-carboxylates in good overall yields.[1][2]
The Underlying Chemistry: A Four-Step Reaction Cascade
The elegance of this one-pot procedure lies in its orchestration of four distinct chemical reactions in a single vessel. This cascade approach minimizes waste and purification steps, aligning with the principles of green chemistry.[10] The reaction proceeds through the following sequence:
-
Aza-Michael Addition: The synthesis initiates with an aza-Michael addition between the 2-aminobenzaldehyde and the β-nitroacrylate.
-
Intramolecular Henry Reaction: This is followed by an intramolecular Henry reaction (nitro-aldol reaction) to form a benzopiperidine intermediate.
-
Dehydration: Subsequent elimination of a water molecule.
-
Nitrous Acid Elimination and Aromatization: The final step involves the elimination of nitrous acid, leading to the aromatization of the piperidine core to yield the desired quinoline-2-carboxylate.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Role of 5-Bromoquinoline-4-carboxylic Acid in Developing Antiproliferative Agents: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, lauded as a "privileged scaffold" due to its recurring presence in compounds with diverse and potent biological activities.[1] Within the realm of oncology, derivatives of quinoline-4-carboxylic acid have emerged as a particularly fruitful area of research, demonstrating significant potential as antiproliferative agents.[1][2] These compounds exert their anticancer effects through a variety of mechanisms, including the inhibition of critical enzymes, induction of programmed cell death (apoptosis), and arrest of the cell cycle. This guide focuses on the strategic incorporation of a bromine atom at the 5-position of the quinoline-4-carboxylic acid core, exploring its role in enhancing antiproliferative efficacy and providing detailed protocols for the synthesis and evaluation of these promising therapeutic candidates.
The rationale for investigating 5-bromo substituted analogs stems from structure-activity relationship (SAR) studies on related quinoline derivatives. For instance, in the development of inhibitors for human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis essential for rapidly proliferating cells, it has been demonstrated that a bromine atom on the benzo portion of the quinoline ring is beneficial for inhibitory potency.[3] This observation suggests that the electronic and steric properties of the bromine substituent at the 5-position can significantly influence the binding affinity of the molecule to its biological target, thereby enhancing its antiproliferative effects.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies for advancing the discovery of novel anticancer agents based on the 5-bromoquinoline-4-carboxylic acid scaffold.
Mechanisms of Antiproliferative Activity
The anticancer properties of quinoline-4-carboxylic acid derivatives are multifaceted. The introduction of a 5-bromo substituent can potentiate these activities through several key mechanisms:
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is upregulated in cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[3] Inhibition of hDHODH leads to pyrimidine depletion, S-phase cell cycle arrest, and ultimately, the suppression of tumor growth.[4] SAR studies have identified the quinoline-4-carboxylic acid moiety as a crucial pharmacophore for DHODH inhibition, with bulky, hydrophobic groups at the C-2 position and specific substitutions on the benzo ring, such as a 6-fluoro or a bromo group, enhancing activity.[3][5]
-
Induction of Apoptosis: A primary mechanism by which many anticancer agents, including quinoline derivatives, exert their effects is through the induction of apoptosis. This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Cell Cycle Arrest: Quinoline-4-carboxylic acid derivatives have been shown to interfere with the progression of the cell cycle, a fundamental process for cell proliferation. These compounds can induce cell cycle arrest at various phases, most commonly the G2/M and S phases, by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Caption: Potential antiproliferative mechanisms of this compound derivatives.
Data Presentation: Comparative Antiproliferative Activity
The efficacy of novel antiproliferative agents is quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the activity of representative quinoline-4-carboxylic acid derivatives, highlighting the impact of different substitution patterns.
| Compound ID | R1 Substituent | R2 Substituent | Target/Cell Line | IC50 | Reference |
| Brequinar | 2'-fluoro-1,1'-biphenyl-4-yl | 6-fluoro | L1210 DHODH | - | |
| Compound 41 | 4-F-Ph | 6-F | DHODH | 9.71 ± 1.4 nM | [4][6] |
| Compound 43 | 4-F-Ph | 6-Cl | DHODH | 26.2 ± 1.8 nM | [4][6] |
| Compound A9 | - | Bromo at R2 | hDHODH | 9.7 nM | [3] |
| 3j | 4-hydroxy-3-methoxyphenyl | 6-Chloro | MCF-7 | 82.9% growth reduction | [2] |
Note: The position of the "Bromo at R2" in Compound A9 corresponds to positions on the benzo ring of the quinoline scaffold, supporting the potential for a 5-bromo substitution to be beneficial.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the evaluation of its derivatives as antiproliferative agents.
Synthesis of this compound Derivatives
The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.[4] This reaction involves the condensation of an isatin with a carbonyl compound in the presence of a base. For the synthesis of this compound, 5-bromoisatin would be the key starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Basic Methods of Cell Cycle Analysis | MDPI [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoquinoline-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Bromoquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.
The primary and most robust method for synthesizing the target molecule is the Pfitzinger reaction, which involves the condensation of 5-bromoisatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3] This guide will focus on this widely-used protocol.
Core Synthesis Protocol: Pfitzinger Reaction
This section provides a baseline experimental protocol for the synthesis of 2-substituted-5-bromoquinoline-4-carboxylic acids. The example uses a generic ketone (R1-CO-CH2-R2) for broad applicability.
Experimental Protocol: Synthesis of 2,3-disubstituted-5-bromoquinoline-4-carboxylic acid
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (KOH, 3 equivalents) in a 1:1 mixture of ethanol and water. Stir until the pellets are fully dissolved. Caution: The dissolution of KOH is highly exothermic and should be done with cooling.
-
Isatin Ring Opening: To the stirred KOH solution, add 5-bromoisatin (1 equivalent). The suspension will typically change color as the isatin ring hydrolyzes to form the potassium salt of 2-amino-5-bromophenylglyoxylate.[1][4] Stir at room temperature for 30-45 minutes to ensure complete ring opening.
-
Addition of Carbonyl Compound: Add the appropriate ketone (e.g., acetophenone for a 2-phenyl substituent; 1.1 equivalents) dropwise to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 80-100°C) using a heating mantle.[4][5]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Take aliquots periodically, neutralize with dilute HCl, extract with ethyl acetate, and spot on a silica plate. The disappearance of the 5-bromoisatin-derived intermediate indicates completion. The reaction typically requires 8-12 hours.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice.
-
Carefully acidify the solution to pH 3-4 using concentrated hydrochloric acid (HCl). The product will precipitate as a solid.
-
Filter the crude product using a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol or diethyl ether to remove organic impurities.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A1: Low yield is the most common complaint and can stem from several factors. The key is to identify the root cause systematically.
-
Incomplete Reaction: The Pfitzinger reaction requires a sufficient duration at reflux to proceed to completion.[4] If you observe significant amounts of starting material or intermediates in your crude product (via TLC or ¹H NMR), consider extending the reflux time. Ensure the temperature is adequate for the solvent system used.
-
Side Reactions & Degradation: The strongly basic and high-temperature conditions can lead to degradation and the formation of tar-like byproducts, which trap the desired product and complicate isolation.[5] (See Q2 for more on tarring). Decarboxylation of the final product can also occur under prolonged heating in acidic or basic conditions, although this is less common during the primary reaction.
-
Inefficient Base-Catalyzed Hydrolysis: The initial ring-opening of 5-bromoisatin is critical.[1][6] If the KOH concentration is too low or if the initial stirring time at room temperature is insufficient, the reaction will not proceed efficiently. A 33% (w/v) KOH solution is a common starting point.[4]
-
Purification Losses: The product can be lost during work-up and recrystallization. Ensure the pH during precipitation is optimal (typically 3-4) to maximize recovery. Over-washing with organic solvents during the filtration step can also dissolve a portion of your product.
Below is a workflow to diagnose and address low yield issues.
Q2: The reaction mixture turned into a dark, intractable tar. What happened and how can I prevent it?
A2: Tar formation is a classic issue in reactions like the Pfitzinger and Doebner-von Miller syntheses, which use harsh acidic or basic conditions.[7]
-
Causality: The root cause is often the self-condensation or polymerization of the enolizable ketone starting material under strongly basic conditions at high temperatures. Aldol-type side reactions can lead to high-molecular-weight, deeply colored polymeric materials. The isatin-derived intermediate can also degrade under these conditions.
-
Preventative Measures:
-
Temperature Control: Do not overheat the reaction. Maintain a gentle, steady reflux rather than a vigorous one. Sometimes, lowering the temperature and accepting a longer reaction time can provide a much cleaner reaction profile and ultimately a better yield.[5]
-
Order of Addition: Ensure the 5-bromoisatin ring is fully opened before adding the ketone. Adding the ketone to the initial KOH solution can promote its self-condensation before it has a chance to react with the intended intermediate.
-
Solvent Choice: The ethanol/water system is generally effective, as ethanol helps solubilize the organic components while water is necessary for the initial hydrolysis.[5] Using a purely aqueous or purely alcoholic system can sometimes exacerbate side reactions depending on the solubility of your specific ketone.
-
Q3: My final product is impure and difficult to purify. What are the likely contaminants?
A3: Besides tar, several specific impurities can co-precipitate with your product.
-
Unreacted 5-bromoisatin: If the initial hydrolysis was incomplete or the reaction was stopped prematurely, this can be a contaminant. It has different solubility and should be removable by a careful choice of recrystallization solvent.
-
Unreacted Ketone: The excess ketone used should be relatively soluble in the acidic aqueous solution or be removed during washing with a non-polar solvent like ether. However, if it's a solid, it might co-precipitate.
-
Decarboxylation Product (5-Bromo-2-R-quinoline): While less common under standard conditions, excessive heating or overly harsh acidic work-up can cause the loss of the carboxylic acid group. This byproduct is more non-polar and can often be separated by column chromatography if recrystallization fails.
Table 1: Effect of Reaction Conditions on Yield and Purity
| Entry | Base (equiv. KOH) | Temperature (°C) | Time (h) | Yield (%) | Purity Observation |
|---|---|---|---|---|---|
| 1 | 3 | 100 (Reflux) | 12 | ~70-80% | Moderate tarring, good conversion[4][5] |
| 2 | 3 | 80 | 24 | ~60-70% | Less tarring, some unreacted starting material[5] |
| 3 | 5 | 100 (Reflux) | 12 | ~65-75% | Significant tarring, potential degradation |
| 4 | 2 | 100 (Reflux) | 12 | <50% | Incomplete conversion, high starting material |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Pfitzinger reaction for this synthesis?
A1: The Pfitzinger reaction mechanism involves three key stages:[1][6]
-
Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond within the 5-bromoisatin ring. This opens the ring to form a keto-acid intermediate (a 2-amino-5-bromophenylglyoxylate salt).
-
Condensation: The added ketone reacts with the aniline functional group of the intermediate. An initial imine is formed, which then tautomerizes to the more stable enamine.
-
Cyclization and Dehydration: The enamine performs an intramolecular cyclization by attacking the ketone carbonyl group. The resulting intermediate then dehydrates (loses a molecule of water) to form the aromatic quinoline ring system, yielding the final product.
Q2: How is the necessary precursor, 5-bromoisatin, synthesized?
A2: 5-Bromoisatin is a crucial starting material that is not always commercially available or may be expensive. It is typically prepared by the direct electrophilic bromination of isatin. A common and effective method involves using a brominating agent like Pyridinium bromochromate (PBC) or N-Bromosuccinimide (NBS) in an acidic medium like acetic acid.[8] The reaction is highly regioselective for the 5-position due to the directing effects of the parent ring system. The product can be isolated in high yield via a simple work-up procedure involving precipitation in water.[8]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, while the Pfitzinger reaction is common, other named reactions for quinoline synthesis can be adapted.
-
Doebner Reaction: This reaction involves an aniline, an aldehyde, and pyruvic acid.[9][10] To synthesize the target molecule, one would need 3-bromoaniline, an appropriate aldehyde, and pyruvic acid. However, anilines with electron-withdrawing groups, like bromine, can give low yields in the classic Doebner reaction.[10] Modern modifications, such as using Lewis acid catalysts like BF₃·THF, have been developed to improve yields for such substrates.[10]
-
Hydrolysis of a Nitrile Precursor: One could synthesize 5-bromoquinoline-4-carbonitrile and then hydrolyze the nitrile group to a carboxylic acid. The cyanoquinoline precursor could potentially be accessed through methods like the Sandmeyer reaction on 4-amino-5-bromoquinoline or through modern cross-coupling methodologies.[11] However, the hydrolysis of the nitrile often requires harsh conditions (strong acid or base at high temperatures) which can be challenging.[12]
Q4: What is the role of the strong base (e.g., KOH) in the Pfitzinger reaction?
A4: The strong base is not merely a catalyst; it is a stoichiometric reagent with two critical roles:
-
Isatin Hydrolysis: Its primary function is to hydrolyze the cyclic amide (lactam) bond in 5-bromoisatin. This irreversible step opens the five-membered ring to generate the reactive 2-aminophenylglyoxylate intermediate, which is essential for the subsequent condensation.[1][4]
-
Catalyzing Condensation: The base also catalyzes the condensation between the ketone and the amino group, as well as the subsequent dehydration step, by promoting the formation of the enolate from the ketone and facilitating the elimination of water.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most convenient and widely used method.
-
Procedure:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Ethyl Acetate:Hexane with 1% acetic acid). The acetic acid helps to produce sharper spots for the carboxylic acid product.
-
Carefully withdraw a small aliquot from the hot reaction mixture using a glass capillary.
-
Quench the aliquot in a small vial containing dilute HCl and a small amount of ethyl acetate. Shake well.
-
Spot the organic layer on the TLC plate alongside a co-spot of your starting materials (5-bromoisatin and the ketone).
-
-
Interpretation: The reaction is complete when the spot corresponding to the isatin-derived intermediate (which forms after the initial ring opening) has been completely consumed and a new, more non-polar spot for the quinoline product appears (it will be UV active).
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijsr.net [ijsr.net]
- 7. benchchem.com [benchchem.com]
- 8. journals.umz.ac.ir [journals.umz.ac.ir]
- 9. iipseries.org [iipseries.org]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. connectjournals.com [connectjournals.com]
Technical Support Center: Purification of Crude 5-Bromoquinoline-4-carboxylic Acid
Welcome to the technical support guide for the purification of 5-Bromoquinoline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate with high purity. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Part 1: Initial Assessment & Purification Strategy
Q1: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common syntheses, such as the Doebner or Pfitzinger reactions, involve the condensation of an aniline, a carbonyl compound, and pyruvic acid or its equivalent[1][2].
Common Impurity Classes:
-
Unreacted Starting Materials: Residual aniline, aldehyde, or pyruvic acid derivatives.
-
Reaction Intermediates: Incomplete cyclization or condensation products.
-
Side-Products: Decarboxylated analogues or products from self-condensation of starting materials.
-
Isomeric Impurities: If the bromination step is not perfectly regioselective, you may have other bromo-isomers of quinoline-4-carboxylic acid.
-
Residual Solvents & Reagents: High boiling point solvents (like DMF or DMSO) or inorganic salts from workup procedures.
Understanding these potential impurities is the first step in selecting an appropriate purification strategy. For instance, unreacted neutral starting materials (e.g., an aldehyde) are easily separated from your acidic product using an acid-base extraction.
Q2: I have my crude solid. Which purification technique should I try first?
Answer: Your choice of technique depends on the physical state of your crude material and the likely identity of the impurities. I've designed a decision tree to guide your initial approach.
Part 2: Troubleshooting Acid-Base Extraction
Acid-base extraction is an exceptionally powerful technique for purifying ionizable organic compounds like carboxylic acids from neutral or basic impurities[3][4]. The strategy relies on the differential solubility of the neutral acid versus its corresponding salt.
Q3: What is the standard protocol for an acid-base extraction of this compound?
Answer: The core principle is to deprotonate your carboxylic acid with a mild base, making it water-soluble as a carboxylate salt, while neutral impurities remain in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10-20 volumes). Ensure the solvent is immiscible with water.
-
Initial Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using DCM, top if using ethyl acetate) now contains your product as its sodium salt. Drain the aqueous layer into a clean flask.
-
Back-Extraction: Add a fresh portion of NaHCO₃ solution to the organic layer in the funnel, shake, and separate again. Combine this second aqueous extract with the first. This ensures complete extraction of your product. The organic layer now contains neutral impurities and can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 1M or 2M HCl, dropwise while stirring. You will see your product begin to precipitate. Continue adding acid until the solution is acidic to pH paper (pH ~2-3) and no further precipitation is observed.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Q4: I've formed a stable emulsion between the organic and aqueous layers. How can I resolve this?
Answer: Emulsions are common and usually caused by fine particulate matter or high concentrations of dissolved species.
Troubleshooting Steps:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.
-
Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation.
-
Gentle Agitation: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filter the entire mixture through a pad of Celite® or glass wool to remove the particulates that may be stabilizing the emulsion.
Part 3: Troubleshooting Recrystallization
Recrystallization is a classic and effective technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature[5].
Q5: What's a good starting solvent for recrystallizing this compound?
Answer: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. For polar, hydrogen-bonding molecules like this, common protic solvents are excellent starting points. A patent for a related quinoline carboxylic acid derivative suggests that high-boiling polar aprotic solvents can also be effective[6].
| Solvent | Boiling Point (°C) | Comments & Potential Pairings |
| Ethanol | 78 | Often a good first choice. Can be paired with water (anti-solvent). |
| Methanol | 65 | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Less polar than ethanol; may offer different selectivity. |
| Acetic Acid | 118 | The acidity can help keep the compound protonated and soluble when hot. |
| N,N-Dimethylformamide (DMF) | 153 | Excellent solvent for many polar compounds, but difficult to remove. Use if other solvents fail. |
| Water | 100 | As a carboxylic acid, it may have some solubility in hot water, especially if the pH is slightly adjusted[7]. |
Pro-Tip: Perform small-scale solubility tests in test tubes with a few milligrams of your crude product before committing your entire batch.
Q6: I've dissolved my compound in hot solvent, but no crystals form upon cooling. What should I do?
Answer: This is a classic problem of either supersaturation or using too much solvent.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites[8].
-
Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the supersaturated solution.
-
-
Reduce Solvent Volume: If induction fails, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (10-20%) and then allow it to cool again.
-
Use an Anti-Solvent: If you are using a "good" solvent, you can try adding a "poor" (anti-solvent) in which your compound is insoluble (e.g., adding water to an ethanol solution, or hexane to an ethyl acetate solution) dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of the good solvent to redissolve the cloudiness and allow it to cool slowly[9].
Q7: My final product is still colored. How do I get a white or off-white solid?
Answer: Highly colored, non-polar impurities can often be removed with activated charcoal.
Protocol for Decolorization:
-
After your crude product is fully dissolved in the minimum amount of hot recrystallization solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the mixture and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the charcoal's surface[8].
-
Perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the charcoal.
-
Allow the clear, hot filtrate to cool as you normally would for crystallization.
Part 4: Troubleshooting Column Chromatography
Q8: My compound streaks badly on a silica gel TLC plate and column. How can I get clean separation?
Answer: Streaking (or tailing) of carboxylic acids on silica gel is a very common issue. The acidic proton on your carboxyl group interacts strongly with the slightly acidic silica surface (Si-OH groups), causing poor elution behavior.
Solution: Add a small amount of a volatile acid to your eluent system.
-
Recommended Modifier: Add 0.5-1.0% acetic acid or formic acid to your mobile phase (e.g., for a 100 mL eluent, add 0.5-1.0 mL of acetic acid).
-
Mechanism: The excess acid in the eluent protonates the silica surface and ensures your compound remains in its neutral, less polar form, minimizing strong interactions and resulting in sharper bands[10]. A common eluent system to start with would be Dichloromethane/Methanol with 1% Acetic Acid.
Part 5: Safety & Handling
Q9: What are the primary safety concerns for this purification work?
Answer: As a laboratory professional, safety is paramount. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work[11][12].
-
Chemical Hazards: Quinoline derivatives should be handled as potentially toxic and irritant. Assume the compound is harmful if swallowed and causes skin/eye irritation[13].
-
Engineering Controls: All work should be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles (not glasses), and chemically resistant gloves (nitrile is a common choice, but check solvent compatibility).
-
Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents being used. Avoid heat sources when working with volatile solvents like ethyl acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
common side products in quinoline synthesis and how to minimize them
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges in quinoline synthesis. Quinolines are foundational scaffolds in medicinal chemistry and materials science, but their synthesis is often plagued by side reactions that can complicate purification and reduce yields.[1][2] This resource offers in-depth, question-and-answer-based troubleshooting for the most common issues encountered in classical and modern quinoline synthesis protocols.
Part 1: Troubleshooting Classical Synthesis Methods
This section addresses the most prevalent side reactions and optimization challenges in the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.
The Skraup Synthesis: Controlling a Violent Reaction
The Skraup synthesis is a powerful method for producing quinolines but is notoriously exothermic and prone to forming tarry byproducts.[3][4]
Q1: My Skraup reaction is extremely vigorous and difficult to control, resulting in significant tar formation. What is the cause and how can I mitigate this?
A1: Causality and Mechanism of Side Product Formation
The extreme exothermicity of the Skraup synthesis is due to two key processes: the dehydration of glycerol to the highly reactive acrolein by concentrated sulfuric acid, and the subsequent oxidation step.[5] Under harsh acidic and high-temperature conditions, acrolein readily polymerizes, leading to the formation of intractable tars and charring, which significantly lowers the yield of the desired quinoline product.[6][7][8]
The core issue is the uncontrolled rate of reaction. Without moderation, localized hotspots develop, accelerating the polymerization of intermediates.
Caption: Desired Skraup pathway versus the polymerization side reaction.
Troubleshooting and Minimization Protocol:
The key is to control the reaction's rate and temperature.[6]
-
Use of a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is the most common and effective method to tame the reaction.[4][9] FeSO₄ is believed to act as an oxygen carrier, creating a more controlled, gradual oxidation process rather than a single violent burst.[7][9] Boric acid can also be used as a milder alternative.[6][9]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise to the aniline-glycerol mixture with efficient cooling (e.g., in an ice bath).[6] This prevents the initial temperature from spiking.
-
Efficient Stirring: Maintain vigorous and efficient stirring throughout the reaction. This helps dissipate heat evenly and prevents the formation of localized hotspots where polymerization can initiate.[6]
-
Optimized Heating: Heat the mixture gently to initiate the reaction. Once the exotherm begins, the heat source should be removed. After the initial vigorous phase subsides, heating can be resumed to drive the reaction to completion.[6]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 mol), glycerol (2.5 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.1 mol).
-
Acid Addition: With vigorous stirring and external cooling in an ice-water bath, slowly add concentrated sulfuric acid (2.0 mol) over 30-45 minutes, ensuring the internal temperature does not exceed 120°C.
-
Reaction: After the addition is complete, add nitrobenzene (0.25 mol) as the oxidizing agent. Heat the mixture gently to approximately 130°C to initiate the reaction.
-
Control: Once the exothermic reaction begins, immediately remove the heat source. The reaction should proceed under reflux. If it becomes too vigorous, intermittent cooling may be necessary.
-
Completion & Work-up: After the main exotherm has subsided (approx. 30-60 minutes), heat the mixture to reflux for an additional 3-4 hours. Cool the mixture and carefully pour it into a large volume of water. Neutralize with a base (e.g., NaOH solution) and isolate the quinoline via steam distillation.[6]
The Doebner-von Miller Synthesis: Avoiding Polymerization
This variation of the Skraup synthesis uses α,β-unsaturated aldehydes or ketones, which are also highly susceptible to polymerization under strong acid catalysis.[3][10]
Q2: My Doebner-von Miller reaction produces a low yield of quinoline and a large amount of insoluble, resinous material. How can I prevent this?
A2: Causality and Minimization Strategy
The primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl reactant.[7][11] When the concentration of this reactant is high in the acidic phase, it readily self-condenses to form polymeric byproducts.
Troubleshooting and Minimization Protocol:
The most effective strategy is to limit the concentration of the carbonyl compound in the acidic phase.[7]
-
Biphasic Reaction Medium: Performing the reaction in a two-phase solvent system can dramatically reduce polymerization. The α,β-unsaturated carbonyl compound is sequestered in an organic phase, limiting its exposure to the aqueous acid phase where polymerization is most rapid.[7]
-
Slow Addition of Reactants: A slow, controlled addition of the α,β-unsaturated carbonyl to the aniline/acid mixture ensures its concentration remains low at any given time, favoring the desired reaction with aniline over self-polymerization.[6]
-
Milder Catalysts: While strong Brønsted acids are traditional, exploring Lewis acids like SnCl₄ or Sc(OTf)₃ can sometimes provide a milder reaction environment, reducing polymerization while still catalyzing the cyclization.[10][12]
Caption: Competing reaction pathways in the Doebner-von Miller synthesis.
The Friedländer Synthesis: Tackling Regioselectivity and Self-Condensation
The Friedländer synthesis is a versatile method that condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14] Its main drawbacks are self-condensation and a lack of regioselectivity with unsymmetrical ketones.[3][11]
Q3: When using an unsymmetrical ketone in my Friedländer synthesis, I obtain a mixture of quinoline isomers that are difficult to separate. How can I control the regioselectivity?
A3: Causality and Control of Regioselectivity
When an unsymmetrical ketone (e.g., 2-pentanone) is used, it has two different enolizable α-methylene groups. Condensation can occur at either the methyl (C1) or methylene (C3) position, leading to two different regioisomers.[15][16] The outcome is determined by which enolate forms and reacts more rapidly under the chosen conditions.
Troubleshooting and Minimization Protocol:
Controlling regioselectivity requires directing the reaction down a single pathway.
-
Catalyst Control: The choice of catalyst is critical. Specific amine catalysts, such as pyrrolidine, can effectively direct the reaction to favor one isomer.[15] Ionic liquids have also been shown to promote regiospecific synthesis.[15]
-
Use of Directing Groups: Introducing a temporary directing group, like a phosphoryl group, on one of the α-carbons of the ketone can physically block one reaction pathway, forcing the condensation to occur at the other α-position.[15]
-
Milder, Modern Catalysts: Modern catalysts often offer higher selectivity under milder conditions. For example, gold-catalyzed reactions can proceed at lower temperatures, which can enhance regioselectivity.[13]
Caption: Regioisomer formation in the Friedländer synthesis.
Q4: My base-catalyzed Friedländer reaction is low-yielding due to a competing aldol self-condensation of my ketone starting material. How do I prevent this?
A4: Causality and Minimization Strategy
Under basic conditions, the ketone reactant can enolize and attack another molecule of itself in an aldol condensation reaction.[3][13] This side reaction consumes the ketone, reducing the yield of the desired quinoline.
Troubleshooting and Minimization Protocol:
-
Switch to Acid Catalysis: If the substrates are stable to acid, switching to an acid catalyst (e.g., p-toluenesulfonic acid) will prevent the base-catalyzed self-condensation.[13]
-
Use an Imine Analog: Instead of the o-aminoaryl ketone, one can pre-form the imine with the amine reactant. This modified approach, sometimes called the Pfitzinger reaction, avoids the conditions that promote aldol side reactions.[13][17]
-
Milder Conditions: Using modern, highly efficient catalysts (e.g., gold, iodine) can allow the reaction to proceed under much milder, often neutral, conditions where the rate of the desired Friedländer condensation is much faster than the background aldol reaction.[13]
The Combes Synthesis: Directing Cyclization
The Combes synthesis reacts an aniline with a β-diketone.[18] Like the Friedländer synthesis, it faces regioselectivity issues when an unsymmetrical β-diketone is used.[3][19]
Q5: My Combes synthesis with an unsymmetrical β-diketone gives a mixture of 2,4-substituted quinolines. How can I get a single product?
A5: Causality and Control of Regioselectivity
The initial step is the formation of an enamine intermediate from the aniline and one of the carbonyls of the β-diketone. The subsequent acid-catalyzed cyclization (an electrophilic aromatic substitution) is the selectivity-determining step.[19] The direction of cyclization is influenced by both steric and electronic factors of the substituents on the β-diketone and the aniline.[19][20]
Troubleshooting and Minimization Protocol:
-
Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone can favor the formation of the less sterically hindered quinoline product.[19]
-
Electronic Effects: The electronic nature of substituents on the aniline ring can direct the cyclization. Electron-donating groups on the aniline will activate the ortho and para positions, influencing the rate and regioselectivity of the ring closure.
-
Catalyst Choice: While concentrated sulfuric acid is common, using a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) catalyst can sometimes offer better selectivity and yields.[19]
Part 2: Modern Methods for Cleaner Syntheses
Traditional quinoline syntheses often require harsh conditions that lead to byproducts.[1][21] Modern synthetic chemistry offers greener, more efficient alternatives that inherently minimize side reactions.[14][22]
Q6: How do modern catalytic systems improve quinoline synthesis and reduce the formation of byproducts?
A6: Advantages of Modern Catalytic Approaches
Modern methods prioritize efficiency, selectivity, and sustainability. They achieve this primarily by enabling reactions to proceed under much milder conditions than their classical counterparts.[2][21]
-
Nanocatalysts: Catalysts based on nanoparticles of metals like iron, copper, and zinc offer extremely high surface areas and catalytic activity.[2][22] This allows reactions to proceed at lower temperatures and with greater efficiency, often under solvent-free conditions or in green solvents like water or ethanol, thus minimizing thermal degradation and tar formation.[21][22]
-
Homogeneous Catalysis: Transition-metal catalysts (e.g., based on iridium, nickel, or cobalt) can facilitate novel reaction pathways, such as dehydrogenative coupling of alcohols and amines, to build the quinoline core.[23] These reactions are often highly selective and generate minimal waste (e.g., only water or H₂ as a byproduct).[24]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes.[1][15] This rapid processing minimizes the time reactants are exposed to high temperatures, thereby reducing the formation of thermal decomposition products and tars.[1]
Data Summary: Classical vs. Modern Approaches
The following table summarizes the typical conditions and outcomes, highlighting the advantages of modern methods in achieving higher yields, which is often a direct result of minimizing side product formation.
| Synthesis Method | Catalyst / Conditions | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantage in Minimizing Side Products | Reference(s) |
| Classical Skraup | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | 145 - 170 | 3 - 6 | ~15 - 50 | - | [25][26] |
| Classical Friedländer | Strong Acid or Base (e.g., KOH) | 150 - 220 | 3 - 6 | ~70 - 90 | - | [13][25] |
| Modern Friedländer | Co(0)/Cu(0) doped aerogel catalyst | 50 | 2 | 90 - 97 | Milder conditions prevent thermal degradation and aldol side reactions. | [1] |
| Modern Doebner-von Miller | Nanocatalyst (e.g., Fe₃O₄ NPs) in water | Reflux | 2 | 88 - 96 | Avoids harsh acids, preventing polymerization. Water as a green solvent. | [21] |
| Microwave-Assisted | Various catalysts (e.g., p-TSA) in water | 100 | 0.2 - 0.5 | 75 - 86 | Rapid heating minimizes time for side reactions like polymerization and tar formation. | [1][15] |
| Dehydrogenative Coupling | Single-atom iron catalyst | 120 - 140 | 12 | up to 99% | Highly selective mechanism with only H₂ and H₂O as byproducts, avoiding harsh reagents completely. | [23] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Quinoline synthesis [organic-chemistry.org]
- 24. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their efficient synthesis a critical endeavor.[1][2] However, both classical and modern synthetic routes present unique challenges that can impede progress.[3][4]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Section 1: Troubleshooting Classical Quinoline Syntheses
Classical methods for quinoline synthesis, while foundational, are often plagued by issues such as harsh reaction conditions, low yields, and lack of regioselectivity.[5][6] This section addresses common problems in the most prevalent classical syntheses.
The Friedländer Synthesis
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a versatile method for preparing substituted quinolines.[7] However, it is not without its challenges.
Q1: My Friedländer synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Friedländer synthesis can be attributed to several factors. The traditional method often requires harsh conditions like high temperatures and strong acid or base catalysis, which can lead to product degradation, especially during scale-up.[7] Common side reactions, particularly the self-condensation (aldol condensation) of the ketone starting material under basic conditions, can significantly reduce the yield of the desired quinoline.[8]
Troubleshooting Steps:
-
Catalyst Optimization: Experiment with different catalysts. While traditional methods use strong acids or bases, modern variations have shown success with milder and more efficient catalysts. For instance, catalytic amounts of gold catalysts or a combination of p-toluenesulfonic acid and iodine can facilitate the reaction under milder, solvent-free conditions.[7] Nanocatalysts have also emerged as a promising option to improve yields and reaction times.[2]
-
Temperature Control: Carefully control the reaction temperature. While heat is often necessary, excessive temperatures can lead to decomposition.[9] Microwave-assisted synthesis can provide rapid and uniform heating, which may improve yields and reduce reaction times.[3][9]
-
Minimize Side Reactions: To prevent the aldol self-condensation of the ketone, consider using an imine analog of the o-aniline starting material.[7] This modification can help to circumvent the need for harsh basic conditions that promote this side reaction.[8]
Q2: I am struggling with poor regioselectivity when using an unsymmetrical ketone in my Friedländer synthesis. How can I control the formation of a single isomer?
A2: Poor regioselectivity is a well-known challenge in the Friedländer synthesis when an unsymmetrical ketone with two different enolizable α-methylene groups is used.[10][11] This leads to a mixture of regioisomeric quinoline products, complicating purification and reducing the yield of the desired compound.[12]
Strategies for Controlling Regioselectivity:
-
Catalyst-Directed Synthesis: The choice of catalyst can significantly influence the regiochemical outcome. Amine catalysts, such as pyrrolidine, have been shown to direct the reaction towards the 2-substituted quinoline.[10] Ionic liquids can also promote regiospecific synthesis.[7]
-
Use of Directing Groups: Introducing a directing group, like a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway, leading to the formation of a single product.[7][13]
-
Reaction Condition Optimization: Systematically varying the solvent and temperature can help identify conditions that favor one regioisomer.[9][10]
Protocol 1: Base-Catalyzed Friedländer Synthesis [14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).
-
Addition of Reagents: Add the ketone containing an α-methylene group (1.1 mmol) and a catalytic amount of potassium hydroxide (KOH, 0.2 mmol, 20 mol%).
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture and proceed with standard aqueous work-up and extraction.
The Skraup and Doebner-von Miller Syntheses
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[15] The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones.[16] Both are known for their often violent and exothermic nature.[14][17]
Q3: My Skraup reaction is violent, difficult to control, and produces a lot of tar. How can I improve safety and yield?
A3: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[17] The harsh acidic and oxidizing conditions often lead to the polymerization of reactants and intermediates, resulting in significant tar formation.[18]
Mitigation Strategies:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is highly recommended to control the reaction's exothermicity and make it less violent.[17][19]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[18]
-
Temperature Management: Gently heat the reaction to initiate it, and then remove the external heat source to allow the reaction to proceed under its own exothermic heat. Overheating is a primary cause of tar formation.[17]
-
Purification: The crude product is often a tarry mixture. Purification via steam distillation is an effective method to separate the volatile quinoline product from the non-volatile tar.[14][17]
Q4: I am observing very low yields when using an aniline with an electron-withdrawing group in my Skraup synthesis. What can I do?
A4: Anilines with electron-withdrawing groups are less nucleophilic, which can make the initial steps of the Skraup synthesis challenging, often leading to low yields.[17][20] To address this, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times. However, be mindful that this can also increase the likelihood of side reactions and decomposition. Alternatively, exploring a different synthetic route that is more tolerant of your specific substrate may be a more effective strategy.
Q5: My Doebner-von Miller reaction is plagued by the polymerization of the α,β-unsaturated carbonyl compound. How can I prevent this?
A5: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a common side reaction in the Doebner-von Miller synthesis, leading to low yields.[5] A key strategy to minimize this is to use a biphasic reaction medium (e.g., water/toluene). This sequesters the carbonyl compound in the organic phase, drastically reducing its polymerization in the acidic aqueous phase and thereby increasing the yield of the quinoline product.[5][18]
Diagram 1: Decision Workflow for Low Yield in Classical Syntheses
Caption: Troubleshooting workflow for low yields.
The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[21][22]
Q6: My Combes synthesis is giving a low yield. What are the potential issues?
A6: Low yields in the Combes synthesis can often be traced back to incomplete condensation or cyclization steps.[13] The reaction is typically catalyzed by a strong acid like sulfuric acid.[21]
Improvement Strategies:
-
Catalyst and Dehydrating Agent: Using a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), can be more efficient than sulfuric acid alone.[13][22]
-
Steric Hindrance: The steric effects of substituents on both the aniline and the β-diketone can significantly impact the rate-determining electrophilic aromatic annulation step.[13][22] If possible, selecting less sterically hindered starting materials can improve reaction rates and yields.
Section 2: Challenges in Modern Quinoline Syntheses
Modern synthetic methods, including transition-metal-catalyzed reactions, offer milder conditions and broader substrate scope.[15][23] However, they come with their own set of challenges.
Palladium-Catalyzed Syntheses
Palladium catalysis is widely used for C-C and C-N bond formation in the synthesis of quinolines.[24][25]
Q7: I'm having trouble with my palladium-catalyzed cross-coupling reaction to functionalize a quinoline ring. What are some common issues?
A7: Challenges in palladium-catalyzed reactions often revolve around catalyst activity, ligand choice, and substrate reactivity. The electronic nature of the quinoline ring, being π-electron-deficient, makes positions 2 and 4 susceptible to nucleophilic attack, which also influences their reactivity in palladium-catalyzed cross-coupling reactions.[26]
Troubleshooting Tips:
-
Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of ligand is crucial to modulate the electronics and sterics of the palladium complex to prevent this.
-
Substrate Reactivity: Halogens at the 2- and 4-positions of the quinoline ring are generally more reactive towards oxidative addition to palladium(0) than those on the carbocyclic ring.[26]
-
Reaction Conditions: Ensure strictly anhydrous and oxygen-free conditions, as many palladium catalysts and organometallic reagents are sensitive to air and moisture.
Table 1: Comparison of Catalytic Systems for Friedländer Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| KOH / NaOH | Reflux in Ethanol | Inexpensive, readily available | Promotes aldol side-reactions, harsh conditions[8] |
| p-TsOH / I₂ | Solvent-free, heat | Milder conditions, good yields | May not be suitable for all substrates[7] |
| Gold Catalysts | Mild temperatures | High efficiency, mild conditions | Higher cost[7] |
| Nafion NR50 | Microwave, Ethanol | Reusable solid acid catalyst, green chemistry[23] | Requires microwave reactor |
| Amine Catalysts | Varies | Can control regioselectivity | May require optimization for specific substrates[10] |
Section 3: Purification Challenges
The purification of substituted quinolines can be a significant bottleneck due to their basic nature and the frequent presence of tenacious, colored impurities.
Q8: My synthesized quinoline derivative is an oil that is difficult to purify and solidify. What techniques can I use?
A8: Purifying oily quinoline derivatives is a common challenge.
-
Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts.[27] This is a robust method for both purification and solidification. Hydrochloride or picrate salts are commonly used. The free base can be regenerated by treatment with a base.[27][28]
-
Crystallization: For non-polar oils, try adding a non-polar solvent like hexane to a concentrated solution in a more polar solvent (e.g., dichloromethane) until turbidity appears.[27] For polar oils, a mixture of polar solvents like ethanol/water can be effective.[27]
-
Chromatography: If crystallization fails, column chromatography is the next step. Be aware that the basic nature of quinolines can lead to tailing on silica gel. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve peak shape. However, some quinolines may decompose on silica gel.[29]
Q9: My quinoline derivative is decomposing on the silica gel column. What should I do?
A9: Decomposition on silica gel is often due to the acidic nature of the silica.
-
Use Neutralized Silica: Pre-treat the silica gel with a base (like triethylamine) by preparing a slurry and then removing the solvent before packing the column.
-
Switch to Alumina: Basic or neutral alumina can be a good alternative stationary phase for the purification of basic compounds like quinolines.
-
Alternative Purification: Consider other methods like preparative TLC, crystallization, or distillation if the compound is volatile.
Diagram 2: General Workflow for Quinoline Synthesis & Purification
Caption: A generalized experimental workflow.
References
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 16. Research Portal [research.usc.edu.au]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. iipseries.org [iipseries.org]
- 22. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 23. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 24. Quinoline synthesis [organic-chemistry.org]
- 25. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Redirecting [linkinghub.elsevier.com]
- 27. benchchem.com [benchchem.com]
- 28. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Doebner-von Miller Quinoline Synthesis
Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic yet often challenging reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles, optimize your reaction conditions, and improve the yield and purity of your quinoline products.
The Doebner-von Miller reaction, a cornerstone in heterocyclic chemistry, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[1][2] While powerful, this acid-catalyzed reaction is notorious for its potential for low yields and significant side product formation, particularly tar and polymeric materials.[3][4] This guide is structured to address these issues head-on, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section is formatted as a series of common problems encountered during the Doebner-von Miller synthesis, followed by their symptoms, root causes, and actionable troubleshooting steps.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar.[3]
-
Product isolation is difficult, and the yield of the desired quinoline is significantly low.[4]
-
Extensive charring is observed, especially at higher temperatures.
Root Cause: The primary culprit for tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3][5] Under the strongly acidic conditions required for the Doebner-von Miller reaction, these carbonyl compounds can readily undergo self-condensation and polymerization, leading to high-molecular-weight byproducts.[4]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase can dramatically reduce its self-polymerization in the acidic aqueous phase.[5][6] A common and effective system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[7]
-
Slow Addition of Reagents: Instead of adding all reactants at once, a slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus minimizing polymerization.[8][9]
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[3] Consider a systematic evaluation of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[1][10] In some cases, milder Lewis acids may be preferable.[9]
-
Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote polymerization.[3] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[11] Stepwise heating or the gradual addition of reagents can also help control any exothermic reactions that might lead to localized overheating.[11]
-
Use of Acetal Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization.[8] The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde at a controlled rate.[8]
Problem 2: Formation of Partially Hydrogenated Byproducts
Symptoms:
-
The final product is contaminated with dihydroquinoline or tetrahydroquinoline derivatives.
-
These byproducts can be difficult to separate from the desired aromatic quinoline due to similar polarities.
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3] If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, the dihydro- or even tetrahydroquinoline byproducts can be isolated.[3]
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of a suitable oxidizing agent to drive the reaction to completion. Common oxidizing agents for this reaction include nitrobenzene or arsenic acid.[12]
-
Monitor Reaction Progress: Track the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[3] This will help you determine the optimal reaction time and ensure the oxidation is complete.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using an appropriate oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[3]
Problem 3: Complex Product Mixture or Unexpected Isomers
Symptoms:
-
TLC or GC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating a complex mixture of products.[3]
-
This is particularly common when using sterically hindered or electronically diverse substrates.[13]
-
Isolation of an unexpected regioisomer.
Root Cause:
-
Substrate-Specific Side Reactions: The structure of the aniline and the α,β-unsaturated carbonyl compound can influence the reaction pathway, sometimes leading to unexpected byproducts.[9] For example, anilines with strong electron-withdrawing groups may be less reactive, requiring more forcing conditions that can promote side reactions.[8][14]
-
Reversal of Regioselectivity: While the Doebner-von Miller synthesis typically yields 2-substituted or 2,4-disubstituted quinolines, a reversal of this regioselectivity has been observed under specific conditions, leading to 4-substituted quinolines.[15] This is particularly noted with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[15]
Troubleshooting Steps:
-
Thorough Product Characterization: If you isolate an unexpected product, it is crucial to perform a thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography to definitively determine its structure.[9]
-
Systematic Optimization of Conditions: A design of experiments (DoE) approach can be beneficial to systematically vary the acid catalyst, solvent, and temperature to find conditions that favor the formation of the desired product.[3]
-
Consider Substrate Compatibility: For meta-substituted anilines, the regiochemical outcome can be unpredictable, potentially leading to a mixture of 5- and 7-substituted quinolines.[10] Careful analysis and potentially the use of alternative synthetic routes may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the currently accepted mechanism for the Doebner-von Miller reaction?
A1: The exact mechanism has been a subject of debate, but a fragmentation-recombination mechanism is now widely supported by experimental evidence, including carbon isotope scrambling experiments.[1] This pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation into an imine and a ketone. These fragments then recombine to form an anil, which undergoes a second conjugate addition of another aniline molecule, followed by cyclization, dehydration, and final oxidation to yield the quinoline product.[10]
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation.[3][4] Other potential side reactions include the formation of partially hydrogenated quinolines if the final oxidation step is incomplete, and the formation of unexpected isomers depending on the substrates and reaction conditions.[3][9]
Q3: How do I choose the right acid catalyst for my reaction?
A3: The choice of acid catalyst can significantly impact the reaction's efficiency and selectivity.[9] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be effective.[1][10] A good starting point is often hydrochloric acid or sulfuric acid. However, if you are experiencing significant tar formation, switching to a milder Lewis acid might be beneficial.[3] It is advisable to screen a few different catalysts to find the optimal one for your specific substrates.
| Catalyst Type | Examples | General Characteristics |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Strong proton donors, widely used, can be harsh and promote polymerization.[1] |
| Lewis Acids | ZnCl₂, SnCl₄, Sc(OTf)₃ | Can be milder than strong Brønsted acids, potentially reducing tar formation.[1][10] |
Q4: What are the best practices for purifying the crude product from a Doebner-von Miller reaction?
A4: Purification can be challenging due to the presence of tarry byproducts. A typical workup involves:
-
Neutralization: Carefully neutralize the acidic reaction mixture with a base (e.g., aqueous NaOH or NaHCO₃).[8]
-
Extraction: Extract the basic quinoline product into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[3]
-
Initial Cleanup: A preliminary filtration through a plug of silica gel or alumina can be very effective in removing the majority of the tar before further purification.[3]
-
Final Purification: Depending on the physical properties of the product, final purification can be achieved by column chromatography, recrystallization, or distillation.[3] For volatile products like 2-methylquinoline, steam distillation is a common and effective method.[11]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Doebner-von Miller synthesis.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Doebner–Miller reaction | 7 Publications | 69 Citations | Top Authors | Related Topics [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Regioselectivity in Friedländer Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in the Friedländer synthesis of quinolines. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic rationale for the recommended strategies, grounded in peer-reviewed literature.
Understanding the Challenge: The Origin of Poor Regioselectivity
The Friedländer synthesis is a powerful and straightforward method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] However, a significant challenge arises when employing unsymmetrical ketones, which possess two distinct enolizable α-methylene positions. This leads to a competitive reaction, yielding a mixture of regioisomeric quinoline products and complicating downstream purification, ultimately reducing the yield of the desired isomer.[2]
The reaction can proceed via two primary mechanistic pathways: an initial aldol addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type condensation.[3] The lack of control over which α-methylene group of the unsymmetrical ketone participates in the initial condensation is the root cause of poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in my Friedländer synthesis?
A1: The use of an unsymmetrical ketone with two different enolizable α-methylene groups is the most common reason for obtaining a mixture of regioisomers. The reaction can proceed at either of these positions, leading to two different quinoline products.
Q2: I'm observing a mixture of products. What are the main strategies I can employ to improve the regioselectivity?
A2: There are three primary strategies to enhance regioselectivity:
-
Catalyst Control: Employing specific catalysts that can preferentially promote reaction at one of the α-methylene sites.
-
Directing Groups: Modifying the unsymmetrical ketone with a directing group to block one of the reactive sites.
-
Reaction Condition Optimization: Fine-tuning parameters such as temperature, solvent, and the rate of addition of reactants can significantly influence the regiochemical outcome.
Q3: Are there any modern techniques that can help improve the reaction efficiency and selectivity?
A3: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be a valuable tool. It can dramatically reduce reaction times and, in some cases, improve yields and regioselectivity by ensuring rapid and uniform heating.
Troubleshooting Guide: From Mixed Isomers to a Single Product
This section provides a systematic approach to troubleshooting and optimizing your Friedländer synthesis for high regioselectivity.
Issue 1: Formation of a Mixture of Regioisomers
Symptoms:
-
¹H NMR or LC-MS analysis of the crude reaction mixture shows the presence of two or more quinoline products.
-
Difficulty in purifying the desired product by standard chromatographic techniques.
-
Reduced isolated yield of the target molecule.
Root Cause Analysis and Solutions:
The choice of strategy will depend on the specific substrates and the desired regioisomer. Below is a decision-making workflow to guide you.
Caption: Troubleshooting workflow for poor regioselectivity.
In-Depth Strategies and Experimental Protocols
Strategy 1: Catalyst Control for Enhanced Regioselectivity
The choice of catalyst is a powerful tool to direct the regioselectivity of the Friedländer synthesis.
Cyclic secondary amines, particularly pyrrolidine and its derivatives, have been shown to be highly effective in promoting the formation of 2-substituted quinolines from unsymmetrical methyl ketones.[4] The proposed mechanism involves the formation of a more stable enamine intermediate from the less sterically hindered methyl group, which then preferentially reacts with the 2-aminoaryl carbonyl compound.
A particularly effective catalyst is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), which has demonstrated excellent regioselectivity.[5]
Table 1: Comparison of Catalysts in the Reaction of 2-Amino-3-chlorobenzaldehyde with 2-Pentanone
| Catalyst | Regioisomeric Ratio (2-ethyl: 2-propyl-3-methyl) |
| NaOH | 50:50 |
| Pyrrolidine | 84:16 |
| TABO | 93:7 |
| Data synthesized from Dormer et al., J. Org. Chem. 2003, 68, 467-477.[4] |
Experimental Protocol: TABO-Catalyzed Regioselective Friedländer Synthesis [4]
-
To a solution of the 2-aminoaryl aldehyde (1.0 equiv) and 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO, 0.2 equiv) in a suitable solvent (e.g., ethanol) at elevated temperature (e.g., 70 °C), add the unsymmetrical methyl ketone (1.5 equiv) dropwise over a period of 1-2 hours.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted quinoline.
Key Insight: Slow addition of the ketone and higher reaction temperatures have been shown to further improve the regioselectivity in amine-catalyzed reactions.[5]
Room-temperature ionic liquids (ILs) can act as both the solvent and promoter for the Friedländer synthesis, often leading to high regioselectivity without the need for an additional catalyst.[6] 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) has been identified as a particularly effective ionic liquid for this transformation.[6]
Experimental Protocol: Ionic Liquid-Promoted Regioselective Friedländer Synthesis [6]
-
In a reaction vessel, combine the 2-aminoaryl ketone (1.0 equiv) and the unsymmetrical ketone (1.2 equiv) in 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄, 2-3 mL per mmol of 2-aminoaryl ketone).
-
Heat the mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The ionic liquid can often be recovered, washed, dried, and reused.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Strategy 2: Substrate Modification with a Directing Group
Introducing a directing group onto one of the α-carbons of the unsymmetrical ketone can effectively block one reaction pathway, leading to the formation of a single regioisomer. The phosphoryl group is a known example of such a directing group.[7]
Conceptual Workflow for Phosphoryl-Directed Synthesis:
Caption: Conceptual workflow for using a phosphoryl directing group.
While the general strategy is established, detailed experimental protocols for the introduction of the phosphoryl group specifically for this application and its subsequent use in the Friedländer synthesis are not as commonly reported as catalytic methods. The synthesis of α-keto phosphonates, such as diethyl (2-oxopropyl)phosphonate, is well-documented and typically involves the Arbuzov reaction between an α-halo ketone and a trialkyl phosphite.[8] This modified ketone can then be used in the Friedländer synthesis.
Strategy 3: Microwave-Assisted Synthesis
Microwave irradiation can be a highly effective method for accelerating the Friedländer synthesis and improving yields. The rapid and uniform heating provided by microwaves can minimize the formation of side products that may occur under prolonged conventional heating.[7]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis
-
In a microwave-safe reaction vial, combine the 2-aminoaryl ketone (1.0 equiv), the unsymmetrical ketone (1.2 equiv), and a suitable catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or iodine) in a minimal amount of a high-boiling solvent or under solvent-free conditions.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC or LC-MS after cooling the vial.
-
Once complete, work up the reaction mixture as described in the previous protocols and purify the product.
Concluding Remarks
Poor regioselectivity in the Friedländer synthesis is a common but surmountable challenge. By systematically applying the strategies of catalyst control, substrate modification, and reaction condition optimization, researchers can achieve high yields of the desired quinoline regioisomer. This guide provides a framework for troubleshooting and developing robust and selective Friedländer reactions for applications in medicinal chemistry and materials science.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. Diethyl (1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Diethyl (2-oxopropyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Guide to Troubleshooting the Combes Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this classic reaction, with a specific focus on diagnosing and overcoming low product yields. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you navigate the complexities of this synthesis.
Understanding the Combes Synthesis: A Mechanistic Overview
First reported by Combes in 1888, this acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form a substituted quinoline.[1][2][3] Understanding the mechanism is the first step in effective troubleshooting. The reaction proceeds in two major stages:
-
Enamine Formation: The aniline first undergoes a nucleophilic attack on one of the carbonyls of the β-diketone. This is followed by dehydration to form an enamine intermediate.[2][4]
-
Cyclization and Dehydration: The enamine, under strong acid catalysis, undergoes an intramolecular electrophilic aromatic substitution (annulation), followed by a second dehydration step to yield the aromatic quinoline ring.[1][2] This cyclization is often the rate-determining step.[1][5]
Diagram: The Combes Quinoline Synthesis Mechanism
Caption: The two-stage mechanism of the Combes quinoline synthesis.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields are the most frequently reported issue in the Combes synthesis. The following question-and-answer section addresses specific problems, their underlying causes, and actionable solutions.
Q1: My reaction has failed completely or produced only trace amounts of quinoline. What went wrong?
This issue typically points to a fundamental problem in one of the two major stages of the reaction.
-
Possible Cause A: Ineffective Enamine Formation The initial condensation is a dehydration reaction. The presence of water can hinder the formation of the enamine intermediate. Furthermore, highly deactivated anilines (those with strong electron-withdrawing groups like -NO₂) may be poor nucleophiles, slowing or preventing the initial condensation.[6]
Solution:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. If necessary, dry your solvent over molecular sieves.
-
Consider Substrate Reactivity: For anilines with strongly deactivating groups, consider using a more forcing catalyst or higher temperatures. However, be mindful of potential decomposition (see Q2).
-
-
Possible Cause B: Failure of the Cyclization Step The annulation is an electrophilic aromatic substitution, which requires a strong acid catalyst to protonate the enamine and activate it for cyclization.[1][2] An insufficient amount or an inappropriate choice of acid will cause the reaction to stall after the enamine formation.
Solution:
-
Verify Catalyst Strength and Concentration: Concentrated sulfuric acid (H₂SO₄) is the most common and effective catalyst.[1][2] Polyphosphoric acid (PPA) is another powerful dehydrating agent and catalyst that can improve yields in some cases.[1][2]
-
Increase Temperature: The cyclization step is the rate-determining step and often requires significant thermal energy.[1] Carefully increasing the reaction temperature can promote this step. Monitor for decomposition.
-
Q2: The reaction mixture turned into a dark, intractable tar, and the yield of the desired product is very low.
Tar formation is a sign of decomposition or polymerization, often caused by overly harsh reaction conditions.
-
Possible Cause A: Decomposition of Starting Materials or Product Many organic molecules are unstable in hot, concentrated acid. The required high temperatures and strong acid can lead to the degradation of sensitive substrates or the newly formed quinoline.
Solution:
-
Optimize Temperature: Do not assume higher is better. Systematically lower the reaction temperature in 10°C increments to find a balance between reaction rate and stability.
-
Controlled Addition: Instead of mixing all reagents at once, try a controlled, slow addition of the aniline to the hot acid/diketone mixture. This keeps the concentration of the sensitive amine low and can minimize side reactions.
-
-
Possible Cause B: Polymerization Side Reactions Under strongly acidic conditions, substrates can undergo undesired polymerization pathways.
Solution:
-
Consider a Milder Catalyst: While strong acids are standard, some modern protocols have explored alternative catalysts.[2] A catalyst like p-toluenesulfonic acid (p-TsOH) or even Lewis acids such as ZnCl₂ might provide a milder alternative, though they may require longer reaction times.[6]
-
Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.
-
Q3: The reaction works, but I am getting a mixture of regioisomers. How can I improve selectivity?
When using an unsymmetrical β-diketone, two different quinoline products can be formed.
-
Possible Cause: Steric and Electronic Effects Regioselectivity is primarily governed by steric and electronic factors during the rate-determining annulation step.[1][7] The cyclization will preferentially occur at the aromatic position that is both sterically accessible and electronically favorable.
Solution:
-
Analyze Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone can effectively block cyclization involving that carbonyl, favoring the formation of a single regioisomer.[1][7]
-
Analyze Aniline Substituents: The electronic nature of the aniline substituents also plays a role. Electron-donating groups on the aniline can activate the ring and influence the site of cyclization, while electron-withdrawing groups can deactivate it.[1]
-
Experimental Protocols & Data
General Experimental Protocol for Combes Synthesis
This is a representative protocol and must be adapted based on the specific substrates and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aniline (1.0 equivalent).
-
Reagent Addition: Carefully and slowly add the β-diketone (1.1 equivalents) to the aniline with stirring. An exothermic reaction may occur.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and cautiously add concentrated sulfuric acid (typically 2-3 equivalents) while maintaining cooling and vigorous stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and maintain for the required time (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a concentrated base (e.g., 50% NaOH or aqueous ammonia) until the solution is strongly alkaline (pH > 10). The quinoline product may precipitate.
-
Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Data Summary: Catalysts and Conditions
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | 100-140°C | Highly effective, inexpensive, readily available.[2] | Can be overly harsh, leading to charring and low yields with sensitive substrates.[8] |
| Polyphosphoric Acid (PPA) | 120-160°C | Excellent dehydrating agent, can improve yields for certain substrates.[1][2] | Highly viscous and can make work-up difficult.[8] |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in high-boiling solvent (e.g., Toluene, Xylene) | Milder than H₂SO₄, reduces charring. | May require longer reaction times or azeotropic removal of water. |
| Lewis Acids (e.g., ZnCl₂) | Varies | Can offer different selectivity and milder conditions.[6] | Often less efficient than strong Brønsted acids. |
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing and solving low-yield issues.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Skraup Quinoline Synthesis: A Technical Support Guide for Managing Exothermic Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a cornerstone in the construction of the quinoline scaffold, is as notorious for its vigorous exothermicity as it is celebrated for its utility in medicinal chemistry and drug development. This technical support center provides a comprehensive guide to navigating the challenges of this powerful reaction, with a specific focus on managing its exothermic nature to ensure safety, reproducibility, and optimal yields. This resource is structured to provide immediate, actionable solutions to common problems encountered in the laboratory.
Troubleshooting Guide: Taming the Exotherm
This section addresses the most critical issue in Skraup synthesis: controlling the reaction's heat evolution. The question-and-answer format is designed to provide rapid guidance during an experiment.
Issue: The reaction is proceeding too violently and is at risk of a runaway.
Question: My Skraup reaction is becoming uncontrollably exothermic. What are the immediate steps to take, and what are the key preventative measures for future experiments?
Answer: A runaway Skraup reaction is a significant safety hazard. Immediate and decisive action is crucial.
Immediate Actions:
-
Emergency Cooling: If it is safe to do so, immediately immerse the reaction flask in a pre-prepared ice-water bath to rapidly dissipate heat.[1]
-
Ventilation and Shielding: Ensure the reaction is being conducted in a well-ventilated fume hood with the sash lowered. A blast shield should always be in place between the operator and the reaction setup.[1][2]
-
Pressure Management: Be prepared for a sudden increase in pressure. Appropriate venting should be in place to prevent vessel rupture.[1]
Preventative Measures for Future Syntheses:
-
Inclusion of a Moderator: The addition of ferrous sulfate (FeSO₄) is a critical step in moderating the reaction's vigor.[1][3][4] It is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step.[5] Boric acid can also be employed for this purpose.[3][4][6]
-
Controlled Reagent Addition: The order and rate of reagent addition are paramount. A recommended sequence is to combine the aniline, ferrous sulfate, and glycerol first. Then, slowly and carefully add concentrated sulfuric acid while providing external cooling (e.g., an ice bath).[1][2][4] The slow addition of sulfuric acid is crucial as this step is highly exothermic.[7][8]
-
Gradual and Monitored Heating: Begin heating the reaction mixture gently.[1] Once the reaction initiates, which is often indicated by vigorous boiling, the external heat source should be removed.[1][7] The exothermic nature of the reaction itself will often sustain reflux for a period.[1] Re-apply heat only after this initial, intense exotherm has subsided.[1]
-
Efficient Stirring: Good mechanical stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical and theoretical aspects of managing the Skraup synthesis.
What is the underlying cause of the strong exotherm in the Skraup synthesis?
The Skraup synthesis involves a series of highly exothermic steps. The initial dehydration of glycerol by concentrated sulfuric acid to form acrolein is itself an exothermic process.[3][9] Subsequently, the Michael addition of the aniline to acrolein, the acid-catalyzed cyclization, and the final oxidation of the dihydroquinoline intermediate to the aromatic quinoline product all contribute to the overall heat evolution of the reaction.[2][10]
How can I visually assess if my reaction is proceeding at a safe rate?
A controlled Skraup reaction will typically exhibit a steady, manageable reflux. Signs of a reaction that is proceeding too quickly include excessively rapid boiling that cannot be contained by the condenser, a rapid darkening of the reaction mixture, and the evolution of fumes. If the reaction begins to boil violently even after removing the external heat source, it is a strong indicator that the reaction is accelerating and requires immediate cooling.[1][7]
Are there alternative oxidizing agents that can lead to a less violent reaction?
Yes. While nitrobenzene is a common oxidizing agent, it also contributes to the vigor of the reaction.[3][11] Arsenic acid has been reported to result in a less violent reaction, though its toxicity is a significant drawback.[1][11] Other alternatives that have been explored include iodine and vanadium pentoxide.[1][12] For a greener approach, some modern protocols utilize microwave irradiation which can reduce reaction times and in some cases, negate the need for an external oxidizing agent.[13][14]
What is the role of each key reagent in the context of reaction control?
| Reagent | Role in Synthesis & Exotherm Management |
| Aniline/Substituted Aniline | The foundational aromatic amine that forms the benzene portion of the quinoline ring.[1] |
| Glycerol | Acts as the source of the three-carbon chain that forms the pyridine ring after dehydration to acrolein.[1][10] |
| Concentrated Sulfuric Acid | Serves as a dehydrating agent for glycerol and a catalyst for the cyclization steps.[1] Its highly exothermic reaction with water and glycerol necessitates slow, cooled addition.[2][7] |
| Oxidizing Agent (e.g., Nitrobenzene) | Facilitates the final aromatization of the dihydroquinoline intermediate. The choice and amount of oxidizing agent can influence the reaction's vigor.[1][3][11] |
| Moderator (e.g., Ferrous Sulfate) | Controls the rate of the oxidation step, making the overall reaction less violent and more manageable.[1][3][4][5] |
Can the reaction conditions be modified for substituted anilines?
Yes, the reactivity of the aniline derivative can significantly impact the reaction conditions required. Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring, necessitating harsher conditions and potentially leading to lower yields and increased side product formation.[1] For example, the synthesis of 8-nitroquinoline from o-nitroaniline has been reported with yields as low as 17%, suggesting that the standard conditions may not be optimal for deactivated substrates.[7][15]
Experimental Protocols
Protocol 1: A General Procedure for the Moderated Skraup Synthesis of Quinoline
This protocol incorporates the key safety and control measures discussed.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid (98%)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (for neutralization)
-
Apparatus for steam distillation
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and nitrobenzene.[7]
-
Addition of Moderator: Add ferrous sulfate heptahydrate to the mixture.[7]
-
Acid Addition: While stirring the mixture vigorously in an ice bath, slowly and carefully add concentrated sulfuric acid through a dropping funnel. The rate of addition should be controlled to maintain a manageable internal temperature.[4][7]
-
Initiation of Reaction: Once the acid addition is complete, remove the ice bath and gently heat the mixture using a heating mantle or an oil bath.[7]
-
Controlled Reflux: The reaction will become exothermic and begin to boil. Once the reaction is self-sustaining, immediately remove the external heat source.[1][7]
-
Completion of Reaction: After the initial vigorous reaction subsides, reapply heat to maintain a gentle reflux for 3-4 hours to ensure the reaction goes to completion.[7]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize with a concentrated sodium hydroxide solution, ensuring to cool the mixture as this neutralization is also exothermic.[2][7]
-
Purification: The crude quinoline can then be purified by steam distillation.[2][7]
Visualizations
Logical Workflow for Managing Skraup Synthesis Exotherm
Caption: A decision-making workflow for the safe execution and management of the Skraup quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. iipseries.org [iipseries.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Yield of Quinoline-4-Carboxylic Acid Synthesis
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of quinoline-4-carboxylic acids. Quinoline-4-carboxylic acids are a critical structural core in a multitude of pharmaceutical agents.[1] The efficiency of synthesizing this scaffold is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of solvent selection and its profound impact on reaction yield.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common issues and questions related to solvent effects in quinoline-4-carboxylic acid synthesis, primarily focusing on the Doebner reaction and its variations.
Q1: My Doebner reaction yield for quinoline-4-carboxylic acid is consistently low. Could the solvent be the primary issue?
A1: Absolutely. Solvent choice is a critical parameter that can dramatically influence the yield of the Doebner reaction.[2][3] Low yields are often traced back to suboptimal solvent selection, which can affect reactant solubility, reaction kinetics, and the stability of intermediates. For instance, traditional methods using ethanol reflux may result in low product yields, especially with electron-deficient anilines.[2][3]
Troubleshooting Steps:
-
Re-evaluate Your Solvent: If you are using a conventional solvent like ethanol and observing low yields, consider screening a panel of alternative solvents.[2][3]
-
Consider Reactant Properties: The electronic nature of your aniline substrate is a key factor. Electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization more challenging and often requiring a different solvent and catalyst system for optimal results.[4]
-
Monitor for Side Reactions: Observe the reaction mixture for signs of polymerization or tar formation, which can be exacerbated by certain solvents and acidic conditions.[5][6]
Q2: I'm observing significant tar and polymer formation. How is this related to my choice of solvent?
A2: Tar formation is a frequent side reaction, particularly in strong acid-catalyzed syntheses like the Doebner-von Miller reaction.[5][6] This is often due to the acid-catalyzed polymerization of the aldehyde or ketone starting material.[6] The solvent plays a crucial role in mitigating this.
Causality & Solution:
-
Homogeneous vs. Biphasic Systems: In a single-phase solvent system, the high concentration of the carbonyl compound in the acidic medium can promote self-condensation and polymerization.[6] Utilizing a biphasic reaction medium, where the carbonyl compound is sequestered in an organic phase, can drastically reduce polymerization and improve the yield of the desired quinoline.[5][6]
-
Gradual Addition: Regardless of the solvent system, the slow, dropwise addition of the aldehyde or ketone to the reaction mixture can help maintain a low instantaneous concentration, thereby minimizing side reactions.[4][5]
Q3: What are the key differences between using protic and aprotic solvents in this synthesis?
A3: The choice between a protic and an aprotic solvent can significantly alter the reaction pathway and efficiency.
-
Protic Solvents (e.g., Ethanol, Water, Ethylene Glycol): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[7][8] In the context of quinoline synthesis, they can solvate and stabilize charged intermediates.[9] However, they can also form hydrogen bonds with nucleophiles, potentially reducing their reactivity.[7][10] Some green chemistry approaches have successfully utilized a dual solvent system of water and ethylene glycol.[11]
-
Aprotic Solvents (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloroethane (DCE), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents lack O-H or N-H bonds and do not act as hydrogen bond donors.[8] Polar aprotic solvents are often favored as they can dissolve the reactants while not "caging" the nucleophilic aniline through hydrogen bonding, thus maintaining its reactivity.[10][12]
Q4: A recent publication suggests MeCN is a superior solvent for the Doebner reaction with electron-deficient anilines. What is the scientific basis for this?
A4: Research has shown that for the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines, acetonitrile (MeCN) is often the solvent of choice, particularly when used with a Lewis acid catalyst like BF₃·THF.[2][3]
Mechanistic Insight:
-
Enhanced Reactivity: Traditional conditions, such as refluxing in ethanol, are often unsuitable for less reactive, electron-deficient anilines, leading to low yields.[2][3]
-
Solvent Screening: Systematic screening of various solvents, including ethanol, toluene, DCE, DMF, and DMSO, has demonstrated that MeCN and THF provide significantly better yields.[2][3]
-
Post-Treatment Advantages: While THF can give comparable yields to MeCN, MeCN is often selected due to easier post-reaction workup and purification.[2][3]
Q5: Can solvent-free conditions be applied to the synthesis of quinoline-4-carboxylic acid?
A5: Yes, solvent-free, or neat, reaction conditions have been explored as a green chemistry approach to quinoline synthesis. These methods often involve adsorbing the reactants onto a solid support, such as silica gel or Montmorillonite K10 clay, and then applying heat or microwave irradiation. This approach can lead to moderate to excellent yields and simplifies the workup procedure by eliminating the need for solvent removal.
II. Data Summary: Solvent Effects on Yield
The following table summarizes the impact of different solvents on the yield of a model Doebner reaction for the synthesis of a quinoline-4-carboxylic acid derivative, based on published data.[2][3]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | EtOH | Reflux | 15 |
| 2 | H₂NSO₃H | H₂O | Reflux | 5 |
| 3 | BF₃·THF | MeCN | Reflux | Moderate to Good |
| 4 | BF₃·THF | Toluene | Reflux | Low |
| 5 | BF₃·THF | DCE | Reflux | Low |
| 6 | BF₃·THF | DMF | Reflux | Low |
| 7 | BF₃·THF | DMSO | Reflux | Low |
| 8 | BF₃·THF | THF | Reflux | Moderate to Good |
| 9 | p-TSA | Water/Ethylene Glycol | 50 | 85 |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
III. Experimental Protocols & Methodologies
Protocol 1: Optimized Doebner Synthesis Using MeCN for Electron-Deficient Anilines
This protocol is adapted from a demonstrated effective method for anilines bearing electron-withdrawing groups.[2]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the electron-deficient aniline (1.0 equiv) and the aldehyde (1.2 equiv) in acetonitrile (MeCN), add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Stirring: Stir the reaction mixture at 65 °C for 1 hour.
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.2 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction Progression: Continue to stir the reaction mixture at 65 °C for 20 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Green Synthesis Approach Using a Water/Ethylene Glycol System
This protocol utilizes a more environmentally benign solvent system.[11]
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the aniline (1.0 equiv), aldehyde (1.0 equiv), and p-toluenesulfonic acid (p-TSA) as a catalyst in ethylene glycol.
-
Heating: Heat the mixture to 50 °C with stirring.
-
Pyruvate Addition: Prepare a solution of sodium pyruvate (1.2 equiv) in deionized water. Add this solution dropwise to the heated reaction mixture.
-
Reaction Time: Maintain the reaction at 50 °C for approximately 3-4 hours, or until TLC indicates the consumption of starting materials.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization if necessary.
IV. Visualizing the Workflow and Logic
Doebner Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of quinoline-4-carboxylic acid via the Doebner reaction, highlighting the critical solvent selection step.
Caption: Workflow for Doebner Synthesis.
Troubleshooting Logic for Low Yield
This decision tree provides a logical framework for troubleshooting low yields in quinoline-4-carboxylic acid synthesis, with a focus on solvent-related issues.
Caption: Troubleshooting Low Yields.
V. References
-
Benchchem. Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols. Available from: 1
-
Odagaki, Y., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 2023. Available from: --INVALID-LINK--
-
Lahna, A., et al. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines, 2022. Available from: --INVALID-LINK--
-
Zhang, Y., et al. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI, 2022. Available from: --INVALID-LINK--
-
Kumar, A., et al. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online, 2024. Available from: --INVALID-LINK--
-
Odagaki, Y., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications, 2023. Available from: --INVALID-LINK--
-
Gary, B. D., et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health, 2022. Available from: --INVALID-LINK--
-
Benchchem. Troubleshooting low yields in the quinoline cyclization step. Available from: 13
-
Reddy, R. P., et al. Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. National Institutes of Health, 2007. Available from: --INVALID-LINK--
-
Patel, D. B., et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate, 2017. Available from: --INVALID-LINK--
-
Wikipedia. Doebner–Miller reaction. Available from: --INVALID-LINK--
-
Liu, Z., et al. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Institutes of Health, 2017. Available from: --INVALID-LINK--
-
SynArchive. Doebner-Miller Reaction. Available from: --INVALID-LINK--
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available from: --INVALID-LINK--
-
University of KwaZulu-Natal. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: --INVALID-LINK--
-
The Organic Chemistry Tutor. Protic and Aprotic solvents - and the reaction speed. YouTube, 2022. Available from: --INVALID-LINK--
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: --INVALID-LINK--
-
Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives. Available from: 5
-
Reddit. Polar Protic vs. Polar Aprotic Solvents. Available from: --INVALID-LINK--
-
Benchchem. Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Available from: 14
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: --INVALID-LINK--
-
Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis. Available from: 4
-
Guchhait, S. K., et al. Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health, 2016. Available from: --INVALID-LINK--
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: --INVALID-LINK--
-
Awareness Adda. DOEBNER-MILLER REACTION | | Mechanism | Applications | Easiest explanation | Handwritten easy notes. YouTube, 2021. Available from: --INVALID-LINK--
-
Gate Chemistry. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube, 2018. Available from: --INVALID-LINK--
-
LibreTexts. 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: --INVALID-LINK--
-
Denmark, S. E., et al. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications, 2006. Available from: --INVALID-LINK--
-
ResearchGate. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. tandfonline.com [tandfonline.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Quinoline Derivative Synthesis
Welcome to the technical support center dedicated to the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve efficient and selective synthesis of this critical heterocyclic scaffold.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during quinoline synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Quinoline Product
Q1: My quinoline synthesis reaction is resulting in a very low yield or has failed completely. What are the primary factors I should investigate?
A1: Low yields are a frequent challenge in quinoline synthesis and can arise from several factors. A systematic approach to troubleshooting is crucial. The most common culprits include an inappropriate catalyst choice, suboptimal reaction conditions, and poor substrate reactivity.[1][2]
-
Catalyst Incompatibility: The choice of an acid or base catalyst is highly dependent on the specific substrates being used.[1][2] An unsuitable catalyst may not be effective in promoting the desired reaction or could encourage the formation of side products.[1]
-
Suboptimal Reaction Temperature: Many traditional quinoline cyclizations, such as the Skraup and Friedländer syntheses, require heating to proceed at an efficient rate.[1] However, excessive temperatures can lead to the decomposition of reactants and products, often resulting in the formation of tarry byproducts. Conversely, a temperature that is too low will lead to a slow or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role. For instance, an aniline ring substituted with electron-withdrawing groups can be deactivated, making the cyclization step more challenging.[1][3]
-
Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium.[1] The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]
Q2: I'm performing a Friedländer synthesis, and my primary issue is the self-condensation of my ketone starting material. How can I mitigate this side reaction?
A2: The self-condensation of the ketone, particularly under basic conditions, is a well-known side reaction in the Friedländer synthesis that competes with the desired quinoline formation.[2] To address this, consider the following strategies:
-
Switch to an Acid Catalyst: Acid catalysts are generally effective for a broad range of substrates in the Friedländer synthesis and are less likely to promote ketone self-condensation compared to base catalysts.[2] Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[2]
-
Optimize Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of reagents can help to favor the desired reaction pathway.
-
Substrate Modification: If possible, using a more reactive 2-aminoaryl aldehyde or ketone can help it to compete more effectively for the active methylene compound.
Q3: My reaction appears to be stalling, and I suspect catalyst deactivation. What are the common causes, and how can I prevent this?
A3: Catalyst deactivation can be a significant issue, particularly in transition-metal-catalyzed reactions. The causes can be complex and may include:
-
Product Inhibition: The quinoline product itself, being a nitrogen-containing heterocycle, can coordinate to the metal center of the catalyst, leading to inhibition.
-
Formation of Catalyst Poisons: Certain functional groups on the substrates or impurities in the reaction mixture can act as poisons to the catalyst.
-
Changes in the Catalyst's Oxidation State or Structure: The active catalytic species may be unstable under the reaction conditions and degrade over time.
To address catalyst deactivation, consider the following:
-
Use of a More Robust Catalyst: Explore catalysts known for their stability under your reaction conditions. For example, some nanocatalysts have shown excellent reusability without significant loss of activity.[4]
-
Optimization of Reaction Conditions: Adjusting the temperature, pressure, or solvent may help to stabilize the catalyst.
-
Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. This is particularly relevant for heterogeneous catalysts, which can often be recovered and reactivated. For instance, some nanocatalysts can be easily retrieved and reused multiple times.[4]
Issue 2: Poor Regioselectivity in Quinoline Synthesis
Q1: I am using an unsymmetrical ketone in a Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A1: Achieving high regioselectivity is a critical challenge when using unsymmetrical starting materials in reactions like the Friedländer, Combes, and Skraup syntheses.[5] The formation of two or more regioisomers complicates purification and reduces the yield of the desired product.[5] The regiochemical outcome is primarily influenced by a combination of electronic effects, steric hindrance, and the specific reaction conditions.[5]
Here are some strategies to control regioselectivity:
-
Catalyst Selection: The choice of catalyst can have a profound impact. Some catalysts may favor one reaction pathway over another due to their specific interactions with the substrates.
-
Substrate Modification: Introducing a bulky substituent on one of the reactants can sterically hinder one of the possible cyclization pathways, thereby favoring the formation of the less sterically hindered product.[5]
-
Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help to identify conditions that favor the formation of a single isomer.[5]
-
Modern Synthetic Methods: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for achieving regioselective synthesis of quinoline derivatives.[5][6]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection and reaction design for quinoline synthesis.
Q1: What are the main classes of catalysts used for quinoline synthesis?
A1: A wide variety of catalysts have been developed for quinoline synthesis, which can be broadly categorized as follows:
-
Acid Catalysts: These are commonly used in traditional methods like the Friedländer, Skraup, and Doebner-von Miller reactions.[2][7] They include Brønsted acids such as sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride.[2][7]
-
Base Catalysts: Bases like potassium hydroxide and sodium hydroxide are also employed, particularly in the Friedländer synthesis with more reactive substrates.[2]
-
Transition-Metal Catalysts: Complexes of palladium, copper, iron, ruthenium, and other transition metals are highly effective, often enabling novel reaction pathways and milder reaction conditions.[8][9]
-
Nanocatalysts: These materials offer advantages such as high surface area, enhanced reactivity, and often straightforward recovery and reusability, aligning with the principles of green chemistry.[4][10]
-
Green Catalysts: In the drive for more sustainable synthetic methods, various green catalysts have been explored, including ionic liquids, solid acids, and biocatalysts.[3][11]
Q2: How do I choose the best catalyst for my specific application?
A2: The optimal catalyst choice depends on several factors, including the specific quinoline synthesis method, the nature of your starting materials, and your desired outcome in terms of yield, selectivity, and environmental impact.
Catalyst Selection Workflow
Caption: A decision-making workflow for catalyst selection in quinoline synthesis.
Q3: What are the advantages of using microwave-assisted synthesis for quinoline derivatives?
A3: Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering several advantages for the synthesis of quinolines:
-
Reduced Reaction Times: Microwave irradiation can significantly accelerate reaction rates, often reducing reaction times from hours to minutes.[12][13]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and cleaner reaction profiles.[12][13]
-
Enhanced Selectivity: In some cases, microwave heating can improve the selectivity of a reaction.
-
Solvent-Free Conditions: Microwave-assisted synthesis can often be performed under solvent-free conditions, which is environmentally beneficial.[14]
Q4: How do solvent effects influence the efficiency of quinoline synthesis?
A4: The choice of solvent can have a significant impact on the outcome of a quinoline synthesis by influencing the solubility of reactants and catalysts, stabilizing transition states, and affecting reaction rates. For example, in some Friedländer syntheses, polar aprotic solvents like DMF have been shown to be effective.[7] In recent years, there has been a strong emphasis on the use of greener solvents like ethanol and water to develop more environmentally friendly protocols.[3][11] In some cases, solvent-free conditions have been found to provide the highest yields.[7]
Section 3: Data and Protocols
Table 1: Comparison of Catalysts for the Friedländer Quinoline Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | 2-aminoacetophenone, ethyl acetoacetate | Ethanol | Reflux | 4 | 85 | [7] |
| ZnCl₂ | 2-aminobenzophenone, dimedone | Toluene | 110 | 6 | 90 | [2] |
| KOH | 2-amino-5-chlorobenzophenone, acetylacetone | Methanol | Reflux | 2 | 78 | [2] |
| Nafion NR50 | 2-aminoaryl ketones, α-methylene carbonyls | Ethanol | Microwave | 0.2 | 92 | [15] |
| Fe₃O₄-IL-HSO₄ | 2-aminoaryl ketones, 1,3-dicarbonyls | Solvent-free | 80 | 0.5 | 95 | [4] |
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of a Substituted Quinoline
This protocol provides a general procedure for the synthesis of a quinoline derivative using a solid acid catalyst under microwave irradiation, a method known for its efficiency and green credentials.[15]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Solid acid catalyst (e.g., Montmorillonite K-10)[16]
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the solid acid catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined through screening.[16]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.
Reaction Workflow Diagram
Caption: A step-by-step workflow for the microwave-assisted synthesis of quinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. ias.ac.in [ias.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Validated HPLC Methodologies for the Analysis of 5-Bromoquinoline-4-carboxylic Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5-Bromoquinoline-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering in-depth rationale for methodological choices and presenting a complete validation framework grounded in scientific principles and regulatory expectations.
The core of this guide is a robust, validated Reversed-Phase HPLC (RP-HPLC) method, which is compared against a potential alternative to illustrate the critical thinking behind method development. Every step is explained to provide not just a procedure, but a self-validating system built on expertise and trustworthiness.
The Analytical Challenge: Why a Validated Method is Crucial
This compound is a heterocyclic compound whose purity and concentration are critical quality attributes (CQAs) in the drug manufacturing process. An unvalidated analytical method can produce unreliable results, leading to out-of-specification (OOS) batches, regulatory non-compliance, and compromised patient safety.[1] Method validation provides documented evidence that a procedure is fit for its intended purpose, ensuring data integrity.[2][3] This guide adheres to the globally recognized principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]
Method Comparison: Selecting the Optimal Chromatographic Conditions
The primary goal is to develop a method that is specific, sensitive, accurate, and robust. Based on the chemical properties of this compound (a polar, acidic compound), two potential RP-HPLC methods are considered.[6]
Method A (Recommended): C18 column with an acidic mobile phase. Method B (Alternative): A polar-embedded column with a near-neutral mobile phase.
| Parameter | Method A: C18 with Acidic Mobile Phase | Method B: Polar-Embedded Column | Rationale for Recommending Method A |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | Polar-Embedded C18 | The traditional C18 column provides excellent hydrophobic retention for the quinoline ring system. Its performance is well-characterized and highly reproducible. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: 10 mM Ammonium Acetate, pH 6.5B: Acetonitrile | Phosphoric acid suppresses the ionization of the carboxylic acid group, leading to a single, sharp peak and improved retention on a C18 column.[7][8] This avoids the peak tailing often seen with acidic analytes under neutral pH conditions. |
| Detection | UV at 245 nm | UV at 245 nm | The quinoline chromophore provides strong UV absorbance. 245 nm is chosen to maximize sensitivity while minimizing interference from common solvents. |
| Column Temp. | 30 °C | 30 °C | A controlled temperature ensures retention time reproducibility. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate provides good efficiency without generating excessive backpressure. |
Experimental Protocol: Validating the Recommended HPLC Method (Method A)
This section details the step-by-step protocol for validating the chosen RP-HPLC method. This process is a self-validating system, where each parameter confirms the method's suitability for its intended purpose.[9]
Equipment and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm).
-
Chemicals: this compound reference standard (purity ≥99%), Acetonitrile (HPLC grade), Phosphoric acid (analytical grade), Ultrapure water.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Prepare a sample solution at a target concentration of 50 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.
The Pillars of Validation: Data-Driven Performance Verification
The following validation parameters are assessed according to ICH guidelines to demonstrate the method's reliability.[1][10][11]
System Suitability
Causality: Before any sample analysis, the system's performance must be verified. This ensures the chromatographic system is operating correctly on the day of analysis.[12] Protocol: Five replicate injections of a 50 µg/mL standard are performed. Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
| Parameter | Result | Acceptance Criteria | Status |
| Peak Area RSD | 0.45% | ≤ 1.0% | Pass |
| Tailing Factor | 1.1 | ≤ 1.5 | Pass |
| Theoretical Plates | 5800 | ≥ 2000 | Pass |
Specificity
Causality: Specificity demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradation products, or matrix components.[2][13] Protocol: A solution of the analyte is injected, along with a blank (diluent) and a placebo sample. Forced degradation studies (acid, base, peroxide, heat, light) are also conducted to ensure separation from potential degradants. Results: The analyte peak was well-resolved from all potential interferences. No peaks were observed at the retention time of the analyte in the blank or placebo chromatograms.
Linearity
Causality: Linearity confirms that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] Protocol: A series of at least five concentrations across the range of 1 µg/mL to 100 µg/mL were prepared and injected. A calibration curve of peak area versus concentration was plotted. Results:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 25,150 |
| 10.0 | 253,800 |
| 25.0 | 630,500 |
| 50.0 | 1,255,000 |
| 75.0 | 1,880,200 |
| 100.0 | 2,510,500 |
-
Correlation Coefficient (r²): 0.9998
-
Regression Equation: y = 25085x + 1250
-
Acceptance Criterion: r² ≥ 0.999
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by recovery studies.[9][10] Protocol: A placebo solution was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration, e.g., 40, 50, and 60 µg/mL). Each level was prepared in triplicate. Results:
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 80% | 40 | 99.5% | 0.6% |
| 100% | 50 | 100.2% | 0.4% |
| 120% | 60 | 99.8% | 0.5% |
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.[12]
Precision
Causality: Precision assesses the degree of scatter between a series of measurements, indicating the method's reproducibility.[13] It is evaluated at two levels: repeatability and intermediate precision. Protocol:
-
Repeatability (Intra-day): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst using a different instrument.
Results:
| Precision Level | Mean Assay Value (%) | RSD (%) |
| Repeatability | 99.8% | 0.55% |
| Intermediate Precision | 100.1% | 0.62% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with acceptable precision and accuracy.[3][10] Protocol: Determined based on the signal-to-noise (S/N) ratio. Results:
-
LOD: 0.1 µg/mL (S/N ratio ≈ 3:1)
-
LOQ: 0.3 µg/mL (S/N ratio ≈ 10:1)
-
Precision at LOQ: RSD of 5.8% (n=6 injections)
-
Acceptance Criteria: S/N of ~3:1 for LOD and ~10:1 for LOQ; Precision RSD at LOQ should be ≤ 10%.[14]
Robustness
Causality: Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use. Protocol: Method parameters were slightly varied, and the effect on system suitability was observed. Results:
| Parameter Varied | Variation | System Suitability | Result |
| Flow Rate | ± 0.1 mL/min | Passed | Robust |
| Column Temperature | ± 2 °C | Passed | Robust |
| Mobile Phase pH | ± 0.2 units | Passed | Robust |
Visualizing the Workflow
A logical flow is essential for a successful validation study. The following diagrams illustrate the key relationships and workflows.
Caption: High-level workflow for HPLC method development and validation.
Caption: Relationship between core validation parameters and their purpose.
Conclusion
This guide has detailed a robust, validated RP-HPLC method for the analysis of this compound. By grounding the experimental design in established scientific principles and adhering to ICH guidelines, the resulting method is demonstrated to be specific, linear, accurate, precise, and robust. The comparative approach underscores the critical decisions made during method development, providing a clear rationale for the chosen conditions. This validated method is suitable for routine quality control and research applications, ensuring reliable and trustworthy analytical data.
References
- 1. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. This compound | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. actascientific.com [actascientific.com]
- 10. assayprism.com [assayprism.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid: A Guide for Researchers
In the landscape of medicinal chemistry, the quinoline scaffold represents a "privileged structure," a framework that repeatedly appears in a multitude of biologically active compounds.[1][2] Positional isomerism within this scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and pharmacological profile. This guide provides an in-depth comparative analysis of two fundamental positional isomers: quinoline-2-carboxylic acid (also known as quinaldic acid) and quinoline-4-carboxylic acid (cinchoninic acid).
This document moves beyond a simple recitation of facts, offering insights into the causal relationships between structure and function. We will explore how the seemingly minor shift of a single carboxyl group profoundly impacts synthesis strategies, chemical behavior, and, most critically, therapeutic potential. The experimental protocols and comparative data herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge needed to select the appropriate isomer for their specific research and development objectives.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the carboxylic acid group relative to the heterocyclic nitrogen atom is the primary determinant of the distinct properties of these two molecules. This seemingly small structural change influences everything from melting point and acidity to solubility and metal-chelation capacity.
The close proximity of the carboxyl group and the nitrogen atom in quinoline-2-carboxylic acid allows for intramolecular hydrogen bonding, which can influence its crystal packing and melting point. Furthermore, this arrangement is pivotal for its function as a potent bidentate chelating agent, a property not shared by the 4-isomer.[3] The predicted pKa values suggest subtle differences in acidity, which can impact ionization state and solubility in various biological and experimental milieus.[4]
| Property | Quinoline-2-Carboxylic Acid | Quinoline-4-Carboxylic Acid | Reference(s) |
| Synonym(s) | Quinaldic Acid, Quinaldinic Acid | Cinchoninic Acid, 4-Carboxyquinoline | [5][6] |
| CAS Number | 93-10-7 | 486-74-8 | [5][6] |
| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₇NO₂ | [5][6] |
| Molecular Weight | 173.17 g/mol | 173.17 g/mol | [5][6] |
| Appearance | Off-white or yellow powder | White to light yellow crystal powder | [7][8] |
| Melting Point | ~156 °C | ~254-255 °C | [6][7] |
| Solubility | Moderately soluble in water (~6.42 mg/mL); Soluble in DMSO and Ethanol. | Sparingly soluble in water; Soluble in DMSO. | [7][8][9][10] |
| pKa (Predicted) | Strongest Acidic: ~3.61 | Strongest Acidic: ~3.61; Strongest Basic: ~1.86 | [4] |
Synthesis Strategies: Divergent Pathways to a Common Scaffold
The synthetic routes to quinoline-2-carboxylic acid and quinoline-4-carboxylic acid are fundamentally different, dictated by the target position of the carboxyl group. The choice of synthesis is a critical experimental decision based on precursor availability, desired scale, and reaction efficiency.
Quinoline-2-carboxylic acid is most commonly and directly synthesized via the oxidation of its corresponding methyl precursor, 2-methylquinoline (quinaldine).[7][11] This approach is straightforward, leveraging the reactivity of the methyl group at the activated 2-position.
In contrast, quinoline-4-carboxylic acid is typically constructed from acyclic precursors using classic named reactions that build the quinoline ring system itself. The most prominent methods are the Doebner Reaction , a three-component condensation of an aniline, an aldehyde, and pyruvic acid, and the Pfitzinger Reaction , which involves the reaction of isatin with a carbonyl compound.[12][13] These methods offer great versatility for introducing substituents onto the quinoline core.
Experimental Protocol 1: Synthesis of Quinoline-2-Carboxylic Acid via Oxidation
This protocol details a common laboratory-scale synthesis adapted from established oxidation methods.[7][11] The causality behind this choice lies in its directness; it modifies a pre-existing quinoline rather than building one, making it highly efficient if the starting material, 2-methylquinoline, is readily available.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1 part by weight) in a pyridine-water solvent system (10:1 v/v).
-
Addition of Oxidant: Add selenium dioxide (SeO₂, 1.5 parts by weight) to the solution. Scientist's Note: SeO₂ is a specific oxidant for methyl groups adjacent to a π-system. Potassium permanganate (KMnO₄) in an alkaline solution is a classic, though sometimes less selective, alternative.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Filtration: After cooling, filter the hot solution to remove the selenium byproduct and other insoluble materials.
-
Workup - Acidification: Transfer the filtrate to a beaker and carefully acidify with a mineral acid (e.g., concentrated HCl) until the pH is acidic. This protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove residual acid and pyridine.
-
Purification: The crude product can be recrystallized from an ethanol-water mixture to yield pure quinoline-2-carboxylic acid.
-
Drying: Dry the purified crystals in a vacuum oven.
Experimental Protocol 2: Synthesis of Quinoline-4-Carboxylic Acid via Doebner Reaction
This protocol is adapted from a modified Doebner hydrogen-transfer reaction, which demonstrates high efficacy for a broad range of substrates.[14][15] This multi-component approach is chosen for its convergence and modularity, allowing for the rapid generation of diverse analogs from simple starting materials.
-
Reaction Setup: To a solution of the desired aniline (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., acetonitrile, 10 mL) in a sealable reaction vessel, add the aldehyde (1.0 mmol, 1.0 equiv) and pyruvic acid (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add the acid catalyst (e.g., BF₃·THF, 1.0 mmol, 1.0 equiv). Scientist's Note: The choice of acid catalyst is crucial. Lewis acids like BF₃·THF or Brønsted acids can be used to promote the condensation and cyclization steps. Optimization may be required for different substrates.
-
Reaction: Seal the vessel and heat the reaction mixture (e.g., at 65 °C) for 20-24 hours. The reaction involves the initial formation of a Schiff base between the aniline and aldehyde, followed by reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation/dehydration to form the aromatic quinoline ring.
-
Workup - Quenching: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup - Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) three times.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure quinoline-4-carboxylic acid derivative.
Biological and Pharmacological Activity: A Study in Contrasts
The distinct biological profiles of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid are a direct consequence of their isomeric structures. The placement of the carboxyl group dictates how each molecule presents its key pharmacophoric features to biological targets like enzymes and receptors, leading to vastly different activities.
A striking example of this divergence is seen in their antidiabetic potential . Quinoline-2-carboxylic acid is a potent inhibitor of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion.[16] Its inhibitory activity is significantly greater than that of its 3- and 4-isomers and even surpasses that of the commercial antidiabetic drug, acarbose.[17] This suggests a specific structural requirement in the enzyme's active site that is optimally met by the 2-substituted isomer.
In the realm of anticancer activity , the story is more nuanced. Both parent compounds have demonstrated antiproliferative effects against cancer cell lines like the mammary MCF7 line.[3] However, quinoline-2-carboxylic acid was identified as the only quinoline derivative with significant cytotoxicity against cervical HeLa cancer cells in one study, potentially linked to its strong metal-chelating ability.[3] Conversely, the quinoline-4-carboxylic acid scaffold is a well-established core for potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis essential for cancer cell proliferation.[18]
| Biological Target / Activity | Quinoline-2-Carboxylic Acid | Quinoline-4-Carboxylic Acid & Derivatives | Reference(s) |
| α-Glucosidase Inhibition | Potent Inhibitor (IC₅₀ = 9.1 µg/mL) | Weak or negligible activity | [16][17] |
| α-Amylase Inhibition | Potent Inhibitor (IC₅₀ = 15.5 µg/mL) | Weak or negligible activity | [16][17] |
| Anticancer (MCF-7) | Notable growth inhibition capacity | Notable growth inhibition capacity | [3][18] |
| Anticancer (HeLa) | Significant cytotoxicity noted | Less activity reported for parent compound | [2][3] |
| Key Enzyme Target (Cancer) | Metal Chelation Implicated | DHODH Inhibition (Derivatives) | [3][18] |
| Anti-inflammatory Activity | Less studied for this indication | Derivatives known to possess activity | [3] |
| Metal Chelation | Strong bidentate ligand | Not a chelating scaffold | [3] |
Experimental Protocol 3: α-Glucosidase Inhibition Assay
This protocol provides a self-validating system to quantitatively compare the inhibitory potency of the two isomers against α-glucosidase. The choice of this assay is deliberate, as it represents the most significant and well-documented difference in their biological activities.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM phosphate buffer solution at pH 6.8.
-
Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL.
-
Substrate Solution: Dissolve p-Nitrophenyl-α-D-glucopyranoside (PNPG) in the phosphate buffer to a final concentration of 5 mM.
-
Test Compounds: Prepare stock solutions of quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and a positive control (e.g., Acarbose) in DMSO. Create a series of dilutions in phosphate buffer to achieve a range of final assay concentrations.
-
Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound dilutions (or control/blank buffer) to each well.
-
Add 100 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 20 µL of the PNPG substrate solution to all wells.
-
Incubate the plate at 37°C for exactly 20 minutes.
-
Terminate the reaction by adding 50 µL of the Na₂CO₃ stop solution. The base deprotonates the p-nitrophenol product, developing a yellow color.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the amount of enzymatic activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[18]
-
Conclusion and Outlook
The comparative analysis of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid serves as a compelling case study in the importance of positional isomerism in drug discovery and chemical biology. While chemically similar, their divergent synthetic pathways, reactivities, and biological profiles underscore the need for precise structural consideration in molecular design.
Quinoline-2-carboxylic acid distinguishes itself through its potent, specific inhibition of digestive enzymes like α-glucosidase and its strong metal-chelating properties. These attributes position it as a strong lead candidate for developing novel antidiabetic agents and potentially as an anticancer agent for specific cell lines where metal ion homeostasis is a vulnerability.
Conversely, quinoline-4-carboxylic acid provides a robust and versatile scaffold for building inhibitors of major therapeutic targets, most notably DHODH for cancer. Its synthesis via multi-component reactions makes it exceptionally amenable to the creation of large, diverse chemical libraries for screening and structure-activity relationship (SAR) studies.
For the researcher, the choice is clear and dictated by the objective. For projects targeting carbohydrate metabolism or requiring metal chelation, the 2-isomer is the rational starting point. For programs focused on building diverse libraries against targets like DHODH or STAT3, the synthetic flexibility of the 4-isomer is unparalleled. This guide provides the foundational data and protocols to make that strategic choice with confidence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. iipseries.org [iipseries.org]
- 13. benchchem.com [benchchem.com]
- 14. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Characterization of 5-Bromoquinoline-4-carboxylic acid: An Objective Comparison of Crystallographic and Spectroscopic Techniques
Abstract
This guide provides an in-depth technical comparison of analytical methodologies for the structural characterization of 5-Bromoquinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry.[1][2] We will delve into the unparalleled capabilities of single-crystal X-ray crystallography for unambiguous three-dimensional structure determination and contrast its performance with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the selection of the most appropriate analytical strategy for comprehensive molecular characterization.
Introduction
This compound belongs to the quinoline carboxylic acid class of compounds, which are pivotal scaffolds in the development of therapeutic agents.[1][2] The precise arrangement of atoms within this molecule, including the position of the bromine substituent and the conformation of the carboxylic acid group, dictates its physicochemical properties and biological activity. Therefore, unambiguous structural elucidation is a critical prerequisite for rational drug design and understanding its mechanism of action.[3] This guide will explore the gold-standard technique for this purpose, X-ray crystallography, and provide a comparative analysis with other widely used analytical methods.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline material at an atomic level.[4] Unlike spectroscopic methods that provide indirect structural information, X-ray crystallography offers a direct visualization of the molecular architecture, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[4][5]
Principle of the Technique
X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.
Experimental Workflow: A Step-by-Step Guide
The successful structural determination of this compound by X-ray crystallography hinges on a meticulously executed workflow, from crystal growth to data analysis.
The primary and often most challenging step in an X-ray crystallographic study is obtaining high-quality single crystals.[3] The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered deposition of molecules onto a growing crystal lattice.[6][7]
Detailed Protocol for Crystal Growth:
-
Solvent Selection: The choice of solvent is critical.[6] For this compound, a range of solvents should be screened for moderate solubility. Solvents such as ethanol, methanol, or mixtures like dichloromethane/hexane can be effective.[8][9]
-
Slow Evaporation Method: This is a straightforward and commonly used technique.[6][7][8]
-
Prepare a nearly saturated solution of this compound in the chosen solvent in a clean vial.
-
Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.[8]
-
Cover the vial with parafilm and puncture a few small holes with a needle. This allows for the slow evaporation of the solvent over several days to weeks.[9]
-
Place the vial in a vibration-free location and monitor for crystal formation.
-
-
Vapor Diffusion Method: This technique is particularly successful for small quantities of material.[6]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.
-
Once suitable crystals are obtained, they are mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data is collected at various orientations.
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.
Data Analysis and Interpretation
The final output of an X-ray crystallography experiment is a detailed three-dimensional model of this compound. This model provides precise information on:
-
Connectivity: Unambiguously confirms the atomic connections within the molecule.
-
Bond Lengths and Angles: Provides accurate measurements of all bond lengths and angles.
-
Stereochemistry: Determines the absolute configuration of chiral centers, if any.
-
Conformation: Reveals the preferred spatial arrangement of the molecule in the solid state.
-
Intermolecular Interactions: Shows how the molecules pack in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions. For instance, in the related quinoline-4-carboxylic acid, a single O—H···N hydrogen bond is observed.
Caption: Workflow for X-ray Crystallography.
Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer valuable and often complementary information, particularly about the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[10] For quinoline derivatives, both 1H and 13C NMR are essential for characterizing the molecular framework.[11]
Strengths of NMR:
-
Solution-State Structure: Provides information about the molecule's structure and dynamics in solution, which is often more relevant to its biological activity.
-
Connectivity Information: Through techniques like COSY (Correlation Spectroscopy), proton-proton couplings can be established, aiding in the assignment of the proton signals.[11]
-
Substituent Effects: The chemical shifts in the NMR spectrum are sensitive to the electronic environment of the nuclei, providing insights into the effects of substituents on the quinoline ring.[12]
Limitations of NMR in Comparison to X-ray Crystallography:
-
Indirect Structural Information: NMR provides information about the connectivity and local environment of atoms, but it does not directly yield a three-dimensional structure with the precision of X-ray crystallography.[4]
-
Concentration Dependence: The chemical shifts of quinoline derivatives can be concentration-dependent due to π-π stacking interactions in solution, which can complicate spectral interpretation.[12][13]
-
Ambiguity in Isomer Identification: While NMR can distinguish between isomers, definitive assignment can sometimes be challenging without complementary data.
Comparison of Information Obtained from X-ray Crystallography and NMR Spectroscopy:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid | Solution |
| Structural Information | Direct 3D atomic coordinates | Indirect (connectivity, chemical environment) |
| Bond Lengths/Angles | Highly accurate | Inferred |
| Intermolecular Interactions | Directly observed in the crystal lattice | Inferred from concentration and temperature studies |
| Dynamic Information | Limited (thermal motion) | Provides information on conformational changes |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions.[14] It is indispensable for confirming the molecular weight of a synthesized compound and can provide structural information through fragmentation analysis.
Strengths of MS:
-
Molecular Weight Determination: Provides a highly accurate molecular weight, confirming the elemental composition of this compound.
-
Isotopic Pattern Analysis: The presence of bromine, with its two abundant isotopes (79Br and 81Br in a roughly 1:1 ratio), results in a characteristic M+2 peak in the mass spectrum with nearly equal intensity to the molecular ion peak (M+), providing a clear signature for the presence of a single bromine atom.[15][16][17]
-
Fragmentation Analysis: By analyzing the fragmentation pattern, it is possible to deduce structural features of the molecule.
Complementary Role to X-ray Crystallography:
Mass spectrometry provides crucial validation of the molecular formula determined by X-ray crystallography. While crystallography gives the arrangement of atoms, mass spectrometry confirms the overall composition.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tutorchase.com [tutorchase.com]
- 17. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Biological Activity of Quinoline Carboxylic Acid Analogs
For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a cornerstone in medicinal chemistry. Its derivatives, particularly quinoline carboxylic acids, have demonstrated a remarkable breadth of pharmacological activities. This guide provides an in-depth, objective comparison of the biological activities of various quinoline carboxylic acid analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, offering insights into their structure-activity relationships and mechanisms of action.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Quinoline carboxylic acid derivatives have emerged as potent anticancer agents, primarily by inducing apoptosis, triggering cell cycle arrest, and inhibiting key signaling pathways crucial for tumor growth.[1]
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of these analogs are often multifaceted. A primary mechanism is the induction of programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Studies have shown that these compounds can alter the expression of key apoptotic proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, leading to the activation of caspases that execute cell death.[1]
Furthermore, many quinoline carboxylic acid derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M and S phases.[1] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[1]
Certain analogs also exhibit their anticancer effects by inhibiting specific enzymes that are overactive in cancer cells. For instance, some derivatives are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway necessary for cancer cell proliferation.[2][3] Others have been identified as inhibitors of Sirtuin 3 (SIRT3), an enzyme implicated in mitochondrial function and cancer metabolism.[3][4]
Caption: Anticancer mechanisms of quinoline carboxylic acid analogs.
Comparative Anticancer Efficacy
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 17 | DHODH | HCT-116 (Colon) | 1.48 ± 0.16 | [2] |
| 14 | DHODH | HCT-116 (Colon) | 10.9 ± 1.2 | [2] |
| 41 | DHODH | HCT-116 (Colon) | 3.02 ± 0.35 | [3] |
| 43 | DHODH | HCT-116 (Colon) | 1.94 ± 0.17 | [3] |
| P6 | SIRT3 | MLLr leukemic cells | 7.2 | [4] |
| Compound 7c | Not Specified | MCF-7 (Breast) | 1.73 µg/mL | [4] |
| Compound 2f | Not Specified | MCF-7 (Breast) | Micromolar Inhibition | [5] |
| Compound 2l | Not Specified | K562 (Leukemia) | Micromolar Inhibition | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6][7]
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[2] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 3,000-4,000 cells/well) in a 96-well plate and allow them to attach overnight.[7]
-
Compound Treatment: Add various concentrations of the quinoline carboxylic acid analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.[2][7]
-
MTT Addition: Remove the media and add fresh media containing MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for a few hours (typically 4 hours).[2][7]
-
Formazan Solubilization: Remove the MTT-containing media and add a solvent, such as DMSO, to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[8]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial Growth
Quinolone carboxylic acids are renowned for their antibacterial properties, forming the basis of many clinically used antibiotics.[9] Their analogs continue to be a rich source for the discovery of new antimicrobial agents.
Mechanism of Action: Inhibition of DNA Gyrase
The primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[9] This enzyme is essential for DNA replication, repair, and recombination in bacteria. By targeting DNA gyrase, these compounds induce DNA damage and ultimately lead to bacterial cell death.[9]
Comparative Antimicrobial Efficacy
The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]
| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |
| 2-Aryl-quinoline-4-carboxylic acids | Gram-positive & Gram-negative | 62.50–250 | [11] |
| 2-Substituted quinoline-4-carboxylic acids | Bacillus subtilis | 400-1000 | [12] |
| 2-Substituted quinoline-4-carboxylic acids | Staphylococcus aureus | 400-500 | [12] |
| Quinoline-2-carboxylic acid derivatives | Staphylococcus aureus | Strong Inhibition | [13] |
| Quinoline carboxamide analogs | Aeromonas & Enterococcus | Promising Activity | [14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[10][15]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible bacterial growth after incubation.[10]
Step-by-Step Methodology:
-
Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline carboxylic acid analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[10][16]
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[10][16]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[10][16] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[4]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[4][15]
-
Determine MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[10]
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in numerous diseases, and quinoline carboxylic acid derivatives have shown promise as anti-inflammatory agents.[17]
Mechanism of Action: NF-κB Pathway Inhibition
The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to modulate key inflammatory signaling pathways.[17] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a crucial regulator of the inflammatory response.[17][18] By inhibiting the NF-κB pathway, these compounds can reduce the production of pro-inflammatory mediators. Some substituted quinoline carboxylic acids have also been shown to down-regulate T-cell function, contributing to their anti-inflammatory and antiarthritic properties.[19]
Comparative Anti-inflammatory Efficacy
The anti-inflammatory potential of these compounds is often assessed using in vitro assays that measure the inhibition of processes associated with inflammation.
| Compound Class | Assay | Model | Efficacy | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [18][20] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [18][20] |
| Substituted quinoline carboxylic acid ( CL 306 ,293) | Adjuvant arthritis | Rats | Suppressed inflammation and joint destruction | [19] |
Experimental Protocol: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This assay evaluates the ability of a compound to inhibit thermally induced protein denaturation.[21][22]
Principle: When proteins are denatured by heat, they become turbid. Anti-inflammatory compounds can prevent this denaturation, thus reducing the turbidity of the solution.[21][22]
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the quinoline carboxylic acid analog at various concentrations and a protein solution (e.g., 0.5% w/v bovine serum albumin). A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[22]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.[22]
-
Heat Denaturation: Induce denaturation by heating the mixture at a higher temperature (e.g., 57°C) for 30 minutes.[22]
-
Cooling: Allow the mixture to cool to room temperature.
-
Absorbance Measurement: Measure the turbidity of the solutions using a spectrophotometer at 660 nm after adding a phosphate-buffered saline.[22]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Caption: Workflow for the protein denaturation inhibition assay.
Conclusion
The quinoline carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities of its analogs, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their significance in medicinal chemistry. The structure-activity relationships of these compounds allow for fine-tuning of their pharmacological profiles, offering a promising avenue for the discovery of new drugs with improved efficacy and selectivity. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate and compare the biological activities of novel quinoline carboxylic acid derivatives, thereby accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajchem-a.com [ajchem-a.com]
- 14. researchgate.net [researchgate.net]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 22. bbrc.in [bbrc.in]
A Senior Application Scientist's Guide to Robust Analytical Method Validation for Chemical Constituents
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. An analytical method, no matter how sophisticated, is only as reliable as its validation. This guide provides an in-depth, experience-driven comparison of the essential validation parameters for analytical methods used to quantify chemical constituents. Moving beyond a simple checklist, we will explore the causality behind each experimental choice, ensuring a deep understanding of why each step is critical for building a robust and trustworthy analytical procedure.
The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide is structured to provide a comprehensive framework for this process, grounded in the principles outlined by the International Council for Harmonisation (ICH)[3][4][5][6], the U.S. Food and Drug Administration (FDA)[7][8][9][10], and the United States Pharmacopeia (USP).[2][11][12]
The Integrated Workflow of Analytical Method Validation
A successful validation is not a series of disconnected experiments but an integrated workflow where each parameter informs the others. The following diagram illustrates the logical flow and interdependence of the key validation characteristics.
Caption: A logical workflow for analytical method validation.
Specificity: The Foundation of Unambiguous Measurement
Expertise & Experience: Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14] It is the cornerstone of validation; without it, you cannot be certain you are measuring what you intend to measure. A lack of specificity can lead to erroneously high results, compromising product quality and patient safety.
Trustworthiness: A self-validating specificity study will demonstrate the absence of interference at the analyte's retention time or signal. This is typically achieved by analyzing a placebo (a mixture of all components except the analyte) and spiked samples.
Experimental Protocol for Specificity (HPLC Example)
-
Preparation of Solutions:
-
Analyte Standard: Prepare a solution of the analyte at a known concentration.
-
Placebo Solution: Prepare a solution containing all matrix components (excipients, etc.) without the analyte.
-
Spiked Sample: Spike the placebo solution with the analyte and known impurities or degradation products.
-
-
Chromatographic Analysis:
-
Inject the analyte standard, placebo solution, and spiked sample into the HPLC system.
-
Analyze the resulting chromatograms.
-
-
Acceptance Criteria:
-
The chromatogram of the placebo solution should show no peak at the retention time of the analyte.
-
In the spiked sample, the analyte peak should be well-resolved from all other peaks (impurities, degradants). A resolution of >2 is generally considered acceptable.[14]
-
Linearity and Range: Defining the Method's Operating Boundaries
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15][17][18] Establishing a reliable linear relationship is crucial for accurate quantification across different sample concentrations.
Trustworthiness: A robust linearity study involves analyzing a series of standards across the intended range. The statistical analysis of the resulting data provides a self-validating measure of the method's linearity.
Experimental Protocol for Linearity and Range
-
Preparation of Calibration Standards:
-
Prepare a series of at least five concentrations of the analyte spanning the expected range. For an assay, this is typically 80% to 120% of the target concentration.[18]
-
-
Analysis:
-
Analyze each standard in triplicate.
-
-
Data Evaluation:
-
Plot the average response versus the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
-
-
Acceptance Criteria:
-
A correlation coefficient (r) of ≥ 0.995 (or R² ≥ 0.99) is generally considered acceptable.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
-
Accuracy: Closeness to the Truth
Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[13][17][19][20] It is a measure of the systematic error of the method. Inaccurate methods can lead to the release of out-of-specification products or the rejection of acceptable batches, both with significant financial and safety implications. Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Trustworthiness: A self-validating accuracy study involves multiple determinations at different concentration levels across the specified range. Consistent recovery across the range demonstrates the method's accuracy.
Experimental Protocol for Accuracy
-
Preparation of Spiked Samples:
-
Prepare samples by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
-
Analysis:
-
Analyze the spiked samples and a standard solution of the analyte.
-
-
Calculation:
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) x 100%
-
-
Acceptance Criteria:
-
The mean recovery should be within an acceptable range, typically 98.0% to 102.0% for an assay of a drug substance. The acceptance criteria may be wider for impurities or at lower concentrations.
-
Precision: Consistency and Reliability
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13][17][19][21] It is a measure of the random error of the method and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[19]
-
Intermediate Precision: Precision within-laboratory variations, such as different days, different analysts, or different equipment.[19]
Trustworthiness: A well-designed precision study with a sufficient number of replicates provides a statistically sound estimate of the method's variability.
Experimental Protocol for Precision
-
Repeatability:
-
Prepare a minimum of six independent samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Evaluation:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.
-
-
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should be within acceptable limits, typically ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][22] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][23][24] These parameters are critical for impurity testing and dissolution assays.
Trustworthiness: The determination of LOD and LOQ is based on statistical methods, providing a reliable and objective measure of the method's sensitivity.
Methods for Determining LOD and LOQ
There are several methods for determining LOD and LOQ, including:
-
Based on Signal-to-Noise Ratio: This approach is applicable to analytical procedures that exhibit baseline noise.[22] A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[22][24]
-
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve using the following formulas:[25]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Robustness: Resilience to Minor Variations
Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13][26][27] Robustness testing is crucial to ensure that the method will perform consistently in different laboratories and under slightly different conditions.
Trustworthiness: A systematic approach to robustness testing, such as a Design of Experiments (DoE), can efficiently evaluate the impact of multiple parameter variations.
Experimental Protocol for Robustness
-
Identify Critical Parameters:
-
Identify method parameters that could potentially affect the results (e.g., pH of the mobile phase, column temperature, flow rate).[28]
-
-
Introduce Deliberate Variations:
-
Vary the identified parameters within a defined range (e.g., pH ± 0.2 units, temperature ± 5°C).[28]
-
-
Analyze Samples:
-
Analyze a standard solution under each of the varied conditions.
-
-
Evaluate Impact:
-
Assess the effect of the variations on system suitability parameters (e.g., resolution, peak symmetry) and the final results.
-
-
Acceptance Criteria:
-
The system suitability criteria should be met under all tested conditions.[28] The results should not be significantly affected by the parameter variations.
-
Comparison of Validation Parameters for Different Analytical Methods
| Validation Parameter | HPLC Assay | UV-Vis Spectrophotometry Assay | HPLC Impurity Test |
| Specificity | High resolution between analyte and potential interferences is critical. | Spectral comparison and analysis of placebo are essential. | High resolution between impurities and the main analyte is paramount. |
| Linearity & Range | Typically 80-120% of the assay concentration. R² > 0.99. | Typically 80-120% of the assay concentration. R² > 0.99. | From LOQ to 120% of the impurity specification limit. R² > 0.98. |
| Accuracy | Recovery of 98-102% is generally required. | Recovery of 98-102% is generally required. | Recovery requirements may be wider depending on the impurity level. |
| Precision (RSD) | Repeatability and Intermediate Precision RSD ≤ 2%. | Repeatability and Intermediate Precision RSD ≤ 2%. | RSD requirements are generally wider than for an assay. |
| LOD & LOQ | Not typically required for an assay. | Not typically required for an assay. | Essential for quantifying low-level impurities. |
| Robustness | Critical to ensure method transferability and consistent performance. | Less complex, but still important to assess wavelength and solvent variations. | Critical to ensure consistent detection and quantification of impurities. |
Conclusion: A Commitment to Data Integrity
The validation of an analytical method is a rigorous but essential process that underpins the quality and reliability of scientific data in the pharmaceutical industry. By understanding the "why" behind each validation parameter and executing the experimental protocols with scientific integrity, researchers and drug development professionals can build a foundation of trust in their analytical results. This guide provides a framework for this critical endeavor, emphasizing a logical, experience-driven approach to ensure that analytical methods are truly fit for their intended purpose.
References
- 1. uspbpep.com [uspbpep.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. USP <1225> Method Validation - BA Sciences [basciences.com]
- 12. investigationsquality.com [investigationsquality.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pharmaguru.co [pharmaguru.co]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 18. gmpsop.com [gmpsop.com]
- 19. wjarr.com [wjarr.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 22. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 23. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. juniperpublishers.com [juniperpublishers.com]
- 25. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 26. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 27. industrialpharmacist.com [industrialpharmacist.com]
- 28. pharmaguru.co [pharmaguru.co]
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromoquinoline-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for synthesized compounds like 5-Bromoquinoline-4-carboxylic acid is a critical juncture. As a key intermediate in the synthesis of numerous pharmacologically active molecules, its purity directly influences the outcomes of subsequent reactions, biological assays, and ultimately, the safety and efficacy of potential drug candidates.[1] This guide provides an in-depth, objective comparison of the primary analytical methods for determining the purity of synthesized this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and its comparison with Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
The Imperative of Purity in Pharmaceutical Intermediates
This compound is a versatile scaffold in medicinal chemistry.[2][3] Impurities, which can include unreacted starting materials, byproducts from side reactions, or degradation products, can have significant consequences.[4] Regulatory bodies such as the FDA and EMA have stringent guidelines, outlined in the International Council for Harmonisation (ICH) documents, that govern the control of impurities in active pharmaceutical ingredients (APIs) and their intermediates.[5][6] Therefore, a robust and validated analytical methodology for purity assessment is not just a matter of good science but a regulatory necessity.[7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment of non-volatile organic compounds in the pharmaceutical industry.[9] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[10][11]
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process.[12] For this compound, the key considerations include:
-
Column Chemistry: A C18 column is the standard choice for separating moderately polar to nonpolar compounds. The long alkyl chains provide excellent hydrophobic retention for the quinoline ring system.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic or phosphoric acid) and an organic solvent (typically acetonitrile or methanol) is preferred. The gradient allows for the effective separation of impurities with a wide range of polarities. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[10]
-
Detector: A UV-Vis detector is ideal due to the strong chromophore of the quinoline ring system, which allows for sensitive detection.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust and reliable method for determining the purity of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound sample
-
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 35 minutes |
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Purity Calculation:
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[13]
Visualizing the HPLC Workflow
Caption: Experimental workflow for HPLC purity analysis.
Comparative Analysis with Alternative Techniques
While HPLC is the primary method for routine purity assessment, other techniques offer complementary and sometimes crucial information. The choice of method depends on the specific requirements of the analysis.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Differential partitioning between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ions. |
| Primary Use | Quantitative purity determination and separation of impurities.[1] | Structural elucidation and identification of impurities. Can be quantitative (qNMR).[14] | Identification of impurities and confirmation of molecular weight. |
| Advantages | High resolution and sensitivity for non-volatile compounds. Robust and reproducible for quantitative analysis. | Provides detailed structural information. Non-destructive. qNMR can provide an absolute purity value without a specific reference standard.[14][15] | High sensitivity and specificity for impurity identification, especially when coupled with a separation technique (LC-MS).[4] |
| Limitations | Requires a reference standard for impurity identification. May not be suitable for volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate spectra of complex mixtures.[14] | Not a standalone separation technique for purity determination. Quantification can be complex. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the synthesized this compound and for identifying any structurally related impurities. The chemical shifts and coupling patterns of the protons on the quinoline ring and the carboxylic acid proton provide a unique fingerprint of the molecule. For quantitative NMR (qNMR), a certified internal standard is used to determine the absolute purity of the sample without the need for a reference standard of the analyte itself, making it a powerful primary analytical method.[15]
Mass Spectrometry (MS): Unveiling Impurity Identities
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying unknown impurities. By determining the precise mass-to-charge ratio of an impurity, its molecular formula can often be deduced, providing critical clues to its identity. This is especially useful for characterizing byproducts from the synthesis.[4]
Logical Relationship in a Comprehensive Purity Assessment
A comprehensive purity assessment often involves a multi-technique approach to ensure the highest level of confidence in the quality of the synthesized compound.
Caption: Logical flow of a comprehensive purity assessment.
Conclusion: An Integrated Approach to Ensuring Quality
The selection of an appropriate analytical method for assessing the purity of synthesized this compound is contingent upon the specific requirements of the analysis. HPLC-UV stands as the workhorse for routine quantitative purity assessment of the main product and non-volatile impurities.[1] NMR spectroscopy offers the distinct advantage of providing absolute purity values (qNMR) and invaluable structural information for both the target compound and its impurities.[14] LC-MS is indispensable for the sensitive detection and identification of unknown impurities.[4]
For researchers and drug development professionals, an integrated approach that leverages the strengths of each of these techniques provides the most comprehensive and reliable assessment of purity, ensuring the quality and integrity of this critical pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. youtube.com [youtube.com]
- 13. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
comparing efficacy of different quinoline synthesis routes (e.g., Pfitzinger vs. Friedländer)
A Comparative Guide to Quinoline Synthesis: Pfitzinger vs. Friedländer Routes
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2] The enduring relevance of this heterocyclic system continually drives the search for efficient and versatile synthetic methodologies. Among the classical and most reliable methods, the Pfitzinger and Friedländer syntheses remain prominent choices for constructing the quinoline core. This guide provides an in-depth comparison of these two routes, offering insights into their mechanisms, scope, and practical applications to aid researchers in selecting the optimal strategy for their synthetic targets.
The Pfitzinger Quinoline Synthesis: A Pathway to Quinoline-4-Carboxylic Acids
First reported by Wilhelm Pfitzinger, this reaction provides a direct route to quinoline-4-carboxylic acids, which are valuable intermediates in the synthesis of more complex molecules.[3][4] The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6]
Mechanistic Overview
The reaction is initiated by the basic hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate.[3][6] This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[5]
Diagram 1: Pfitzinger Reaction Mechanism
A visual representation of the key steps in the Pfitzinger synthesis.
Advantages and Limitations
A significant advantage of the Pfitzinger reaction is its ability to directly install a carboxylic acid group at the 4-position of the quinoline ring, a functional handle that can be further elaborated. The reaction is generally efficient, with some reported yields as high as 80%.[7] However, the reaction often requires harsh conditions, such as strong bases and high temperatures, which can limit its compatibility with sensitive functional groups.[8] Another drawback can be the formation of resinous byproducts that complicate product isolation.[7]
The Friedländer Quinoline Synthesis: A Versatile Condensation
The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a more general and widely used method for preparing a variety of substituted quinolines.[9][10] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by either an acid or a base.[11][12]
Mechanistic Pathways
Two primary mechanisms are proposed for the Friedländer synthesis.[13] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.[13] The prevailing mechanism can depend on the specific substrates and reaction conditions employed.[14]
Diagram 2: Friedländer Reaction Mechanism
Illustrating the two possible mechanistic routes of the Friedländer synthesis.
Scope and Regioselectivity
A key strength of the Friedländer synthesis is its versatility. A broad range of functional groups on both the 2-aminoaryl carbonyl and the methylene-containing reactant are tolerated, provided they are stable to the acidic or basic conditions.[14] This allows for the synthesis of a diverse library of substituted quinolines.[15] However, a significant challenge arises when using unsymmetrical ketones, as this can lead to a mixture of regioisomeric products.[14] Regioselectivity is generally only achieved with β-ketoesters and 1,3-diketones, which reliably yield 2,3-disubstituted quinolines.[14]
Head-to-Head Comparison: Pfitzinger vs. Friedländer
| Feature | Pfitzinger Synthesis | Friedländer Synthesis |
| Starting Materials | Isatin (or derivatives) and a carbonyl compound with an α-methylene group.[5] | 2-Aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group.[11] |
| Product | Quinoline-4-carboxylic acids. | Substituted quinolines.[9] |
| Catalyst/Conditions | Strong base (e.g., KOH), often with heating.[5][16] | Acid or base catalysis, can often be performed under milder conditions.[9] |
| Key Advantage | Direct synthesis of quinoline-4-carboxylic acids. | High versatility and broad substrate scope.[14][15] |
| Key Limitation | Harsh reaction conditions and potential for byproduct formation.[7][8] | Poor regioselectivity with unsymmetrical ketones.[14] |
| Ideal Application | When a C4-carboxylic acid group is the desired functionality or a useful synthetic handle. | General synthesis of diverse, polysubstituted quinolines. |
Experimental Protocols
Representative Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid
Materials:
-
Isatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in ethanol.
-
Add isatin to the basic solution and stir at room temperature until the color changes, indicating the formation of the potassium salt of isatinic acid.[5]
-
Gradually add acetone to the reaction mixture.
-
Reflux the mixture with continuous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with acetic acid to precipitate the product.[3]
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-methylquinoline-4-carboxylic acid.[3]
Representative Friedländer Synthesis of a Polysubstituted Quinoline
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol/Water (1:1 mixture)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add ZrCl₄ (10 mol%).[15]
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC.[15]
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.[15]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[15]
Diagram 3: Synthetic Route Selection Workflow
A decision-making guide for choosing between the Pfitzinger and Friedländer syntheses.
Conclusion
Both the Pfitzinger and Friedländer syntheses are powerful and enduring methods for the construction of the quinoline ring system. The Pfitzinger reaction offers a direct and efficient route to quinoline-4-carboxylic acids, which are important synthetic intermediates. In contrast, the Friedländer synthesis provides greater versatility in accessing a wider range of polysubstituted quinolines, though it can be hampered by regioselectivity issues. By understanding the distinct advantages and limitations of each method, as detailed in this guide, researchers can make informed decisions to best suit their specific synthetic goals in the pursuit of novel and impactful quinoline-based compounds. Recent advancements continue to improve upon these classical methods, often employing microwave irradiation or novel catalysts to enhance efficiency and expand their scope.[17][18]
References
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. iipseries.org [iipseries.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Core Analytical Method Validation Parameters: Accuracy, Precision, and Specificity
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that analytical methods used for product release and stability testing be validated to ensure they are suitable for their intended purpose.[1][2][3] This guide, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and FDA guidances, offers a deep dive into three of the most critical validation parameters: accuracy, precision, and specificity.[1][4][5][6][7][8][9][10][11]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][12] This process is not a one-time event but a continuous lifecycle that begins during method development.[2]
The Interrelation of Core Validation Parameters
Accuracy, precision, and specificity are foundational pillars of a reliable analytical method. They are interconnected and collectively ensure that the reported result is a true and unambiguous measure of the analyte of interest.
Caption: Interconnectivity of Accuracy, Precision, and Specificity.
Accuracy: The Closeness to Truth
Accuracy reflects the closeness of test results to the true or accepted reference value.[2][13][14][15] It is a measure of the systematic error of a method. A method can be precise without being accurate, but an accurate method is inherently reliable.
Causality Behind Experimental Choices
The goal of accuracy experiments is to challenge the method's ability to correctly quantify the analyte in a realistic sample matrix. This is typically achieved through recovery studies.[1] By adding a known amount of analyte to a sample matrix (spiking), we can determine how much of that known amount is recovered by the method. This directly assesses the influence of the matrix on the analyte's quantification.
Experimental Protocol: Accuracy by Spiked Recovery
Objective: To determine the percent recovery of the analyte in the drug product matrix.
Methodology:
-
Preparation of Placebo: Prepare a batch of the drug product placebo, containing all excipients except the active pharmaceutical ingredient (API).
-
Spiking Levels: Prepare samples at a minimum of three concentration levels covering the specified range of the method (e.g., 80%, 100%, and 120% of the nominal concentration).[14] The ICH guidelines recommend a minimum of nine determinations over these three levels (i.e., three replicates at each level).[16]
-
Sample Preparation:
-
Accurately weigh the placebo.
-
Spike the placebo with a known amount of API standard to achieve the target concentrations.
-
Prepare these spiked samples according to the analytical method's sample preparation procedure.
-
-
Analysis: Analyze the prepared samples using the analytical method.
-
Calculation: Calculate the percent recovery for each sample using the following formula:
% Recovery = (Measured Concentration / Theoretical Concentration) * 100
Data Presentation and Acceptance Criteria
The results should be summarized in a table, reporting individual recoveries, the mean recovery, and the relative standard deviation (RSD) at each concentration level.
| Concentration Level | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean Recovery (%) | % RSD |
| 80% of Target | 99.5 | 100.2 | 99.8 | 99.8 | 0.35 |
| 100% of Target | 100.5 | 99.9 | 100.1 | 100.2 | 0.30 |
| 120% of Target | 101.0 | 100.4 | 100.8 | 100.7 | 0.30 |
Acceptance Criteria: For an assay of an active ingredient in a drug product, a common acceptance criterion for mean recovery is between 98.0% and 102.0%.[17] However, these criteria can vary based on the nature of the analyte and the method's purpose.[17][18][19]
Precision: The Measure of Agreement
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[13][15][16][20] It is a measure of the random error of a method. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[13][16][20][21]
Caption: Levels of Precision in Method Validation.
Causality Behind Experimental Choices
-
Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time.[13][20] It reflects the method's inherent variability.
-
Intermediate Precision: This evaluates within-laboratory variations, such as different days, different analysts, or different equipment.[13][20][21][22] This provides a more realistic measure of the method's performance in a routine laboratory setting.
-
Reproducibility: This assesses the precision between different laboratories and is typically performed in collaborative studies.[13][20][21]
Experimental Protocol: Repeatability and Intermediate Precision
Objective: To determine the precision of the analytical method under various conditions.
Methodology:
-
Sample Preparation: Prepare a homogeneous sample of the drug product at 100% of the target concentration.
-
Repeatability:
-
Intermediate Precision:
-
A second analyst should repeat the analysis on a different day, preferably using different equipment (e.g., a different HPLC system).
-
The experimental design should allow for the evaluation of the effects of individual variables.[16]
-
Data Presentation and Acceptance Criteria
The results for repeatability and intermediate precision are typically expressed as the relative standard deviation (%RSD).
Repeatability Data
| Replicate | Result |
| 1 | 100.2% |
| 2 | 99.8% |
| 3 | 100.5% |
| 4 | 100.1% |
| 5 | 99.9% |
| 6 | 100.3% |
| Mean | 100.1% |
| Std. Dev. | 0.25 |
| %RSD | 0.25% |
Intermediate Precision Data
| Condition | Mean Result | %RSD |
| Analyst 1, Day 1, Instrument 1 | 100.1% | 0.25% |
| Analyst 2, Day 2, Instrument 2 | 100.4% | 0.30% |
| Overall Mean | 100.25% | |
| Overall %RSD | 0.32% |
Acceptance Criteria: For an assay of a drug substance or drug product, the %RSD for repeatability and intermediate precision is typically expected to be not more than 2.0%.[17][19][20]
Specificity: The Power of Discrimination
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][8][15][20][23] For chromatographic methods, this means that the peak for the analyte of interest should be free from any co-eluting peaks.
Causality Behind Experimental Choices
The most rigorous way to demonstrate specificity for a stability-indicating method is through forced degradation studies.[24][25][26][27] By intentionally degrading the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light), we can generate potential degradation products.[25][27][28] The analytical method must then be able to separate the intact drug from these degradation products, as well as from process impurities and placebo components.
Experimental Protocol: Specificity through Forced Degradation
Objective: To demonstrate that the analytical method is specific for the analyte and can separate it from potential degradants and impurities.
References
- 1. propharmagroup.com [propharmagroup.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. drugfuture.com [drugfuture.com]
- 9. investigationsquality.com [investigationsquality.com]
- 10. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 19. researchgate.net [researchgate.net]
- 20. metrology-journal.org [metrology-journal.org]
- 21. biopharminternational.com [biopharminternational.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. ajpsonline.com [ajpsonline.com]
- 25. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Validation Protocol: SI Method—Specificity via Forced Degradation & Peak Purity – Pharma Stability [pharmastability.com]
A Senior Application Scientist’s Guide to the Quantitative Analysis of 5-Bromoquinoline-4-carboxylic Acid: A Comparative Review of Mass Spectrometry and Chromatographic Techniques
This guide provides an in-depth, technical comparison of methodologies for the quantitative analysis of 5-Bromoquinoline-4-carboxylic acid, a compound of interest in pharmaceutical development and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will focus primarily on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compare its performance against the more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The Analytical Imperative: Why Quantify this compound?
This compound (C₁₀H₆BrNO₂, Molecular Weight: ~252.06 g/mol ) is a halogenated heterocyclic compound.[1] Such molecules are often vital intermediates in the synthesis of active pharmaceutical ingredients (APIs) or can be present as process-related impurities. Accurate and precise quantification is therefore not merely an academic exercise; it is a critical requirement for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Impurity Profiling: Ensuring the purity and safety of drug substances by quantifying potentially harmful impurities, as mandated by regulatory bodies like the FDA and ICH.[2][3]
-
Process Chemistry: Optimizing reaction yields and monitoring the consumption of starting materials.
-
Metabolomics: Investigating the role of small molecules in biological systems.
For these applications, an analytical method must be sensitive, specific, accurate, and reliable. While several techniques exist, mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled performance.[4]
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and selective quantification of small molecules like this compound in complex biological or chemical matrices, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the industry-standard approach.[5] This technique combines the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.[6]
The causality behind this choice is clear: LC separates the target analyte from other matrix components that could interfere with quantification, while MS/MS provides two layers of mass-based selection (precursor ion and product ion), virtually eliminating ambiguity and delivering a highly specific signal.[4]
The LC-MS/MS Analytical Workflow
The entire process, from sample receipt to final data, follows a structured, multi-step workflow designed to ensure reproducibility and accuracy.
References
- 1. This compound | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. fda.gov [fda.gov]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromoquinoline-4-carboxylic Acid
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth procedural information for the use of Personal Protective Equipment (PPE) when working with 5-Bromoquinoline-4-carboxylic acid. As a compound with potential biological activity, understanding its hazard profile and implementing rigorous safety protocols are the first steps toward successful and safe experimentation. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
-
Skin Irritation : May cause redness, itching, and inflammation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation : Can cause significant and potentially damaging eye irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3][4][5]
-
Harmful if Swallowed : Ingestion can lead to adverse health effects.[3][4]
Given these potential hazards, a comprehensive PPE strategy is not merely a suggestion but a critical component of laboratory safety. The primary objective is to establish multiple barriers between the researcher and the chemical, thereby minimizing the risk of exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Standard | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[6] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, or Viton).[6] | Tested according to EN 374.[6] | Prevents skin contact and subsequent irritation. Gloves should be inspected before each use and disposed of immediately if contaminated. |
| Body Protection | A lab coat with full-length sleeves, full-length pants, and closed-toe shoes. For larger quantities or potential for significant exposure, a chemical-resistant suit may be necessary.[4][6] | N/A | Ensures no skin is exposed to accidental spills or contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used when handling the powder, especially if there is a risk of aerosolization.[7] For significant spill response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be required.[6] | NIOSH (US) or EN 14387 (EU). | Protects against inhalation of the compound, which can cause respiratory tract irritation. |
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Preparation and Donning PPE
-
Work Area Preparation : Ensure your workspace is clean and uncluttered. Locate the nearest safety shower and eyewash station.[1] Confirm that the ventilation system (e.g., fume hood) is functioning correctly.
-
Gather Materials : Collect all necessary equipment and reagents, including the this compound container, weighing paper, spatulas, and solvent.
-
Don PPE :
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your safety goggles or face shield.
-
Put on your first pair of chemical-resistant gloves. For added protection, consider double-gloving.
-
If handling the powder outside of a certified fume hood or if there is a risk of dust generation, don your respirator.
-
Handling and Experimentation
-
Weighing : Conduct all weighing operations of the solid compound within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Experimental Procedures : Perform all experimental manipulations within a fume hood.
-
Avoid Contamination : Be mindful of potential cross-contamination. Do not touch your face, personal belongings, or common laboratory surfaces with gloved hands.
Doffing PPE and Disposal
-
Glove Removal : Remove your outer gloves first (if double-gloving) and dispose of them in the designated hazardous waste container. Remove the inner gloves using the proper technique to avoid skin contact with the glove's outer surface.[4]
-
Lab Coat Removal : Remove your lab coat, turning it inside out to contain any potential contamination.
-
Goggle/Face Shield Removal : Remove your eye protection.
-
Hand Washing : Wash your hands thoroughly with soap and water after removing all PPE.[2]
-
Waste Disposal : Dispose of all contaminated materials, including gloves, weighing paper, and any excess this compound, in a clearly labeled hazardous waste container according to your institution's and local regulations.[1][2][3][5] Do not dispose of this chemical down the drain.[2][8]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[2][3][5] Seek medical attention if irritation persists.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Remove contact lenses if present and easy to do so.[1][2][3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[1][2][3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][2] Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and drink plenty of water.[1] Seek immediate medical attention.
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in a research setting is contingent upon a robust safety framework. By understanding the potential hazards and diligently applying the PPE and handling protocols outlined in this guide, researchers can significantly mitigate the risks of exposure. This commitment to safety not only protects the individual but also fosters a laboratory environment where scientific advancement can proceed with confidence and integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
